molecular formula C7H12N2S B2990500 5-Tert-butyl-1,3-thiazol-2-amine CAS No. 299417-31-5

5-Tert-butyl-1,3-thiazol-2-amine

货号: B2990500
CAS 编号: 299417-31-5
分子量: 156.25
InChI 键: YPVUVTIITAMAPQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Tert-butyl-1,3-thiazol-2-amine (CAS 299417-31-5) is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key heterocyclic building block for the synthesis of more complex molecules, particularly in the development of novel antitumor agents . Recent research has utilized this core structure to design and synthesize a series of 4-(tert-butyl)-5-(1H-1,2,4-triazole-1-yl)thiazole derivatives containing a benzoxazinone ring . These derivatives have demonstrated promising in vitro antitumor activities against several human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung carcinoma) . The mechanism of action for such derivatives is an active area of investigation, with their biological activity stemming from the ability of the thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, to bind to various targets and receptors in biological systems . The compound has a molecular formula of C7H12N2S and a molecular weight of 156.25 g/mol . It is characterized as harmful and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area . This product is intended for research purposes only and is not intended for human or animal use.

属性

IUPAC Name

5-tert-butyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVUVTIITAMAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Tert-butyl-1,3-thiazol-2-amine: Structure, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. Its unique electronic properties and versatile synthetic accessibility have established it as a critical building block in drug discovery. This guide provides a comprehensive technical overview of a specific, valuable derivative: 5-Tert-butyl-1,3-thiazol-2-amine. We will explore its chemical architecture, delve into the mechanistic underpinnings of its synthesis via the classic Hantzsch reaction, provide a detailed experimental protocol, and discuss its relevance to researchers in the pharmaceutical sciences. The strategic incorporation of a tert-butyl group significantly influences the molecule's lipophilicity and metabolic profile, making it a compound of considerable interest for developing novel therapeutics.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with a vast number of approved drugs incorporating these cyclic structures. Among them, the thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen—is particularly noteworthy.[1] The 2-aminothiazole derivative is a recurring motif in drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] This biological versatility stems from the ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with diverse biological targets.

The subject of this guide, this compound, is distinguished by the presence of a bulky tert-butyl substituent at the C5 position. This functional group is often strategically employed in drug design to enhance metabolic stability by sterically shielding adjacent sites from enzymatic degradation and to increase lipophilicity, which can improve membrane permeability and oral bioavailability.

Chemical Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are fundamental to its application in research and development. This compound is an aromatic compound whose structure is defined by the thiazole ring, an amino group at the C2 position, and a tert-butyl group at the C5 position.

(Note: A 2D structure image would be placed here in a final document)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-(tert-butyl)-1,3-thiazol-2-amine
CAS Number 299417-31-5[2]
Molecular Formula C₇H₁₂N₂S[3]
Molecular Weight 156.25 g/mol [3]
Appearance Expected to be a colorless or pale yellow solidGeneral
Solubility Soluble in organic solvents like ethanol, methanol, DMSO; sparingly soluble in water.[4]
SMILES CC(C)(C)C1=C(N)N=CS1
InChIKey CUWZBHVYLVGOAB-UHFFFAOYSA-N[3]

Synthesis via the Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch Thiazole Synthesis, first reported in the late 19th century.[1][5] This reaction remains a cornerstone of heterocyclic chemistry due to its efficiency and the ready availability of starting materials.[5] The synthesis involves the condensation of an α-haloketone with a thioamide derivative, which in this case is thiourea.[6]

Principle and Retrosynthesis

The core transformation involves the reaction between thiourea and an appropriate α-haloketone. To yield the target molecule, this compound, the required precursor is an α-haloketone with a tert-butyl group adjacent to the carbonyl. This key intermediate is 1-bromo-3,3-dimethyl-2-butanone , also known as 1-bromopinacolone.[7][8]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[6]

  • Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of 1-bromo-3,3-dimethyl-2-butanone. This displaces the bromide ion in a classic Sₙ2 reaction, forming an isothiouronium salt intermediate.[6]

  • Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

  • Dehydration: This cyclization event forms a 4-hydroxy-4,5-dihydrothiazole (thiazoline) intermediate. This intermediate is unstable and readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.[6]

(Note: DOT script requires image files to be rendered. This is a placeholder structure.)

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.[1]

Reagents & Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone (1.0 eq) [CAS: 5469-26-1][7]

  • Thiourea (1.1 eq)

  • Ethanol (or Methanol), reagent grade

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).

  • Addition of Thiourea: Add thiourea (1.1 eq) to the solution. A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing an excess of cold deionized water or a saturated solution of sodium bicarbonate. The basic solution neutralizes the hydrobromic acid (HBr) byproduct, causing the free base of the product to precipitate.

    • Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Synthesis Workflow Diagram

Workflow Start Starting Materials: - 1-Bromo-3,3-dimethyl-2-butanone - Thiourea - Ethanol Reaction Hantzsch Condensation (Reflux, 2-4h) Start->Reaction Workup Precipitation (Addition to aq. NaHCO₃) Reaction->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, IR, MS, mp) Product->Characterization

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Product Characterization

Confirming the identity and purity of the synthesized compound is a critical final step. Standard analytical techniques are employed for this purpose. While a full experimental dataset is proprietary, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Table 2: Expected Spectroscopic and Analytical Data

TechniqueExpected Observations
¹H NMR (DMSO-d₆)- A sharp singlet at ~1.2-1.4 ppm integrating to 9H, corresponding to the tert-butyl protons. - A broad singlet corresponding to the 2H of the -NH₂ group. Its chemical shift can vary. - A singlet for the C4-H proton on the thiazole ring, expected in the aromatic region.
¹³C NMR (DMSO-d₆)- Resonances for the tert-butyl carbons (quaternary and methyls). - A signal for the C2 carbon (attached to two nitrogens) at high chemical shift (~165-170 ppm). - Signals for the C4 and C5 carbons of the thiazole ring.
FT-IR (cm⁻¹)- N-H stretching vibrations for the primary amine (two bands) in the 3200-3400 cm⁻¹ region. - C-H stretching for the tert-butyl group just below 3000 cm⁻¹. - A characteristic N-H scissoring (bending) vibration around 1610-1640 cm⁻¹. - C=N and C=C stretching vibrations of the thiazole ring.
Mass Spec. (ESI+)- A prominent peak for the molecular ion [M+H]⁺ at m/z = 157.08.
Melting Point A sharp melting point is expected for the pure, crystalline solid.

Conclusion and Future Outlook

This compound represents a valuable chemical entity, synthesized efficiently through the time-honored Hantzsch reaction. This guide has detailed its chemical structure, provided a causal explanation of its synthetic mechanism, and outlined a reliable experimental protocol for its preparation. The strategic placement of the tert-butyl group makes this compound and its derivatives attractive candidates for further exploration in drug discovery programs. As researchers continue to probe the vast chemical space of heterocyclic scaffolds, understanding the synthesis and properties of foundational molecules like this is paramount for the development of the next generation of therapeutics.

References

  • Lead Sciences. 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine.
  • PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • Filo. Synthesis of 1-bromo-3-methyl-2-butanone?. (2025-09-04).
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone.
  • PubChem. 5-Butyl-1,3,4-thiadiazol-2-amine.
  • NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-.
  • Bertelsen, M., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1986).
  • PubChem. 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine.
  • Nemes, P., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1986, 301-305.
  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • Stevens, Erland. synthesis of thiazoles. (2019-01-19). YouTube.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... South African Journal of Chemistry, 2018, 71, 137-148.
  • SpectraBase. N-(TERT.-BUTYL)-N-ISOPROPYL-5-METHYL-THIAZOL-2-AMINE.
  • CORE. Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA).
  • PubChem. 4-tert-Butyl-1,3-thiazol-2-amine.

Sources

An In-Depth Technical Guide to 2-Amino-5-tert-butylthiazole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-tert-butylthiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical discovery, tracing its synthetic roots to the foundational work on 2-aminothiazoles. A detailed examination of its synthesis, including the pivotal King-Dodson modification of the Hantzsch thiazole synthesis, will be presented with a focus on the underlying reaction mechanisms and practical experimental protocols. Furthermore, this guide will summarize the key physicochemical properties of 2-amino-5-tert-butylthiazole and explore its applications as a crucial building block in the development of pharmacologically active agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The versatility of the 2-aminothiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological profile for specific therapeutic targets. The introduction of a bulky tert-butyl group at the 5-position, as seen in 2-amino-5-tert-butylthiazole, significantly influences the molecule's lipophilicity and steric interactions, making it a valuable synthon in drug discovery programs.

Discovery and Historical Context: The Evolution of 2-Aminothiazole Synthesis

The synthesis of 2-aminothiazoles has a rich history, with the most classical and widely used method being the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This method involves the condensation of an α-haloketone with a thioamide.[2][3]

A significant advancement in the synthesis of 2-aminothiazoles came in 1945 from the work of R. M. Dodson and L. C. King. Their publication in the Journal of the American Chemical Society detailed a more direct, one-step method for the preparation of 2-aminothiazoles from ketones, thiourea, and a halogen (typically iodine or bromine).[4] This modification, often referred to as the King-Dodson reaction, circumvented the need for the pre-synthesis and isolation of the often lachrymatory and unstable α-haloketones, making the synthesis more practical and efficient.[5][6] While Dodson and King's seminal paper did not specifically report the synthesis of 2-amino-5-tert-butylthiazole, it laid the crucial groundwork for its subsequent preparation from pinacolone (3,3-dimethyl-2-butanone).

Synthesis of 2-Amino-5-tert-butylthiazole: The King-Dodson Approach

The most common and historically significant method for the synthesis of 2-amino-5-tert-butylthiazole is a direct application of the King-Dodson reaction. This one-pot procedure involves the reaction of pinacolone with thiourea in the presence of a halogen.

Reaction Mechanism

The reaction proceeds through an in-situ formation of the α-haloketone intermediate. The key steps are as follows:

  • Enolization: The ketone (pinacolone) undergoes acid- or base-catalyzed enolization to form its enol or enolate.

  • Halogenation: The enol/enolate attacks a molecule of the halogen (e.g., iodine) to form the α-haloketone, 1-halo-3,3-dimethyl-2-butanone.

  • Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.

  • Cyclization: The amino group of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

King-Dodson_Mechanism cluster_0 Step 1 & 2: In-situ α-Haloketone Formation cluster_1 Step 3: Nucleophilic Attack cluster_2 Step 4 & 5: Cyclization and Dehydration Pinacolone Pinacolone AlphaHalo 1-Iodo-3,3-dimethyl-2-butanone Pinacolone->AlphaHalo (Iodine) Halogen I₂ Intermediate1 S-Alkylthiourea Intermediate AlphaHalo->Intermediate1 (Thiourea) Thiourea Thiourea Intermediate2 Thiazoline Intermediate Intermediate1->Intermediate2 (Intramolecular Cyclization) Product 2-Amino-5-tert-butylthiazole Intermediate2->Product (Dehydration)

Caption: A simplified workflow of the King-Dodson synthesis of 2-amino-5-tert-butylthiazole.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 2-amino-5-tert-butylthiazole.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Thiourea

  • Iodine

  • Ethanol (or other suitable solvent)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pinacolone and thiourea in ethanol.

  • Slowly add powdered iodine to the stirred solution. The reaction is exothermic, and the color of iodine will gradually fade.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product, 2-amino-5-tert-butylthiazole, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-5-tert-butylthiazole is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 138-142 °C
Solubility Soluble in most organic solvents
CAS Number 16671-33-7

Applications in Drug Discovery and Development

2-Amino-5-tert-butylthiazole serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the tert-butyl group can enhance metabolic stability and improve binding affinity to biological targets.

Structure-Activity Relationship (SAR) Studies

The amino group at the 2-position and the thiazole ring itself provide multiple points for chemical modification, allowing for the exploration of structure-activity relationships. The tert-butyl group at the 5-position often serves as a lipophilic anchor, interacting with hydrophobic pockets in target proteins.

SAR_Points Thiazole 2-Amino-5-tert-butylthiazole Amino 2-Amino Group (Derivatization Point) Thiazole->Amino Modification ThiazoleRing Thiazole Ring (Scaffold Hopping) Thiazole->ThiazoleRing Modification TertButyl 5-tert-Butyl Group (Lipophilic Anchor) Thiazole->TertButyl Key Feature

Caption: Key structural features of 2-amino-5-tert-butylthiazole for SAR studies.

Examples of Biologically Active Derivatives

Derivatives of 2-amino-5-tert-butylthiazole have been investigated for a range of biological activities. For instance, N-acylation of the 2-amino group can lead to compounds with potent anti-inflammatory or anticancer properties. Furthermore, the thiazole nitrogen can be quaternized to generate compounds with antimicrobial activity.

Conclusion

2-Amino-5-tert-butylthiazole, a compound with a rich history rooted in the development of 2-aminothiazole synthesis, continues to be a valuable tool for medicinal chemists. The efficient and practical synthesis, pioneered by the work of Dodson and King, allows for its ready availability. Its unique combination of a reactive amino group, a versatile thiazole core, and a lipophilic tert-butyl substituent makes it an attractive starting material for the design and synthesis of novel therapeutic agents. As our understanding of disease pathways deepens, the strategic application of this and other privileged scaffolds will undoubtedly lead to the discovery of new and effective medicines.

References

  • Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Parish, T. (2016). Synthesis and evaluation of the 2-aminothiazoles as anti-tubercular agents. PloS one, 11(5), e0155209.
  • Gong, Y. D., Kim, Y. J., Kwon, H. J., & Han, S. Y. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • Dodson, R. M., & King, L. C. (1946). The reaction of acetophenone with thiourea and oxidizing agents. Journal of the American Chemical Society, 68(5), 871.

Sources

The Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive exploration of the biological significance of aminothiazoles, delving into their multifaceted roles as therapeutic agents. We will dissect the structure-activity relationships that govern their efficacy, explore their mechanisms of action across various diseases, and provide insights into the experimental methodologies used to evaluate their potential. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a blend of foundational knowledge and field-proven insights to guide future discovery and innovation in this exciting area of medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.[5][6][7][8] This promiscuity, when properly harnessed, allows for the development of potent and selective therapeutic agents. The inherent chemical properties of the aminothiazole ring, including its ability to participate in hydrogen bonding, hydrophobic interactions, and metal chelation, contribute to its versatility as a pharmacophore.[7]

The journey of aminothiazoles in medicine is marked by the successful development of several clinically approved drugs. For instance, Dasatinib , a potent kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core that is crucial for its activity.[1][9] Another example is Alpelisib , a PI3K inhibitor approved for certain types of breast cancer.[1][9] These successes have fueled further investigation into the therapeutic potential of this scaffold across a spectrum of diseases.

This guide will systematically explore the biological significance of aminothiazoles in key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Therapeutic Applications of Aminothiazole Derivatives

The broad biological activity of aminothiazole derivatives has led to their investigation in numerous therapeutic contexts.[2][3][4]

Anticancer Activity

The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1][5][10] Its derivatives have demonstrated potent inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[1][9]

Mechanism of Action in Oncology:

The anticancer effects of aminothiazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis. Prominent targets include:

  • Protein Kinases: Many aminothiazole-containing compounds are potent inhibitors of various protein kinases, such as Src/Abl, BRAF, and Epidermal Growth Factor Receptor (EGFR) kinases.[5] For example, Dasatinib dually inhibits BCR-ABL and Src family kinases.

  • Phosphatidylinositol 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[11] Aminothiazole derivatives like Alpelisib have been designed to specifically target PI3Kα.[1][9]

  • Tubulin Polymerization: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[5]

  • Histone Deacetylases (HDACs): Inhibition of HDACs is another promising strategy in cancer therapy, and certain aminothiazole compounds have shown activity against these enzymes.[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[12]

  • Substitution at N-2: The amino group at the 2-position is a critical handle for modification. Acylation or arylation at this position can significantly modulate activity. For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve antitubercular activity, a principle that can be extrapolated to other therapeutic areas.[13]

  • Substitution at C-4 and C-5: The substituents at the 4 and 5-positions of the thiazole ring play a crucial role in target binding and selectivity. Lipophilic groups at these positions have been associated with enhanced antitumor activity.[12] For example, a 4-phenyl substituent is a common feature in many biologically active aminothiazoles.[14]

Data Summary: Anticancer Activity of Representative Aminothiazole Derivatives

CompoundTarget(s)Cancer Cell Line(s)Reported IC50/EC50Reference
DasatinibBCR-ABL, Src family kinasesVarious leukemia cell linesNanomolar range[1][9]
AlpelisibPI3KαBreast cancer cell linesNanomolar range[1][9]
SNS-032Cyclin-dependent kinasesVarious cancer cell linesLow nanomolar[1]
KY-05009Traf2- and Nck-interacting kinaseHuman lung adenocarcinoma (A549)Low nanomolar[1]
Compound 55 Mycobacterium tuberculosis-0.024 µM (MIC)[13]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[15] Aminothiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2][16][17]

Mechanism of Action in Infectious Diseases:

The antimicrobial and antifungal mechanisms of aminothiazoles are diverse. Molecular docking studies suggest that in bacteria, they may inhibit enzymes like MurB, which is involved in peptidoglycan biosynthesis.[17] In fungi, the target is often CYP51 (14α-demethylase), an essential enzyme in ergosterol biosynthesis.[17][18] Notably, some aminothiazole antifungals retain their activity against fluconazole-resistant strains, indicating a different mechanism of action from traditional azole antifungals.[18]

Structure-Activity Relationship (SAR) Insights:

  • Antibacterial Activity: The antibacterial potency can be significantly influenced by the substituents on the thiazole ring. Some studies have shown that certain functionally substituted derivatives are more active than conventional antibiotics like ampicillin and streptomycin against specific bacterial strains.[16][17]

  • Antifungal Activity: For antifungal activity against pathogens like Histoplasma capsulatum and Cryptococcus neoformans, lipophilic bicyclic ring systems at the 5-position and specific amide substituents at the 2-position have been shown to enhance potency.[18][19]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Aminothiazole derivatives have been investigated for their anti-inflammatory properties.[2][4]

Mechanism of Action in Inflammation:

A primary mechanism for the anti-inflammatory effects of some aminothiazoles is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key mediator in the inflammatory process.[20] By reducing excessive NO production, these compounds can mitigate inflammatory damage.

Structure-Activity Relationship (SAR) Insights:

The inhibitory activity against iNOS is sensitive to the substitution pattern on the 2-aminothiazole ring. Introduction of appropriately sized substituents at the 4- and 5-positions can improve both inhibitory activity and selectivity for iNOS over other NOS isoforms.[20] However, bulky or hydrophilic substituents can diminish or abolish this activity.[20]

Neuroprotective Activity in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and prion diseases represent a significant unmet medical need. Aminothiazole derivatives have emerged as a promising scaffold for the development of neuroprotective agents.[21][22][23]

Mechanism of Action in Neurodegeneration:

  • Alzheimer's Disease: In models of Alzheimer's disease, certain 2-aminothiazoles have been shown to counteract tau-induced neuronal toxicity at nanomolar concentrations.[23] They have also demonstrated inhibitory effects against key enzymes and protein targets involved in the disease's pathogenesis, such as cholinesterases and the aggregation of Aβ and tau proteins.[22]

  • Prion Diseases: Aminothiazoles have been identified as potent inhibitors of prion (PrPSc) formation.[21] While the exact mechanism is still under investigation, it is believed that they do not act by directly rendering PrPSc susceptible to proteinase K digestion but rather by inhibiting its formation.[21]

Structure-Activity Relationship (SAR) Insights:

For antiprion activity, modifications to the aminothiazole core have been explored to improve potency and pharmacokinetic properties, such as brain exposure.[24][25]

Experimental Protocols for Evaluating Aminothiazole Derivatives

The successful development of aminothiazole-based therapeutics relies on robust and validated experimental protocols.

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[1][13]

Step-by-Step Hantzsch Synthesis Protocol:

  • Reactant Preparation: An α-haloketone is reacted with a thiourea or a substituted thiourea.

  • Cyclization: The reaction proceeds via a cyclization mechanism to form the 2-aminothiazole ring.

  • Purification: The product is typically purified by recrystallization or column chromatography.

Workflow Diagram: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate Nucleophilic Attack thiourea Thiourea/Substituted Thiourea thiourea->intermediate aminothiazole 2-Aminothiazole Product intermediate->aminothiazole Cyclization & Dehydration Antimicrobial_Testing start Start prepare_compounds Prepare Serial Dilutions of Aminothiazole Compounds start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plates Inoculate 96-Well Plates prepare_compounds->inoculate_plates prepare_inoculum->inoculate_plates incubate Incubate Plates inoculate_plates->incubate read_results Determine MIC (Visual Inspection or Spectrophotometry) incubate->read_results end End read_results->end

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Visualization

Targeting the PI3K/Akt/mTOR Pathway in Cancer:

Many novel aminothiazole-triazole hybrid compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade. [11]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Aminothiazole Aminothiazole Inhibitor Aminothiazole->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiazole derivatives.

Future Perspectives and Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for drug discovery. [1][2]While significant progress has been made, several avenues for future research remain. The exploration of novel substitution patterns, the development of hybrid molecules combining the aminothiazole core with other pharmacophores, and the use of computational methods to guide rational drug design are all promising strategies. [11] However, it is also important to consider the potential for off-target effects and toxicity. The promiscuous nature of some 2-aminothiazoles can lead to them being identified as "frequent hitters" in high-throughput screening campaigns. [14]Additionally, the aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation. [8]Therefore, careful toxicological evaluation is a critical component of the drug development process for this class of compounds.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
  • Tighadouini, S., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2215095. [Link]
  • Wunsch, M. I., et al. (2018). Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry, 26(10), 2829-2841. [Link]
  • van der Pijl, F., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. [Link]
  • Tighadouini, S., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
  • Meissner, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(5), 1429-1434. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. [Link]
  • Edwards, J. A., et al. (2015). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. ACS Medicinal Chemistry Letters, 6(10), 1075-1080. [Link]
  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112941. [Link]
  • Mortenson, D. E., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 63(10), 5134-5145. [Link]
  • Slaninova, I., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4983. [Link]
  • Ayati, A., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 273-283. [Link]
  • Request PDF. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. [Link]
  • Request PDF. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. [Link]
  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. [Link]
  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas. [Link]
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]
  • Arizona Board of Regents. (n.d.). Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE >2> production in cells. [Link]
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Gever, J. R., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Antimicrobial Agents and Chemotherapy, 54(7), 2777-2784. [Link]
  • Sivaraman, R., & Ali, M. A. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Inflammopharmacology, 30(5), 1599-1616. [Link]
  • Costa, R., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]
  • Le-Dévéhat, F., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. [Link]
  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1431-1437. [Link]
  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. [Link]
  • ResearchGate. (n.d.).
  • Li, Z., et al. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847-857. [Link]
  • National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
  • Li, Z., et al. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847-857. [Link]
  • ResearchGate. (n.d.). Examples of commercially available drugs containing a 2-aminothiazole moiety. [Link]
  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

Sources

Physical and chemical properties of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the esteemed 2-aminothiazole class of molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral characterization, and potential applications of this compound, with a particular focus on its relevance to researchers in drug discovery and development. The strategic placement of a bulky tert-butyl group at the 5-position of the thiazole ring is anticipated to significantly influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its interaction with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound (CAS No: 299417-31-5) is presented below. It is important to note that while some data is derived from experimental sources, others are predicted values and should be considered as such.

PropertyValueSource
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
CAS Number 299417-31-5
Appearance White to off-white solid (Predicted)
Boiling Point 253.2 ± 9.0 °C (Predicted)
Density 1.107 ± 0.06 g/cm³ (Predicted)
Melting Point Not available
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO (Predicted). Limited solubility in water.
pKa (Strongest Basic) 8.67 (Predicted for 2-aminothiazole)[4]

Synthesis and Reactivity

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to yield the corresponding 2-aminothiazole.[5]

Synthetic Workflow

The synthesis of this compound can be achieved through a two-step process, starting with the α-bromination of pinacolone (3,3-dimethyl-2-butanone) to form 1-bromo-3,3-dimethyl-2-butanone, followed by the Hantzsch condensation with thiourea.

Synthesis_of_5_Tert_butyl_1_3_thiazol_2_amine Pinacolone Pinacolone 1_bromo_3_3_dimethyl_2_butanone 1-Bromo-3,3-dimethyl-2-butanone Pinacolone->1_bromo_3_3_dimethyl_2_butanone Br₂, HBr (cat.) Methanol 5_tert_butyl_1_3_thiazol_2_amine This compound 1_bromo_3_3_dimethyl_2_butanone->5_tert_butyl_1_3_thiazol_2_amine Thiourea Ethanol, Reflux

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone

This protocol is adapted from a general procedure for the α-bromination of ketones.[6]

  • Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel, dissolve 3,3-dimethyl-2-butanone (pinacolone) (1.00 mole) in anhydrous methanol (600 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring.

  • Bromination: Add bromine (1.00 mole) rapidly in a steady stream from the dropping funnel. Maintain the temperature between 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. The disappearance of the bromine color indicates the completion of the reaction.

  • Work-up: Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 200 mL). Combine the organic layers and wash with 10% aqueous potassium carbonate solution (200 mL) and then with water (2 x 200 mL).

  • Isolation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone.[7]

Part B: Hantzsch Thiazole Synthesis of this compound

This protocol is a modification of the general Hantzsch thiazole synthesis.[5]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free amine.

  • Isolation: Collect the precipitate by filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.

Spectral Analysis (Predicted)

Due to a lack of published experimental data, the following spectral characteristics are predicted based on the structure of this compound and known data for structurally similar compounds.

¹H NMR Spectroscopy
  • tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3 ppm.

  • Amine Protons (2H): A broad singlet is anticipated in the region of δ 5.0-7.0 ppm. The chemical shift of these protons is dependent on the solvent and concentration.

  • Thiazole Proton (1H): A singlet corresponding to the proton at the C4 position of the thiazole ring is expected. Its chemical shift would be downfield, likely in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy
  • Thiazole C2 (C-NH₂): Expected in the region of δ 165-175 ppm.

  • Thiazole C5 (C-tert-butyl): Anticipated around δ 140-150 ppm.

  • Thiazole C4: Expected in the region of δ 110-120 ppm.

  • tert-Butyl Quaternary Carbon: Predicted to be in the range of δ 30-40 ppm.

  • tert-Butyl Methyl Carbons: Expected around δ 28-32 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

  • C=N Stretching: A characteristic stretching vibration for the thiazole ring is anticipated in the region of 1500-1600 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.

  • Fragmentation: A significant fragment is expected at m/z = 141, corresponding to the loss of a methyl group ([M-15]⁺). Alpha-cleavage, common for amines, could lead to the formation of a stable tert-butyl cation at m/z = 57.[8]

Applications in Drug Development

The 2-aminothiazole moiety is a well-established pharmacophore in numerous clinically approved drugs, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2] The introduction of a tert-butyl group at the 5-position can confer several advantageous properties:

  • Increased Lipophilicity: The bulky and non-polar tert-butyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[3]

  • Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Modulation of Biological Activity: The steric bulk of the tert-butyl group can influence the binding orientation of the molecule to its biological target, potentially leading to enhanced potency and selectivity.

While specific biological activities for this compound have not been extensively reported, its structural features make it an attractive candidate for screening in various therapeutic areas, including:

  • Anticancer Research: Many kinase inhibitors incorporate the 2-aminothiazole scaffold.

  • Antimicrobial Drug Discovery: The thiazole nucleus is a key component of many antimicrobial agents.[3]

  • Anti-inflammatory Agents: Several anti-inflammatory compounds contain the 2-aminothiazole core.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its physicochemical properties can be rationally predicted. The presence of the 5-tert-butyl group offers the potential for improved pharmacokinetic and pharmacodynamic properties compared to other 2-aminothiazole derivatives. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • PrepChem. Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment.
  • Organic Syntheses. 1-bromo-3-methyl-2-butanone.
  • PubMed Central. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
  • Filo. Synthesis of 1-bromo-3-methyl-2-butanone?
  • PrepChem. Preparation of 1-(p-chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone.
  • The Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • ChemBK. 1,1-Dibromo-3,3-dimethyl-2-butanone.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles.
  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • NIST WebBook. 2-Amino-5-tert-butyl-1,3,4-thiadiazole.
  • SIELC Technologies. 1-Chloro-3,3-dimethyl-butan-2-one.
  • Chemical Synthesis Database. 1-chloro-3-methyl-2-butanone.
  • NIST WebBook. 2-Butanone, 1-bromo-3,3-dimethyl-.
  • Google Patents. Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
  • PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
  • Google Patents. Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.
  • National Institutes of Health. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine.
  • SpectraBase. 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine.
  • CORE. Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA).
  • PubChem. 2-Amino-5-thio-substituted thiazole 25.
  • Supporting Information. Tert-butyl thiazol-2-ylcarbamate.
  • Wikipedia. 2-Aminothiazole.
  • Human Metabolome Database. 2-Aminothiazole.
  • MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups.
  • NIST WebBook. Aminothiazole.

Sources

5-Tert-butyl-1,3-thiazol-2-amine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Tert-butyl-1,3-thiazol-2-amine and its Derivatives for Modern Drug Discovery

Abstract

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and rigid structure allow it to effectively interact with a wide range of biological targets. Within this important class, this compound serves as a pivotal core structure. The incorporation of a sterically demanding and lipophilic tert-butyl group at the 5-position imparts distinct physicochemical properties that can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of this compound and its derivatives, offering a technical resource for researchers and professionals in drug development.

The Strategic Importance of the 5-Tert-butyl-2-aminothiazole Scaffold

The enduring appeal of the 2-aminothiazole scaffold stems from its versatile biological activity profile, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of a tert-butyl group at the C5 position is a deliberate design choice aimed at leveraging its unique characteristics:

  • Metabolic Stability: The bulky tert-butyl group acts as a metabolic shield, sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the thiazole ring. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.

  • Lipophilicity and Permeability: The non-polar nature of the tert-butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross cellular membranes, a critical factor for reaching intracellular targets.

  • Receptor Interaction: The defined and rigid shape of the tert-butyl group can create specific and high-affinity van der Waals interactions within a protein's binding pocket, potentially leading to increased potency and selectivity.

Physicochemical Properties of the Core Moiety

A clear understanding of the core molecule's properties is fundamental for any derivatization program.

PropertyValueSource
IUPAC Name 4-tert-butyl-1,3-thiazol-2-aminePubChem[3]
CAS Number 74370-93-7PubChem[3]
Molecular Formula C₇H₁₂N₂SPubChem[3]
Molecular Weight 156.25 g/mol PubChem[3]
Appearance Typically a solidInferred
Solubility Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol), limited solubility in water.[4]Inferred from similar structures

Note: The prompt specified this compound (CAS 299417-31-5[5]), while more data is publicly available for its isomer, 4-tert-butyl-1,3-thiazol-2-amine. The properties are expected to be very similar.

Synthesis and Derivatization Strategies

The construction of the 5-tert-butyl-2-aminothiazole core and its subsequent derivatization are critical processes for generating compound libraries for screening.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea.

To obtain the 5-tert-butyl isomer, the required α-haloketone is 1-bromo-3,3-dimethyl-2-butanone. The causality behind this choice is that the bromine atom provides the electrophilic site for the initial attack by the sulfur of the thiourea, while the adjacent pivaloyl group (tert-butyl ketone) ensures the final product has the tert-butyl group at the C5 position of the thiazole ring.

Hantzsch_Synthesis cluster_reaction Reaction Pathway reagents Starting Materials alpha_haloketone α-Haloketone (tert-butyl variant) reagents->alpha_haloketone 1-Bromo-3,3-dimethyl-2-butanone thiourea Thiourea reagents->thiourea Thiourea intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate + Thiourea (Nucleophilic Attack) product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Hantzsch synthesis workflow for this compound.

Key Derivatization Pathways

The primary point for derivatization is the exocyclic amino group at the C2 position. This group can be readily modified through various reactions to explore structure-activity relationships (SAR).

Derivatization cluster_derivatives Common Derivatization Reactions at the 2-Amino Group core This compound (Core Scaffold) acylation Amide Derivatives core->acylation + Acyl Chloride / Acid (Coupling Agents) sulfonylation Sulfonamide Derivatives core->sulfonylation + Sulfonyl Chloride reductive_amination Substituted Amine Derivatives core->reductive_amination + Aldehyde / Ketone (Reducing Agent) urea_formation Urea/Thiourea Derivatives core->urea_formation + Isocyanate / Isothiocyanate

Caption: Key derivatization strategies for the 2-aminothiazole core.

These modifications allow for the introduction of a wide array of functional groups, enabling fine-tuning of properties such as solubility, polarity, and the ability to form specific hydrogen bonds with the target protein.

Applications in Drug Discovery

Derivatives of the 2-aminothiazole scaffold are investigated across numerous therapeutic areas.[1][6] The 5-tert-butyl substitution pattern is particularly promising for developing kinase inhibitors and antimicrobial agents.

Case Study: Kinase Inhibition

Many 2-aminothiazole derivatives function as ATP-competitive kinase inhibitors. The thiazole ring acts as a bioisostere for the purine ring of ATP, while the 2-amino group forms a critical hydrogen bond with the "hinge region" of the kinase active site. The substituent at the 5-position, in this case, the tert-butyl group, projects into a hydrophobic pocket, enhancing binding affinity and selectivity.

Kinase_Inhibition cluster_inhibition Inhibited State compound 5-tert-butyl-thiazole Derivative kinase Kinase Active Site compound->kinase Binds to ATP Pocket p_substrate Phosphorylated Substrate (Active) kinase->p_substrate Phosphorylation Blocked atp ATP atp->kinase Binding Blocked substrate Substrate Protein downstream Downstream Signaling (e.g., Cell Proliferation) p_substrate->downstream Signal Propagation Blocked

Caption: Representative mechanism of action for a kinase inhibitor.

Antimicrobial Potential

Thiazole derivatives have shown significant promise as antimicrobial agents.[7] The mechanism can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the tert-butyl group can be advantageous for penetrating the complex cell walls of bacteria, particularly Gram-negative strains.

Experimental Protocol: Synthesis of a Representative Derivative

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for the synthesis of an N-acylated derivative, a common first step in a discovery campaign.

Objective: Synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (2.0 eq, as base and solvent)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes. Causality: The slow addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H NMR: To identify characteristic proton signals.

    • LC-MS: To confirm the molecular weight.[7]

    • FT-IR: To observe the appearance of the amide carbonyl stretch (~1680 cm⁻¹).[7]

Future Perspectives and Conclusion

The this compound scaffold is a high-potential platform for the development of novel therapeutics. Its robust synthesis and the strategic advantages conferred by the tert-butyl group make it an attractive starting point for medicinal chemistry programs. Future research should focus on exploring diverse substitutions at the 2-amino position to build extensive SAR models and on screening these derivatives against a wide range of biological targets, including emerging drug-resistant microbial strains and novel cancer-related kinases. The integration of computational modeling with synthetic chemistry will further accelerate the discovery of potent and selective drug candidates based on this versatile core.

References

  • 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine - Lead Sciences.
  • Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine - Benchchem.
  • 5-(tert-Butyl)benzo[d]thiazol-2-amine - BLDpharm.
  • This compound | 299417-31-5 - Biosynth.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Deriv
  • CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine - CymitQuimica.
  • 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine - PubChem.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues - PubMed Central.
  • 5-Butyl-1,3,4-thiadiazol-2-amine - PubChem.
  • 4-tert-Butyl-1,3-thiazol-2-amine - PubChem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Thiazole derivatives: prospectives and biological applications - ResearchG
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing.

Sources

Methodological & Application

Synthesis of 5-Tert-butyl-1,3-thiazol-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a privileged structure in pharmaceutical sciences, appearing in a wide array of biologically active compounds. The introduction of a tert-butyl group at the 5-position can significantly influence the molecule's lipophilicity and metabolic stability, making 5-tert-butyl-1,3-thiazol-2-amine a sought-after intermediate for the synthesis of novel therapeutic agents.

This application note details a robust and efficient two-step synthesis of this compound, commencing with the α-bromination of 3,3-dimethyl-2-butanone (pinacolone) to yield the key intermediate, 1-bromo-3,3-dimethyl-2-butanone. This α-haloketone is subsequently condensed with thiourea via the well-established Hantzsch thiazole synthesis to afford the target compound.

I. Synthetic Strategy and Mechanism

The overall synthetic pathway is depicted below. The synthesis relies on the classic Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system from an α-halocarbonyl compound and a thioamide.[1][2]

Synthesis_Pathway 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone (Pinacolone) 1-Bromo-3,3-dimethyl-2-butanone 1-Bromo-3,3-dimethyl-2-butanone (α-Bromopinacolone) 3,3-Dimethyl-2-butanone->1-Bromo-3,3-dimethyl-2-butanone Br₂ / HBr (cat.) Methanol Thiourea_node + Thiourea This compound This compound Thiourea_node->this compound Ethanol, Reflux (Hantzsch Synthesis) Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis Pinacolone Start with Pinacolone Bromination Bromination with Br₂ Pinacolone->Bromination Workup1 Neutralization & Extraction Bromination->Workup1 Purification1 Vacuum Distillation Workup1->Purification1 Intermediate 1-Bromo-3,3-dimethyl-2-butanone Purification1->Intermediate Thiourea Add Thiourea Condensation Reflux in Ethanol Thiourea->Condensation Workup2 Neutralization & Precipitation Condensation->Workup2 Purification2 Recrystallization Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Sources

Hantzsch thiazole synthesis for 5-tert-butyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Hantzsch

I've initiated a thorough search for reliable information on the Hantzsch thiazole synthesis. My focus is particularly keen on its use in generating 5-tert-butyl derivatives. I'm currently gathering details on reaction mechanisms and common substrates.

Expanding: Synthesis Protocol

I'm now diving into the experimental details. I'm focusing on the practical aspects – reagent prep, reaction setup, and workup. I plan to construct a table to summarize these procedures. My objective is to create a clear, reproducible synthesis protocol. I'm also including a DOT graph for mechanistic visualization.

Analyzing: Experimental Details

I'm now zeroing in on the practical synthesis, I'll be meticulously examining reactions, including reagent preparation, reaction setup and workup procedures. I'll need to summarize these procedures in a table for clarity. I'll include citations and aim for reproducible results. I also plan to draft an accompanying DOT graph to visualize experimental workflow.

Applications of 5-Tert-butyl-1,3-thiazol-2-amine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2][3] This heterocyclic motif offers a versatile template for designing molecules that can interact with a wide array of biological targets, leading to therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders.[3][4][5] This guide focuses on the specific derivative, 5-tert-butyl-1,3-thiazol-2-amine, providing detailed application notes and experimental protocols for its exploration in a drug discovery setting. The introduction of a bulky, lipophilic tert-butyl group at the 5-position of the thiazole ring is a key structural modification that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications and Rationale

While specific biological data for this compound is not extensively published, we can infer its potential applications based on the well-documented activities of other 2-aminothiazole derivatives. The tert-butyl group can enhance membrane permeability and potentially confer selectivity for certain protein targets.

Anticancer Activity

The 2-aminothiazole core is found in several successful anticancer agents, including the kinase inhibitor Dasatinib.[3][5] Derivatives of this scaffold have demonstrated potent activity against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][5][6]

Hypothesized Mechanism of Action: The primary mode of anticancer action for many 2-aminothiazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The this compound could potentially act as a competitive inhibitor at the ATP-binding site of kinases such as Src, Abl, or cyclin-dependent kinases (CDKs).[3]

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Solubilization (DMSO Stock) B Cell Viability Assay (MTT/XTT) A->B C IC50 Determination (Dose-Response Curve) B->C D Kinase Inhibition Assay (e.g., Kinase Glo®) C->D Active Compounds E Apoptosis Assay (Annexin V/PI Staining) D->E

Caption: Workflow for in vitro anticancer screening of this compound.

Antimicrobial Activity

Derivatives of 2-aminothiazole have shown promising activity against a spectrum of bacterial and fungal pathogens.[1][7] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Hypothesized Mechanism of Action: The antimicrobial effects of 2-aminothiazoles can arise from various mechanisms, including the inhibition of essential enzymes in bacterial metabolic pathways or the disruption of cell wall synthesis. The lipophilic nature of the tert-butyl group may facilitate the compound's entry into microbial cells.

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of misfolded prion proteins (PrPSc).[4] High-throughput screening has identified 2-aminothiazoles as a promising class of compounds that can reduce the levels of PrPSc in infected cells.[4]

Hypothesized Mechanism of Action: The precise mechanism of antiprion activity for 2-aminothiazoles is still under investigation, but it is believed that they may interfere with the conversion of the normal prion protein (PrPC) to the misfolded PrPSc form or enhance the clearance of PrPSc.

Experimental Protocols

Protocol 1: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Illustrative Data:

Cell LineIC50 of this compound (µM)
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.2
HCT116 (Colon Cancer)9.8

This data is illustrative and represents a potential outcome based on the activities of similar 2-aminothiazole derivatives.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the bacterial suspension to each well of the microplate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • If using resazurin, add 30 µL to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Signaling Pathway Inhibition

G cluster_0 Kinase Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinases (e.g., Src, Abl) B->C D Cell Proliferation & Survival C->D E This compound E->C Inhibition

Sources

Application Notes & Protocols: 5-Tert-butyl-1,3-thiazol-2-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] This heterocyclic system is a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with various biological targets, which contributes to its broad therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3]

This guide focuses on a specific, strategically substituted analogue: 5-tert-butyl-1,3-thiazol-2-amine . The introduction of a tert-butyl group at the C5-position imparts distinct physicochemical properties. This bulky, lipophilic group can enhance membrane permeability, improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation, and provide a deep, hydrophobic pocket-filling moiety for targeted protein binding.

These application notes serve as a technical guide for researchers, scientists, and drug development professionals, detailing the synthetic utility of this building block. We will explore its synthesis and subsequent functionalization, providing field-proven protocols and explaining the causality behind key experimental choices.

Synthesis of the Core Building Block: this compound

The most direct and widely adopted method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5] This method involves the cyclocondensation of an α-haloketone with a thiourea. For our target compound, the specific precursors are 1-bromo-3,3-dimethylbutan-2-one and thiourea.

Reaction Scheme:

  • Reactants: 1-bromo-3,3-dimethylbutan-2-one, Thiourea

  • Product: this compound hydrobromide

  • Mechanism: The reaction proceeds via initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular condensation of the newly formed imine with the ketone, and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis R1 1-bromo-3,3-dimethylbutan-2-one Int Int R1->Int plus1 + R2 Thiourea R2->Int S-Alkylation P This compound Int->P Cyclization & Dehydration

Caption: Hantzsch synthesis of the target compound.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from standard Hantzsch synthesis procedures.[6]

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (7.61 g, 100 mmol, 1.0 eq) and ethanol (100 mL). Stir the suspension.

  • Addition of α-Haloketone: Slowly add 1-bromo-3,3-dimethylbutan-2-one (19.3 g, 100 mmol, 1.0 eq) to the suspension. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane).

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for both the initial S-alkylation and the subsequent cyclization/dehydration steps, ensuring the reaction goes to completion in a reasonable timeframe.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the product as its hydrobromide salt. b. Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material. c. To obtain the free base, suspend the hydrobromide salt in 150 mL of water and adjust the pH to ~9-10 with a saturated aqueous solution of sodium bicarbonate or dilute ammonia. d. Stir for 30 minutes, then collect the resulting white precipitate by vacuum filtration. e. Wash the solid with cold water (3 x 50 mL) and dry under vacuum.

  • Purification: The crude product is often of high purity. If required, recrystallization from an ethanol/water mixture can be performed to yield pure this compound.

Key Applications in N-Functionalization

The primary synthetic handle on this compound is the exocyclic amino group at the C2 position. This group behaves as a typical nucleophile, readily participating in a variety of bond-forming reactions to generate a diverse library of derivatives.

N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed transformations in medicinal chemistry. The 2-amido-thiazole linkage is a key feature in many kinase inhibitors and other targeted therapeutics.[2][7]

General Scheme: Reaction of this compound with an acyl chloride or a carboxylic acid (using a coupling agent) in the presence of a base.

Workflow General Workflow for N-Acylation A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool Mixture to 0°C A->B C 3. Add Acyl Chloride (dropwise) B->C D 4. Warm to RT & Stir C->D E 5. Aqueous Work-up (Quench, Extract) D->E F 6. Purify Product (Chromatography/Recrystallization) E->F

Caption: Standard experimental workflow for N-acylation.

Protocol 3.1.1: Synthesis of N-(5-tert-butyl-1,3-thiazol-2-yl)benzamide
  • Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.56 g, 10 mmol, 1.0 eq) and triethylamine (2.1 mL, 15 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 40 mL).

    • Expertise Note: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride. Triethylamine acts as an acid scavenger for the HCl byproduct, preventing protonation of the starting amine which would deactivate it.

  • Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.27 mL, 11 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: a. Quench the reaction by adding 30 mL of water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).

    • Trustworthiness Note: This washing sequence is self-validating. The acid wash removes excess triethylamine, the base wash removes any remaining benzoyl chloride and benzoic acid, and the brine wash removes residual water, ensuring a clean crude product. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes).

Sulfonamide and Urea/Thiourea Formation

Expanding the synthetic diversity, the 2-amino group can be readily converted into sulfonamides or (thio)ureas, which are also prevalent motifs in bioactive molecules.

  • Sulfonamides: Reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine yields the corresponding sulfonamide.

  • Ureas/Thioureas: Reaction with an isocyanate or isothiocyanate provides a straightforward, high-yield route to ureas and thioureas, respectively. This reaction is often quantitative and requires no catalyst.

Reaction TypeElectrophileTypical BaseKey Features
Amide Synthesis Acyl ChlorideTriethylamine, PyridineRobust, versatile, wide range of available acyl chlorides.
Sulfonamide Synthesis Sulfonyl ChloridePyridine, DMAPCreates a key hydrogen bond donor/acceptor group.
Urea Synthesis IsocyanateNone requiredAtom-economical, high-yielding, rapid reaction.
Thiourea Synthesis IsothiocyanateNone requiredUsed as a key intermediate for further heterocycle synthesis.[8][9]

Application in Bioactive Scaffold Synthesis: A Case Study

The 5-tert-butyl-2-aminothiazole core is an excellent starting point for synthesizing inhibitors of protein kinases, a critical class of oncology targets.[2][10] The general structure of many aminothiazole-based kinase inhibitors involves an amide linkage at the C2-position and further substitution on the amide moiety.

Hypothetical Pathway to a Kinase Inhibitor Scaffold:

This workflow illustrates how our building block can be elaborated into a more complex, drug-like molecule through a multi-step sequence.

Pathway A 5-tert-butyl-1,3- thiazol-2-amine B N-Acylation (Protocol 3.1.1) A->B C Amide Intermediate B->C w/ 4-bromobenzoyl chloride D Suzuki Coupling C->D E Final Kinase Inhibitor Scaffold D->E w/ Pyridine-3- boronic acid

Caption: Multi-step synthesis of a potential kinase inhibitor.

  • Step 1: N-Acylation. Following Protocol 3.1.1, react this compound with 4-bromobenzoyl chloride to install a handle for cross-coupling.

  • Step 2: Suzuki Cross-Coupling. The aryl bromide on the intermediate is then subjected to a Palladium-catalyzed Suzuki coupling with a suitable boronic acid (e.g., pyridine-3-boronic acid) to build the final bi-aryl scaffold common in many inhibitors.[2][7] This step demonstrates the power of combining classical functionalization with modern cross-coupling strategies.

Conclusion

This compound is a high-value building block for modern organic synthesis and drug discovery. Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its exocyclic amino group allow for the rapid generation of diverse molecular libraries. The tert-butyl group provides a unique steric and electronic signature, making this reagent particularly suitable for creating analogues with improved pharmacokinetic and pharmacodynamic properties. The protocols and workflows outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile scaffold into their synthetic programs.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
  • Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
  • Facile Regioselective Synthesis of Novel Bioactive Thiazolyl-Pyrazoline Derivatives via a Three-Component Reaction and Their Antimicrobial Activity. (2025).
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024).
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022).
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PubMed Central.
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine.

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-Acylation of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide spectrum of biological activities.[1][2][3][4][5] The N-acylation of the 2-amino group is a pivotal synthetic transformation, enabling the modulation of a compound's physicochemical properties and pharmacological profile. This guide provides an in-depth exploration of the protocols for the N-acylation of 2-aminothiazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying chemical principles and offer detailed, field-proven, step-by-step protocols for the most effective and commonly employed acylation methodologies.

Introduction: The Significance of N-Acylated 2-Aminothiazoles

The thiazole ring and its derivatives are prominent heterocyclic compounds integral to many pharmaceutical agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-aminothiazole moiety, in particular, is a privileged structure. Strategic modification of the 2-amino group, most commonly through acylation, allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. This modification can influence factors such as receptor binding affinity, metabolic stability, and bioavailability. A review of recent literature highlights that N-substituted 2-aminothiazole derivatives are a continued focus of research for developing novel therapeutic agents.[3][4][6]

This document serves as a practical guide to performing N-acylation on 2-aminothiazoles, covering a range of acylating agents and reaction conditions, from classical methods to modern coupling strategies.

Mechanistic Insights: The Chemistry of N-Acylation

The N-acylation of a 2-aminothiazole is fundamentally a nucleophilic acyl substitution reaction. The exocyclic amino group of the 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reactivity of this process is governed by the nucleophilicity of the amine and the electrophilicity of the acylating agent.

Diagram: General Mechanism of N-Acylation

N-Acylation Mechanism cluster_reactants Reactants cluster_products Products Aminothiazole R-Thiazole-NH₂ (Nucleophile) Intermediate R-Thiazole-NH₂⁺-C(O⁻)-R'-LG Aminothiazole->Intermediate Nucleophilic Attack AcylatingAgent R'-C(=O)-LG (Electrophile) Amide R-Thiazole-NH-C(=O)-R' (N-Acyl Product) Intermediate->Amide Collapse of Intermediate (Leaving Group Departs) Byproduct H-LG

Caption: General mechanism of nucleophilic acyl substitution on 2-aminothiazoles.

The choice of acylating agent and the use of catalysts can significantly influence the reaction rate and efficiency. We will explore several classes of acylating agents and their specific mechanistic nuances.

Protocols for N-Acylation

This section provides detailed protocols for three common and effective methods for the N-acylation of 2-aminothiazoles. The choice of method will depend on the nature of the acyl group to be introduced, the stability of the substrate, and the desired scale of the reaction.

Protocol 1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This classic method is robust and widely applicable for synthesizing amides from amines and acyl chlorides.[7][8][9] The Schotten-Baumann reaction is typically performed in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[7][9][10]

Rationale: The use of an acyl chloride provides a highly reactive electrophile. The biphasic conditions with an inorganic base (like NaOH or K₂CO₃) effectively scavenge the HCl generated, preventing the protonation and deactivation of the starting amine.[10] For substrates sensitive to strong aqueous base, an organic base like pyridine or triethylamine in an anhydrous organic solvent can be used.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane, THF, or diethyl ether) at a concentration of 0.1-0.5 M.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 M, 2.0-3.0 eq.) or potassium carbonate (2.0 M, 2.0-3.0 eq.).

  • Acyl Chloride Addition: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.0-1.2 eq.) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acylation using Acid Anhydrides with DMAP Catalysis

This method is particularly effective for less reactive amines or when milder conditions are required. 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that significantly accelerates acylation reactions with acid anhydrides.[11][12]

Causality and Mechanism: DMAP is more nucleophilic than the 2-aminothiazole. It first reacts with the acid anhydride to form a highly reactive N-acylpyridinium salt intermediate.[11] This activated intermediate is a much more potent acylating agent than the anhydride itself and readily transfers the acyl group to the 2-aminothiazole, regenerating the DMAP catalyst.[11][13] This catalytic cycle dramatically increases the reaction rate.[11]

Experimental Protocol:

  • Reaction Setup: To a solution of the 2-aminothiazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate) under an inert atmosphere (N₂ or Ar), add the acid anhydride (1.1-1.5 eq.).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05-0.1 eq.). An organic base such as triethylamine or pyridine (1.5-2.0 eq.) is often added to neutralize the carboxylic acid byproduct.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid byproduct, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.

Diagram: DMAP Catalytic Cycle

DMAP_Cycle DMAP DMAP Acyl_DMAP N-Acylpyridinium Salt R'-C(=O)-DMAP⁺ DMAP->Acyl_DMAP Reacts with Anhydride Anhydride R'-C(=O)-O-C(=O)-R' (Acid Anhydride) Acyl_DMAP->DMAP Regenerates Catalyst Product R-Thiazole-NH-C(=O)-R' (Amide Product) Acyl_DMAP->Product Acyl Transfer to Aminothiazole Aminothiazole R-Thiazole-NH₂ Protonated_DMAP DMAP-H⁺ Base Base (e.g., Et₃N)

Caption: Catalytic cycle of DMAP in the acylation of amines with an acid anhydride.

Protocol 3: Amide Coupling using Carboxylic Acids and Coupling Agents

This approach is ideal for acylating with sensitive or complex carboxylic acids. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[14][15][16] The reaction is an adaptation of the Steglich esterification for amide bond formation.[14][17]

Rationale: The coupling agent (e.g., DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15][17] This intermediate is susceptible to nucleophilic attack by the 2-aminothiazole to form the amide bond. The formation of a stable urea byproduct (dicyclohexylurea, DCU, in the case of DCC) drives the reaction.[14] Additives like 1-hydroxybenzotriazole (HOBt) or DMAP can be used to suppress side reactions and increase efficiency.[14][18]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.), the 2-aminothiazole (1.0 eq.), and HOBt (1.1 eq., if used) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Coupling Agent Addition: Cool the solution to 0 °C. Add the coupling agent (e.g., DCC or EDC, 1.1-1.2 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and wash it with the reaction solvent.

    • If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous work-up.

    • Dilute the filtrate (or the entire reaction mixture if EDC was used) with an appropriate solvent like ethyl acetate. Wash with 1 M HCl, saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

Comparative Summary of N-Acylation Protocols

Method Acylating Agent Key Reagents/Catalysts Advantages Disadvantages Typical Solvents
Schotten-Baumann Acyl ChlorideNaOH, K₂CO₃, or Pyridine- Fast and high-yielding- Readily available reagents- Acyl chlorides can be moisture-sensitive- HCl byproduct can cause side reactionsDichloromethane, Diethyl ether, THF / Water
DMAP Catalysis Acid AnhydrideDMAP, Triethylamine- Mild reaction conditions- High catalytic efficiency[11]- Anhydrides may not be commercially available for all desired acyl groupsDichloromethane, Acetonitrile, Ethyl Acetate
Amide Coupling Carboxylic AcidDCC, EDC, HOBt- Broad substrate scope- Mild conditions suitable for sensitive molecules[15]- Byproduct removal can be tedious (DCC)- Coupling agents can be expensiveDichloromethane, DMF

Experimental Workflow Overview

Experimental Workflow Start Start Setup 1. Reaction Setup (Dissolve 2-aminothiazole) Start->Setup Reagent_Add 2. Add Acylating Agent & Base/Catalyst Setup->Reagent_Add Reaction 3. Stir & Monitor (TLC) Reagent_Add->Reaction Workup 4. Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purify 5. Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize 6. Characterization (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the N-acylation of 2-aminothiazoles.

Conclusion

The N-acylation of 2-aminothiazoles is a fundamental and versatile transformation in synthetic and medicinal chemistry. The choice of protocol depends on a careful consideration of the substrate's properties, the nature of the acylating agent, and the desired reaction scale. The methods outlined in this guide—utilizing acyl chlorides, acid anhydrides with DMAP catalysis, and carboxylic acids with coupling agents—provide a robust toolkit for researchers. By understanding the mechanistic principles behind each method, scientists can effectively synthesize a diverse range of N-acylated 2-aminothiazole derivatives for further investigation in drug discovery and development programs.

References

  • Title: Steglich Esterification. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Title: Schotten–Baumann reaction. Source: Wikipedia. URL:[Link]
  • Title: Steglich esterific
  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: Molecules (MDPI). URL:[Link]
  • Title: Steglich esterific
  • Title: Chemistry Schotten Baumann Reaction.
  • Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Source: Journal of Saudi Chemical Society. URL:[Link]
  • Title: Coupling Reagents. Source: Aapptec Peptides. URL:[Link]
  • Title: 2-aminothiazole derivative, preparation method, and use.

Sources

Topic: A Multi-Faceted Approach to the Biological Activity Screening of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note presents a comprehensive, multi-tiered strategy for the initial biological activity screening of the novel compound, 5-Tert-butyl-1,3-thiazol-2-amine. We provide detailed, validated protocols for assessing its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental design emphasizes a logical, stepwise progression from high-throughput primary screens to more complex, cell-based secondary assays, ensuring an efficient and robust evaluation. This guide is intended for researchers in drug discovery and development, providing the scientific rationale and practical methodologies required to characterize this promising heterocyclic compound.

Introduction and Scientific Rationale

The 2-aminothiazole moiety is a privileged structure in drug discovery, recognized for its wide range of pharmacological effects.[3][4] Its derivatives are known to exhibit potent activities, including but not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory actions.[5] The compound of interest, this compound (CAS: 299417-31-5), features a bulky, hydrophobic tert-butyl group at the 5-position. This substitution is anticipated to significantly influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets, potentially enhancing its potency or altering its activity profile compared to other thiazole analogs.

A systematic screening approach is therefore essential to elucidate the therapeutic potential of this specific molecule. The strategy outlined herein is designed to be both comprehensive and resource-efficient. It begins with broad, parallel screening in three key therapeutic areas where thiazoles have historically shown promise. Positive "hits" from these primary screens can then be advanced to more detailed mechanistic and secondary validation assays.

Screening_Workflow cluster_Start Compound Initiation cluster_Primary Primary Screening Cascade (Parallel) cluster_Secondary Secondary & Mechanistic Follow-up start This compound (CAS: 299417-31-5) anticancer Anticancer Screen (MTT Cytotoxicity Assay) start->anticancer Primary Evaluation antimicrobial Antimicrobial Screen (Broth Microdilution - MIC) start->antimicrobial Primary Evaluation anti_inflammatory Anti-inflammatory Screen (Albumin Denaturation Assay) start->anti_inflammatory Primary Evaluation hit_validation Hit Validation & Confirmation anticancer->hit_validation antimicrobial->hit_validation anti_inflammatory->hit_validation mechanistic Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) hit_validation->mechanistic For Confirmed Hits

Figure 1: Proposed workflow for the biological activity screening of this compound.

Anticancer Activity Screening

Rationale: Numerous thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6][7] The initial assessment of this compound for anticancer potential is therefore a logical starting point. The MTT assay is selected as the primary screen; it is a rapid, colorimetric, and widely used method to evaluate a compound's effect on cell viability and proliferation.[8][9]

Protocol 2.1: In Vitro Cytotoxicity via MTT Assay

This protocol quantifies the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[6]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (test compound).

  • Doxorubicin or Staurosporine (positive control).[6]

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µM) by serially diluting the stock in serum-free medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the various 2x working concentrations of the test compound, positive control, and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Data Presentation:

Concentration (µM)% Viability (Mean ± SD)
Vehicle Control100 ± 4.5
1.5695.2 ± 5.1
3.1288.7 ± 4.8
6.2575.1 ± 6.2
12.552.3 ± 3.9
2528.4 ± 3.1
5010.9 ± 2.5
Calculated IC₅₀ ~13 µM

Table 1: Example data table for cytotoxicity screening against the MCF-7 cell line.

Antimicrobial Activity Screening

Rationale: The thiazole nucleus is present in several antimicrobial agents, and 2-aminothiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens.[2][3] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative method determines the lowest concentration of the test compound required to inhibit the growth of a microorganism in vitro.[10]

MIC_Plate cluster_plate 96-Well Plate for MIC Determination c12 Growth Control c11 Sterility Control c10 0.98 µg/mL c9 1.95 µg/mL c8 3.9 µg/mL c7 7.8 µg/mL c6 15.6 µg/mL c5 31.2 µg/mL c4 62.5 µg/mL c3 125 µg/mL c2 250 µg/mL c1 500 µg/mL caption Example MIC result: 31.2 µg/mL (first clear well).

Figure 2: Visual representation of a broth microdilution assay result.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • This compound (test compound).

  • Ciprofloxacin or Vancomycin (positive control).

  • Sterile 96-well microplates.

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Prepare a 2x working stock of the test compound (e.g., 1000 µg/mL) in CAMHB and add 100 µL to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (sterility control) and 12 (growth control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 10 and well 12. Well 11 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Analysis: The result is reported directly as the concentration of the first well that shows no growth.

Expected Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 2921331.2≤1
E. coli ATCC 25922>256≤0.5

Table 2: Example data table for MIC determination.

Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is a key factor in many diseases, and thiazole derivatives have been identified as potent anti-inflammatory agents.[12] A simple and effective primary screen is the inhibition of heat-induced protein (albumin) denaturation, as protein denaturation is a well-documented cause of inflammation.[13]

Protocol 4.1: Inhibition of Heat-Induced Albumin Denaturation

This in vitro assay assesses the ability of a compound to prevent the denaturation of bovine serum albumin (BSA) when subjected to heat.

Materials:

  • Bovine Serum Albumin (BSA), 1% solution.

  • This compound (test compound).

  • Diclofenac sodium (positive control).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of varying concentrations of the test compound (e.g., 100 to 500 µg/mL), 2.8 mL of PBS, and 0.2 mL of 1% BSA.

  • Control Preparation: Prepare a control mixture containing 2.8 mL PBS, 0.2 mL BSA, and 2 mL of the vehicle (e.g., distilled water or DMSO).

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the water bath to 70°C and continuing incubation for 10 minutes.

  • Cooling & Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = ((Absorbance_Control - Absorbance_Sample) / Absorbance_Control) * 100

Expected Data Presentation:

Compound Concentration (µg/mL)% Inhibition of Denaturation (Mean ± SD)
10025.4 ± 3.1
20048.9 ± 4.5
30065.7 ± 3.8
40081.2 ± 5.2
Diclofenac (100 µg/mL) 75.6 ± 4.1

Table 3: Example data table for anti-inflammatory screening.

Summary and Future Directions

This application note provides a validated, multi-pronged strategy for the initial biological characterization of this compound. The proposed protocols for anticancer, antimicrobial, and anti-inflammatory screening serve as a robust foundation for identifying its primary pharmacological activities. A positive result in any of these primary assays should be followed by more in-depth secondary screening. For example, a cytotoxic "hit" should be further evaluated for its mechanism of action (e.g., apoptosis induction, cell cycle arrest) and tested against a broader panel of cancer cell lines.[14] Similarly, promising anti-inflammatory activity warrants investigation in cell-based models, such as measuring the inhibition of nitric oxide or pro-inflammatory cytokines in LPS-stimulated macrophages.[15] This structured approach ensures a thorough and efficient evaluation, paving the way for potential lead optimization and further drug development.

References

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998).
  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules.
  • Antimicrobial Susceptibility Testing Protocols. (2007). CRC Press.
  • Review of the synthesis and biological activity of thiazoles. (2020).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Methodologies for antimicrobial susceptibility testing. (n.d.). Antimicrobial Resistance Learning Site.
  • Bioassays for anticancer activities. (2013). Methods in Molecular Biology.
  • Anticancer Studies of Newly Synthesized Thiazole Deriv
  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). Food & Function.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics.
  • In vitro methods of screening of anticancer agents. (2017). Slideshare.
  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (2012). WOAH.
  • Screening models for inflamm
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • This compound. (n.d.). Biosynth.
  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

Sources

Application Notes and Protocols for In Vitro Anticancer Evaluation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Thiazole Scaffold in Oncology Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] In oncology, thiazole derivatives have emerged as a particularly fruitful area of investigation, with several compounds demonstrating potent anticancer activity both in vitro and in vivo.[2] The clinical success of thiazole-containing drugs such as Dasatinib and Ixazomib has further fueled research into new derivatives with improved efficacy and pharmacokinetic profiles.[2]

These compounds exert their anticancer effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), disruption of microtubule assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[3] Given this mechanistic diversity, a multi-faceted approach using a suite of in vitro assays is essential to comprehensively characterize the anticancer potential of novel thiazole derivatives.

This guide provides an in-depth overview and detailed protocols for a logical workflow to assess the anticancer properties of thiazole compounds. It is designed to move from broad cytotoxicity screening to more nuanced mechanistic studies, offering insights into the causality behind experimental choices to ensure robust and reproducible data.

Part 1: Foundational Analysis - Cytotoxicity and Viability

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

The MTT Assay: A Cornerstone for Viability Screening

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Expertise & Experience: The MTT assay is an excellent first-pass screen due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[5][6] However, it's crucial to remember that this assay measures metabolic activity, not cell death directly. Compounds that affect mitochondrial function without killing the cell can lead to misleading results. Therefore, results should always be confirmed with a direct cell death assay.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow 24h for Adherence A->B C Treat with Thiazole Derivatives (Various Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Crystal Formation) E->F G Add Solubilization Solution (e.g., DMSO, Isopropanol) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) during their exponential growth phase.[7][8]

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.[9]

    • Self-Validating Step: Include wells for "vehicle control" (cells treated with solvent, e.g., DMSO) and "blank" (medium only) to correct for background absorbance.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • Compound Treatment:

    • Prepare stock solutions of the thiazole derivatives in DMSO.

    • Create a series of dilutions in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).[6]

  • MTT Addition and Solubilization:

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

    • Carefully aspirate the medium. Expert Insight: Be cautious not to disturb the formazan crystals, which are adhered to the bottom of the well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values for Thiazole Derivatives
CompoundCancer Cell LineIC50 (µM)[8][11][12]
Thiazole Derivative 4cHCT-116 (Colon)3.80
Thiazole Derivative 8cHCT-116 (Colon)3.16
Thiazole Derivative 4cMCF-7 (Breast)2.57
Thiazole Derivative 5bMCF-7 (Breast)0.48
Thiazole Derivative 4dHepG2 (Liver)2.31
Thiazole Derivative 4cHepG2 (Liver)7.26
Cisplatin (Control)HCT-116 (Colon)5.18

Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action

Once a thiazole derivative demonstrates significant cytotoxicity, the next critical step is to elucidate its mechanism of action. Key questions to address are: How is the compound killing the cancer cells? Does it induce apoptosis? Does it interfere with the cell cycle?

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a primary mechanism through which anticancer drugs eliminate tumor cells.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] The Annexin V/PI assay leverages this phenomenon. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC).[14] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[13] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive[13]

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (typically 2-5 x 10^5 cells/well).

    • Allow cells to adhere overnight.

    • Treat cells with the thiazole derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).[13] Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells to ensure all apoptotic populations are captured.[13]

    • Aspirate the culture medium (containing floating cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the detached cells with the floating cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[15]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Expert Insight: It is crucial to include single-stain controls (Annexin V only and PI only) to set up proper compensation and quadrants during flow cytometry analysis.[13]

    • Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[16]

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[17] Flow cytometry analysis of cellular DNA content is a standard method to assess cell cycle distribution.[18] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[19] This allows for the differentiation of cell populations based on their cell cycle phase.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Data Analysis A Seed & Treat Cells (e.g., 24h) B Harvest Cells A->B C Wash with PBS B->C D Fix in Cold 70% Ethanol (Overnight at -20°C) C->D E Wash to Remove Ethanol D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by Flow Cytometry G->H I Model Cell Cycle Phases (G0/G1, S, G2/M) H->I

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis
  • Cell Preparation and Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Fixation:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]

    • Trustworthiness: This dropwise addition prevents cell clumping.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the pellet in 500 µL of PI/RNase staining buffer. The RNase is critical for degrading RNA, ensuring that PI only binds to DNA.[19]

    • Incubate for 30 minutes at room temperature, protected from light.[20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting fluorescence data.

    • Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Advanced Functional Assays - Metastatic Potential

For many cancers, mortality is linked to metastasis. Therefore, assessing a compound's ability to inhibit cell migration and invasion is a critical component of its preclinical evaluation.

Transwell Migration and Invasion Assays

The Transwell, or Boyden chamber, assay is a widely used method to study cell migration and invasion in vitro.[21][22] The system uses a permeable support insert that creates two chambers—an upper and a lower one—separated by a porous membrane.[23]

  • Migration Assay: Cells are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS). The ability of cells to move through the pores in response to the chemoattractant is quantified.[24]

  • Invasion Assay: This is a modification of the migration assay where the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[22] This mimics the basement membrane, and cells must actively degrade this matrix to move through the pores, assessing their invasive potential.[24]

Detailed Protocol: Transwell Invasion Assay
  • Chamber Preparation:

    • Rehydrate the ECM-coated inserts by adding a warm, serum-free medium to the upper and lower chambers. Incubate for 2 hours at 37°C.

  • Cell Preparation and Seeding:

    • Starve the cancer cells in a serum-free medium for 24 hours prior to the assay.

    • Harvest and resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Remove the rehydration medium from the inserts and add 500 µL of the cell suspension to the upper chamber.

    • Add 750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane using a cotton swab.[22]

    • Fix the cells that have invaded the bottom surface of the membrane with methanol for 20 minutes.

    • Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

    • Wash the inserts thoroughly with water and allow them to air dry.

    • Data Acquisition: Count the number of stained cells in several random fields of view under a microscope. Calculate the average number of invading cells per field.

Part 4: Target Validation - Western Blot Analysis

To connect the phenotypic effects (e.g., apoptosis, cell cycle arrest) to molecular events, Western blotting is an indispensable technique.[25] It allows for the detection and semi-quantification of specific proteins in cell lysates, providing insights into the signaling pathways modulated by the thiazole derivative. For example, if a compound induces apoptosis, one could probe for changes in the expression of key apoptotic proteins like Bcl-2, Bax, and cleaved Caspase-3.[11]

Signaling Pathway Visualization: PI3K/Akt/mTORdot

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Thiazole Thiazole Derivative Thiazole->PI3K inhibits Thiazole->Akt inhibits

Sources

Application Notes & Protocols: A Comprehensive Guide to Antimicrobial Susceptibility Testing of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. Thiazole derivatives represent a promising class of heterocyclic compounds, with numerous reports highlighting their diverse biological activities, including significant antimicrobial potential.[1][2][3] This document provides a comprehensive, in-depth guide to the antimicrobial susceptibility testing of a specific novel compound, 5-Tert-butyl-1,3-thiazol-2-amine . As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will detail a hierarchical testing strategy, from primary screening to determine inhibitory concentrations, to secondary characterization of bactericidal activity and pharmacodynamic evaluation through time-kill kinetics. All methodologies are grounded in authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy, reproducibility, and relevance.[4][5][6]

Scientific Rationale & Strategic Overview

The Thiazole Scaffold: A Privileged Structure in Antimicrobial Research

The 1,3-thiazole ring is a core structural motif in a variety of pharmacologically active molecules, including several approved drugs.[1][7] Its unique chemical properties allow for diverse substitutions, leading to a broad spectrum of biological effects.[8][9] The incorporation of a bulky, lipophilic tert-butyl group on the thiazole ring, as in this compound, may enhance membrane interaction and penetration, a desirable trait for antibacterial agents.[10][11] Therefore, a systematic evaluation of its antimicrobial properties is a scientifically justified endeavor.

A Hierarchical Approach to Antimicrobial Evaluation

A logical, stepwise approach is critical for the efficient evaluation of a novel compound. This strategy ensures that foundational data are collected before proceeding to more complex, resource-intensive assays. Our proposed workflow prioritizes the determination of potency (MIC), followed by an assessment of lethality (MBC), and finally, an analysis of the compound's killing dynamics.

Antimicrobial_Testing_Workflow Start Compound Synthesis & Solubilization of This compound Primary PART A: Primary Screening Minimum Inhibitory Concentration (MIC) (Quantitative) Start->Primary Is the compound active? Secondary PART B: Cidal vs. Static Determination Minimum Bactericidal Concentration (MBC) (Quantitative) Primary->Secondary If MIC is promising (e.g., ≤64 µg/mL) Data Data Analysis & Interpretation Primary->Data Bacteriostatic or Inactive Compound Tertiary PART C: Pharmacodynamic Evaluation Time-Kill Kinetics Assay (Rate of Activity) Secondary->Tertiary Is the compound bactericidal? (MBC/MIC ≤ 4) Secondary->Data Bacteriostatic Compound Tertiary->Data

Caption: A hierarchical workflow for evaluating a novel antimicrobial agent.

PART A: Primary Screening - Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] The broth microdilution method is the gold standard for quantitative MIC determination and is recommended for its reproducibility and efficient use of the test compound.[13][14][15]

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[6]

Principle of the Method A standardized suspension of bacteria is exposed to serial twofold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit the organism.

Materials

  • This compound (Test Compound)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile diluent (e.g., DMSO for the test compound, sterile water for controls)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology

  • Preparation of Test Compound Stock:

    • Causality: A high-concentration, sterile stock solution is necessary to create the dilution series without introducing significant volumes of solvent into the assay. DMSO is a common solvent, but its final concentration in the assay should not exceed 1% to avoid impacting microbial growth.

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

    • Causality: Standardizing the starting number of bacteria is the most critical step for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely high MICs, while too low an inoculum can lead to falsely low MICs.

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15] This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows of the 96-well plate.

    • In a separate tube or plate, prepare an intermediate dilution of the test compound stock solution in CAMHB. For example, to achieve a starting concentration of 128 µg/mL, dilute the stock appropriately.

    • Add 200 µL of this starting compound concentration to well 1.

    • Using a multichannel pipettor, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this twofold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard the final 100 µL. Wells 1-10 now contain 100 µL of the compound at decreasing concentrations.

    • Well 11 will serve as the Growth Control (no compound).

    • Well 12 will serve as the Sterility Control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Within 30 minutes of its preparation, add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in wells 1-11 is now 200 µL. This step dilutes the compound concentrations by a factor of two, achieving the final desired test concentrations.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

Interpretation of Results

  • Visually inspect the plate. The Sterility Control (Well 12) should be clear. The Growth Control (Well 11) should be distinctly turbid.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[12]

Broth_Microdilution_Workflow Figure 2: Broth Microdilution Plate Setup plate 1 2 3 4 5 6 7 8 9 10 11 (Growth Control) 12 (Sterility Control) inoculum Add 100 µL of ~5x10^5 CFU/mL Inoculum label_dilution 100 µL Transfer (Twofold Dilution)

Caption: Workflow for preparing a 96-well plate for MIC determination.

PART B: Cidal vs. Static - Minimum Bactericidal Concentration (MBC)

If the MIC results indicate promising activity, the next logical step is to determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an agent that kills 99.9% of the initial bacterial inoculum.[16][17][18]

Protocol: MBC Determination

Principle of the Method This assay is a direct extension of the broth microdilution MIC test. Aliquots from the clear wells (at and above the MIC) of the MIC plate are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted. The absence of growth on the agar indicates that the bacteria in the corresponding MIC well were killed, not just inhibited.[19]

Materials

  • Completed MIC microtiter plate from Part A

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology

  • Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also, include the Growth Control well.

    • Causality: Subculturing from concentrations above the MIC is essential to find the true killing concentration. The Growth Control is plated to confirm the initial inoculum density and viability.

  • Sub-culturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically withdraw a 10 µL aliquot from each selected well.

    • Spot-plate or streak the 10 µL aliquot onto a labeled sector of an agar plate.

    • Allow the spots to dry completely before inverting the plate.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible in the growth control sector.

Interpretation of Results

  • Count the number of colonies (CFU) in each sector.

  • The MBC is the lowest concentration that produces a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count derived from the Growth Control well.[17][20]

  • Determining Bactericidal vs. Bacteriostatic Activity:

    • If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal .[19]

    • If the MBC is greater than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic .

PART C: Pharmacodynamic Evaluation - Time-Kill Kinetics Assay

Time-kill assays provide crucial information on the rate and extent of bacterial killing over time.[21] This data helps to understand whether the compound's killing effect is dependent on concentration (higher concentrations kill faster) or time (killing effect requires prolonged exposure). This is a powerful secondary assay for characterizing promising bactericidal agents.[22][23][24]

Protocol: Time-Kill Kinetics Assay

Principle of the Method A standardized bacterial inoculum is added to flasks containing broth with the test compound at various multiples of its predetermined MIC. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals the killing curve.[21]

Materials

  • This compound

  • Determined MIC value from Part A

  • Sterile culture tubes or flasks

  • CAMHB

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates

  • Shaking incubator (35°C ± 2°C)

Step-by-Step Methodology

  • Preparation of Test Tubes:

    • Prepare tubes containing CAMHB with the test compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

    • Also prepare a Growth Control tube containing only CAMHB.

    • The final volume in each tube should be identical (e.g., 10 mL).

  • Inoculation:

    • Inoculate each tube (including the Growth Control) with the standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling and Plating:

    • Immediately after inoculation (T=0), remove an aliquot (e.g., 100 µL) from each tube.

    • Perform 10-fold serial dilutions of this aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates to obtain a countable number of colonies (30-300 CFU).

    • Place all tubes in a shaking incubator at 35°C ± 2°C.

    • Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours).[25]

  • Incubation and Colony Counting:

    • Incubate all plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

Interpretation of Results

  • Plot the log₁₀ CFU/mL versus time for each concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]

  • Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.

  • The resulting curves will illustrate the rate of killing and its dependence on the concentration of this compound.

Data Presentation

Effective data management and presentation are crucial for interpreting results and comparing the efficacy of novel compounds.[26]

Table 1: MIC and MBC Data for this compound

Test Microorganism Gram Stain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 Positive
E. faecalis ATCC 29212 Positive
E. coli ATCC 25922 Negative
P. aeruginosa ATCC 27853 Negative

| Positive Control (Ciprofloxacin) | N/A | | | | |

Table 2: Time-Kill Kinetics Data (Example Format)

Time (hours) Growth Control (Log₁₀ CFU/mL) 0.5x MIC (Log₁₀ CFU/mL) 1x MIC (Log₁₀ CFU/mL) 2x MIC (Log₁₀ CFU/mL) 4x MIC (Log₁₀ CFU/mL)
0 5.70 5.71 5.69 5.70 5.68
2 6.85 5.50 4.80 4.10 3.55
4 7.90 5.35 3.95 3.01 <2.00
8 8.80 5.45 3.10 <2.00 <2.00

| 24 | 9.10 | 5.60 | <2.00 | <2.00 | <2.00 |

References

  • Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
  • Khidre, R. E., & Radini, I. A. (2023).
  • American Society for Microbiology (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
  • on behalf of the ESCMID Study Group Legionella Infections (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Al-Sultani, K. H., et al. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
  • Creative Biolabs (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Creative Diagnostics (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Kumar, A., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiazole derivatives.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
  • Thomas, J., et al. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Iranian Journal of Pharmaceutical Research. [Link]
  • Hardy Diagnostics (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
  • Microbe Investigations (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Pokhrel, N. (2017). Antimicrobial susceptibility testing – disk diffusion methods. Slideshare. [Link]
  • Microbiology Info (n.d.). Broth Microdilution. Microbiology Info. [Link]
  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
  • Aryal, S. (2013).
  • Sim, H., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
  • BMG Labtech (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
  • CLSI (n.d.). Antimicrobial Susceptibility Testing.
  • Wani, B. A., et al. (2018). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Volkson Press. [Link]
  • Microchem Laboratory (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • CLSI (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed.
  • Szafranska, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • CLSI (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI (2024). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 34th ed.
  • Journal of Chemical Reviews (2023).
  • The CLSI Subcommittee on Antimicrobial Susceptibility Testing (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. [Link]
  • Aslam, B., et al. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
  • Oyetayo, V. O., et al. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • Journal of Chemical Reviews (2023).
  • Asif, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
  • Nelson Labs (n.d.).
  • Emery Pharma (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
  • Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • Kumar, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. [Link]
  • Bakr, A., et al. (2023). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances. [Link]
  • Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • El-Sayed, W. A. (2009). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. MDPI. [Link]
  • Yusuf, M., et al. (2021). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives.

Sources

Application Note: A Robust Preparative RP-HPLC Method for the Purification of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 5-Tert-butyl-1,3-thiazol-2-amine. Thiazole derivatives are pivotal structural motifs in medicinal chemistry, and ensuring their purity is paramount for accurate biological evaluation and drug development. This guide provides a comprehensive walkthrough of the method development strategy, a step-by-step purification protocol, and an explanation of the scientific principles underpinning the chosen parameters, designed for researchers, chemists, and drug development professionals.

Introduction and Scientific Background

This compound is a heterocyclic amine featuring a thiazole core, a structure widely found in numerous pharmacologically active compounds, including antibacterial, anticonvulsant, and antiviral agents. The purity of such synthetic intermediates is a critical determinant of the success of subsequent synthetic steps and the reliability of downstream biological assays. Impurities can lead to ambiguous results, side reactions, and complicate regulatory approval processes.

Preparative HPLC is the gold standard for purifying small molecules to a high degree of homogeneity. This document outlines a method based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. The target molecule, with its bulky, nonpolar tert-butyl group and polar aminothiazole core, is an ideal candidate for this technique.

Principle of Separation: A Mechanistic View

The cornerstone of this method is reversed-phase chromatography, where a nonpolar stationary phase (typically octadecylsilane, C18) is paired with a polar mobile phase. The separation of this compound from its potential impurities (e.g., starting materials, regioisomers, or byproducts) is governed by two primary interactions:

  • Hydrophobic Interactions: The nonpolar tert-butyl group and, to a lesser extent, the thiazole ring, exhibit strong hydrophobic affinity for the C18 alkyl chains of the stationary phase. More hydrophobic molecules will interact more strongly and thus be retained longer on the column.[1]

  • Control of Ionization: The 2-amine group is basic and will be protonated (R-NH₃⁺) at a sufficiently low pH. This is a critical aspect of the method. Uncontrolled pH can lead to the coexistence of both ionized and neutral forms of the amine, resulting in severe peak tailing and poor separation.[2] By adding an acidic modifier to the mobile phase, we ensure the analyte is in a single, protonated state, which minimizes undesirable interactions with residual silanol groups on the silica backbone of the stationary phase and promotes sharp, symmetrical peaks.[3][4]

G cluster_column C18 Stationary Phase Analyte Protonated Analyte (5-t-butyl-1,3-thiazol-2-amine-H⁺) C18_Chains C18 Alkyl Chains (Hydrophobic) Analyte->C18_Chains  Hydrophobic Interaction (Primary Retention Mechanism) Mobile_Phase Polar Mobile Phase (Water/ACN + Acid) Mobile_Phase->Analyte

Caption: Analyte interaction with the stationary phase.

HPLC Method Development Strategy: The "Why"

As a Senior Application Scientist, my goal is not just to provide a protocol but to explain the rationale behind each parameter. This method was developed from first principles to be robust and reliable.

Column Chemistry Selection

A C18 stationary phase was selected due to the significant hydrophobic character imparted by the tert-butyl group. C18 columns provide strong retention for nonpolar moieties, which is essential for separating the target compound from potentially more polar impurities.[1] A high-purity, end-capped silica is recommended to minimize the availability of acidic silanol groups, which can cause peak tailing with basic analytes like ours.[2][5]

Mobile Phase Composition
  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically provides lower backpressure and often results in sharper peaks for heterocyclic compounds compared to methanol.[6]

  • Aqueous Phase & Acidic Modifier: The mobile phase must be acidified to control the ionization state of the 2-amino group. Formic acid (FA) at a concentration of 0.1% (v/v) is the ideal choice. It effectively lowers the mobile phase pH to approximately 2.7, ensuring the amine is fully protonated.[7] Unlike Trifluoroacetic acid (TFA), formic acid is volatile and mass spectrometry (MS) compatible, making it easier to remove from collected fractions during post-purification workup and allowing for straightforward LC-MS analysis of fractions.[4]

Detection Wavelength

Thiazole derivatives possess a distinct UV chromophore. Based on spectral data for similar compounds, a detection wavelength of 254 nm is a robust starting point, as it provides a good response for many aromatic and heterocyclic systems.[8][9] For optimal sensitivity, it is advisable to determine the analyte's λ-max by running a UV-Vis scan using an analytical sample.

Detailed Purification Protocol: The "How"

This protocol is designed for a preparative HPLC system equipped with a gradient pump, autosampler/manual injector, UV detector, and fraction collector.

Instrumentation and Materials
ComponentSpecification
HPLC System Preparative HPLC with gradient capability
Column C18, 5 µm particle size, ≥20 mm ID x ≥150 mm L
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile with 0.1% Formic Acid
Sample Solvent 50:50 Acetonitrile/Water or DMSO (if solubility is an issue)
Detector UV/Vis Detector set at 254 nm
Reagent and Sample Preparation
  • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.

  • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the sample solvent to a concentration of 10-50 mg/mL. Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

HPLC Purification Workflow

The purification process follows a logical sequence from method verification to final product isolation.

G cluster_prep Preparation cluster_dev Method Development & Execution cluster_post Post-Purification A Dissolve & Filter Crude Sample B System Equilibration (Initial Conditions) A->B Ready for Injection C Analytical Scout Run (Small Injection) B->C Verify RT D Preparative Run (Load Sample) C->D Scale Up E Fraction Collection (UV Triggered) D->E Elution F Purity Analysis (Analytical HPLC/LC-MS) E->F QC Check G Pool Pure Fractions F->G Identify >95% Pure H Solvent Evaporation (Product Isolation) G->H Combine

Caption: End-to-end HPLC purification workflow.

Optimized Chromatographic Conditions

The following gradient has been optimized for resolving the target compound from common impurities. A shallow gradient is used to maximize resolution.

ParameterValue
Flow Rate 20.0 mL/min (for a 21.2 mm ID column; adjust for other diameters)
Column Temp. Ambient
Injection Vol. 1-5 mL (dependent on concentration and column loading capacity)
Detection 254 nm
Gradient Time (min)
0.0
2.0
15.0
17.0
20.0
20.1
25.0

Protocol Steps:

  • Equilibration: Equilibrate the column with the initial conditions (20% B) for at least 5 column volumes or until a stable baseline is achieved.

  • Scout Run: Perform a small analytical injection (10-20 µL) to confirm the retention time of the target compound before committing the full batch.

  • Preparative Run: Inject the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Begin collecting fractions just before the main peak begins to elute and stop after the peak has returned to baseline. Use a UV signal threshold to automate collection.

  • Post-Run Analysis: Analyze a small aliquot from each collected fraction using analytical HPLC or LC-MS to determine its purity.

  • Pooling and Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the solvent via rotary evaporation to yield the purified product.

Troubleshooting

  • Peak Tailing: If significant tailing is observed, ensure the mobile phase pH is sufficiently acidic. Tailing can also indicate column degradation or contamination.[10]

  • Poor Resolution: If separation from a key impurity is poor, decrease the slope of the gradient (e.g., extend the ramp from 20% to 60% B over a longer time).

  • Peak Fronting: This is typically a sign of column overload. Reduce the injection volume or the sample concentration.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the preparative HPLC purification of this compound. By employing a C18 stationary phase and an acidified acetonitrile/water mobile phase, this method ensures excellent resolution and peak shape. The systematic workflow and troubleshooting guide will enable researchers to obtain high-purity material essential for drug discovery and development pipelines.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Pharma Digests. (2025). The Secrets of Good Peak Shape in HPLC. Pharma Digests.
  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage.
  • LCGC International. Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. LCGC International.
  • ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. ResearchGate.
  • Phenomenex. (2018). Reversed Phase Selectivity. Phenomenex.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.
  • ResearchGate. (2025). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate.
  • ResearchGate. Simulated UV-Vis absorption spectrum for the best performed of designed thiazole 4. ResearchGate.
  • PubMed Central. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. PubMed Central.
  • Agilent. Control pH During Method Development for Better Chromatography. Agilent.
  • ResearchGate. The UV spectra of thiazole derivative 6a in ethanol and dioxane. ResearchGate.
  • Journal of the Chemical Society B. The absorption spectra of some thiazines and thiazoles. Royal Society of Chemistry.
  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape. Agilent.
  • HALO Columns. Effect of Acid Modifier on mAb Peak Shape in Reversed-Phase HPLC. HALO Columns.

Sources

Crystallization techniques for 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 5-Tert-butyl-1,3-thiazol-2-amine

Introduction: The Critical Role of Crystallization

This compound is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with this scaffold.[1][2][3] For researchers in drug discovery and development, obtaining this molecule in a highly pure, crystalline form is not merely a matter of aesthetics; it is a fundamental prerequisite for accurate structural elucidation, formulation development, and ensuring reproducible biological activity. Crystallization is the most powerful technique for purifying solid organic compounds, capable of removing impurities and isolating specific polymorphs, which can have profound impacts on a drug's solubility, stability, and bioavailability.

This guide provides a detailed exploration of crystallization strategies for this compound. Moving beyond simple procedural lists, we delve into the rationale behind methodological choices, grounding our protocols in the physicochemical properties of the molecule and established crystallization theory.[4] Our objective is to equip scientists with the expertise to develop robust, validated crystallization processes tailored to this specific molecule.

Part 1: Physicochemical Profile & Strategic Implications

A successful crystallization strategy begins with a thorough understanding of the target molecule's properties. The structure of this compound offers key insights into its expected behavior.

  • Molecular Structure: The molecule contains a polar thiazole ring with a hydrogen-bond-donating and -accepting 2-amino group. Conversely, the 5-tert-butyl group is a bulky, nonpolar (lipophilic) moiety. This amphiphilic nature is the primary determinant of its solubility profile.

  • Solubility Prediction: The presence of the polar amine and thiazole functionalities suggests solubility in polar organic solvents. The nonpolar tert-butyl group enhances solubility in less polar environments while potentially limiting solubility in water. Therefore, solvents like alcohols (ethanol, methanol, isopropanol), ketones (acetone), and nitriles (acetonitrile) are excellent starting points. A related compound, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, is described as having moderate solubility in organic solvents and limited solubility in water, which supports this analysis.[5]

  • Intermolecular Forces: The 2-amino group is capable of forming strong intermolecular N-H···N hydrogen bonds, which can lead to the formation of stable, ordered crystal lattices.[6] This is a favorable characteristic for crystallization, often resulting in a solid with a well-defined melting point.

This analysis informs our primary strategic approach: to exploit the differential solubility of the compound at varying temperatures or in different solvent/anti-solvent mixtures to achieve a state of supersaturation, the driving force for crystallization.[7]

Part 2: Solvent Selection & Screening

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Recommended Solvent Systems for Screening

The following table summarizes promising solvents and their potential roles in crystallization protocols for this compound.

Solvent/SystemExpected RoleRationale & Notes
Ethanol / IsopropanolPrimary Solvent (Cooling Crystallization)Alcohols often provide the ideal solubility gradient for thiazole derivatives.[1][8] They are good at dissolving the compound when hot and promote crystal growth upon cooling.
AcetonitrilePrimary Solvent (Cooling Crystallization)A polar aprotic solvent that can offer a different selectivity for impurities compared to alcohols.
Ethyl AcetatePrimary Solvent (Cooling Crystallization)A solvent of intermediate polarity; may provide a very steep solubility curve.
Methanol / WaterSolvent / Anti-solvent SystemThe compound is expected to be soluble in methanol and insoluble in water. This system was shown to be effective for crystallizing other thiazole derivatives.[9]
Acetone / HexaneSolvent / Anti-solvent SystemA classic polar/nonpolar miscible pair. The compound should dissolve readily in acetone, with hexane acting as the anti-solvent to induce precipitation.
DMF / WaterSolvent / Anti-solvent SystemDimethylformamide (DMF) is a very strong polar solvent, useful if solubility in alcohols is limited. Water acts as a potent anti-solvent.[10]
Ethanol / WaterBinary Solvent (Cooling Crystallization)Can be used to fine-tune the solvent power. Dissolving in hot ethanol and adding hot water until turbidity appears, then clarifying with a drop of ethanol, is a common technique.

Part 3: Detailed Crystallization Protocols

The following protocols are designed to be self-validating, providing clear steps and the underlying scientific principles.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most fundamental and widely used technique, ideal for bulk purification. It relies on the reduced solubility of the compound at lower temperatures.[4]

Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a small volume of the chosen primary solvent (e.g., ethanol, 5-10 mL). Begin heating the mixture to reflux with gentle stirring.

  • Achieve Saturation: Continue adding the solvent dropwise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature, undisturbed. Causality: Slow cooling is critical as it allows the crystal lattice to form in a highly ordered manner, excluding impurities.

  • Induce Further Crystallization: Once the flask reaches room temperature, place it in an ice-water bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Purity can be assessed by melting point determination or chromatography (TLC, HPLC).

Visualization of the Cooling Crystallization Workflow

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Finishing Dissolution 1. Dissolve Crude Solid in Minimum Hot Solvent Filtration 2. Hot Filtration (Remove Insolubles) Dissolution->Filtration if needed SlowCool 3. Slow Cooling to Room Temperature Dissolution->SlowCool if no filtration Filtration->SlowCool IceBath 4. Ice Bath (Maximize Yield) SlowCool->IceBath Vacuum 5. Vacuum Filtration (Collect Crystals) IceBath->Vacuum Wash 6. Wash with Cold Solvent Vacuum->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry

Caption: General workflow for purification by cooling crystallization.

Protocol 2: Anti-Solvent Addition Crystallization

This method is highly effective when the compound's solubility is not strongly dependent on temperature but is a strong function of the solvent composition.[7] It is particularly useful for compounds that are highly soluble in a specific solvent.

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., methanol, acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water, hexane) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the point of supersaturation has been reached. If it becomes too cloudy, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystal Growth: Cover the container and allow it to stand undisturbed for several hours or overnight. The slow diffusion and slight changes in concentration will promote the growth of well-formed crystals.

  • Isolation & Finishing: Collect, wash (with a solvent mixture slightly richer in the anti-solvent), and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation for X-Ray Quality Crystals

When the goal is to obtain a few perfect single crystals for structural analysis (e.g., by X-ray diffraction), slow evaporation is the preferred method. This was used successfully for a related thiazole derivative.[6]

Methodology:

  • Prepare a Solution: Create a moderately dilute solution of the purified compound in a suitable solvent (e.g., ethanol).

  • Set Up for Evaporation: Transfer the solution to a small beaker or vial. Cover the opening with paraffin film or foil and pierce a few small holes in the covering with a needle.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using tweezers or by decanting the remaining solvent.

Visualization for Technique Selection

q_node q_node start Start: Crude Solid q1 Solubility high in hot solvent, low in cold solvent? start->q1 q2 Soluble in Solvent A, Insoluble in miscible Solvent B? q1->q2 No p1 Use Cooling Crystallization q1->p1 Yes q3 Need X-Ray quality single crystals? q2->q3 No p2 Use Anti-Solvent Addition q2->p2 Yes p3 Use Slow Evaporation q3->p3 Yes end_node Pure Crystals q3->end_node No/Finished p1->end_node p2->end_node p3->end_node

Caption: Decision tree for selecting an appropriate crystallization method.

Part 4: Troubleshooting Common Crystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent); nucleation is inhibited.1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal. 3. Cool the solution further in a freezer. 4. Evaporate some solvent.
"Oiling Out" Solution is too concentrated; cooling is too rapid; melting point of solid is below the boiling point of the solvent.1. Re-heat the solution to dissolve the oil. 2. Add more solvent to dilute. 3. Ensure cooling is very slow (e.g., insulate the flask).
Poor Crystal Yield Compound is still significantly soluble at low temperatures; insufficient cooling time.1. Concentrate the mother liquor by evaporating some solvent and cool again for a "second crop". 2. Ensure the solution is cooled for an adequate time.
Colored/Impure Crystals Impurities were co-precipitated; cooling was too fast, trapping impurities.1. Re-crystallize the material, potentially using a different solvent. 2. Consider pre-treating the hot solution with activated charcoal to remove colored impurities.

References

  • BenchChem. (n.d.). Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine. Technical Support Center.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).
  • METTLER TOLEDO. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube.
  • 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. (n.d.). National Institutes of Health.
  • Tomma, J. H., et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate.
  • CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.
  • Kitamura, M., & Ishizu, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1), 177-184.
  • BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Patil, R. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32.
  • Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Tert-butyl-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Tert-butyl-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

Section 1: Reaction Fundamentals

The synthesis of this compound is most commonly and efficiently achieved via the Hantzsch Thiazole Synthesis . This classic method involves the condensation reaction between an α-haloketone and a thioamide source, in this case, thiourea.[1][2][3] The reaction is valued for its reliability and the high yields it can produce when properly optimized.[4]

The key starting materials for this specific synthesis are:

  • 1-Halo-3,3-dimethyl-2-butanone: This is the α-haloketone component. The bromo- derivative (1-bromo-3,3-dimethyl-2-butanone) is typically more reactive than the chloro- derivative and is often preferred for smoother reactions.

  • Thiourea: This serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

The generally accepted mechanism proceeds in three main stages:

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of thiourea attacks the electrophilic carbon bearing the halogen in the α-haloketone (an SN2 reaction).[5]

  • Cyclization: An intramolecular cyclization occurs where one of the nitrogen atoms of the thiourea intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting hydroxyl intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[2]

Visualization: Hantzsch Thiazole Synthesis Mechanism

Hantzsch Thiazole Synthesis Reactants α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate (Thiouronium Salt) Reactants->Intermediate1 1. SN2 Attack Intermediate2 Cyclic Hemiaminal Intermediate Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product This compound Intermediate2->Product 3. Dehydration   (-H2O)

Caption: The reaction pathway for Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?

A: Low yield is the most common problem and can stem from several factors. Systematically investigating the following points is crucial.

  • Purity of Reagents: The α-haloketone (1-bromo-3,3-dimethyl-2-butanone) is a lachrymator and can degrade upon storage, especially if exposed to moisture or light. Use freshly prepared or recently purchased ketone, and confirm its purity via ¹H NMR if possible. Thiourea should be of high purity and dry.

  • Reaction Temperature: While some Hantzsch syntheses can proceed at room temperature, this specific reaction often benefits from gentle heating to reflux in a solvent like ethanol.[6] However, excessive heat can lead to degradation and the formation of tar-like byproducts. We recommend starting at a moderate temperature (e.g., 60-70 °C) and monitoring progress.

  • Reaction Time: Incomplete reactions are a common cause of low yield. The reaction progress should be diligently monitored using Thin Layer Chromatography (TLC).[7] If the starting materials are still present after the initially planned time, consider extending the reaction duration.

  • Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion, but a large excess can complicate purification. Start with a 1:1 molar ratio and adjust if necessary.

  • Moisture: The presence of water can interfere with the reaction. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture, for example, by using a drying tube.

Q: My TLC plate shows multiple spots, including some that are very polar. What are these impurities and how can I avoid them?

A: The formation of side products is a key challenge. The most common impurities are:

  • Unreacted Thiourea: Being very polar, thiourea will often remain at the baseline of the TLC plate. This is usually addressed during workup.

  • Hydroxythiazole Intermediate: Incomplete dehydration of the cyclic intermediate can leave a more polar byproduct. Ensuring adequate heating and reaction time, or a slightly acidic workup, can help drive the final elimination step.

  • Self-condensation of α-haloketone: Under basic conditions, the α-haloketone can undergo self-condensation or Favorskii rearrangement. The reaction is typically self-buffering as the product amine hydrohalide is formed, creating a slightly acidic environment that disfavors these side reactions.

  • Degradation Products: Overheating or prolonged reaction times can lead to complex mixtures of dark, tarry substances.

To minimize impurities: Maintain careful temperature control, monitor the reaction closely to avoid unnecessarily long heating times, and ensure an efficient workup procedure.

Q: The reaction appears to have stalled. The TLC shows starting materials are still present after several hours at reflux. What should I do?

A: A stalled reaction typically points to an issue with activation energy or reagent quality.

  • Temperature Check: Verify the internal reaction temperature. A setting of 80 °C on the heating mantle does not guarantee an 80 °C internal temperature. Ensure the solvent is gently refluxing.

  • Re-evaluate Reagents: As mentioned, the α-haloketone is the most likely culprit. If it has degraded, the reaction will not proceed efficiently.

  • Solvent Choice: While ethanol is standard, switching to a higher-boiling solvent like n-propanol could potentially increase the reaction rate, but this should be done cautiously to avoid degradation.

Q: I am struggling with the purification of the final product. It is an oil/gummy solid after workup. What do you recommend?

A: The crude product is often isolated as its hydrobromide or hydrochloride salt, which can be oily. A proper workup and purification strategy is essential.

  • Workup Procedure: After the reaction is complete, cool the mixture. Often, the product salt will precipitate.[6] If not, reduce the solvent volume under reduced pressure. The crucial step is neutralization. Dissolve or suspend the crude material in water and add a base (e.g., sodium bicarbonate solution, ammonium hydroxide) until the pH is basic (pH 8-9).[8] This will deprotonate the amine and precipitate the free base of this compound.

  • Purification Method:

    • Recrystallization: The free base is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate) is the most effective method for purification.

    • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate is recommended.[6]

Visualization: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckPurity Verify Purity of α-Haloketone & Thiourea Start->CheckPurity OptimizeTemp Optimize Reaction Temperature (e.g., 60-80°C) CheckPurity->OptimizeTemp Reagents OK MonitorTime Monitor by TLC & Extend Reaction Time OptimizeTemp->MonitorTime Temp OK CheckStoich Adjust Stoichiometry (e.g., 1.1 eq. Thiourea) MonitorTime->CheckStoich Time OK Workup Ensure Proper Basic Workup to Isolate Free Base CheckStoich->Workup Ratio OK Success Yield Improved Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: Ethanol is the most widely used and recommended solvent.[1] It effectively dissolves both thiourea and the α-haloketone at elevated temperatures and is easy to remove. Other alcohols like methanol or isopropanol can also be used. Some protocols have also reported using dioxane.[1]

Q: What are the typical reaction conditions (temperature and time)?

A: A common starting point is to reflux the reaction mixture in ethanol for 2-4 hours.[6] However, the optimal conditions can vary. It is always best practice to monitor the reaction's progress by TLC rather than relying on a fixed time.

Q: How do I monitor the reaction by TLC?

A: Use a silica gel plate. A good mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The α-haloketone will be relatively non-polar, thiourea will be at the baseline, and the 2-aminothiazole product will have an intermediate Rf value. The reaction is complete when the ketone spot has been completely consumed.

Q: Is a base or acid catalyst required?

A: For the reaction with unsubstituted thiourea, an external catalyst is generally not necessary. The reaction generates an amine hydrohalide salt, creating a slightly acidic environment. While strongly acidic conditions have been explored in Hantzsch synthesis, they can alter the regioselectivity with substituted thioureas and are not typically needed here.[9][10] A basic workup is required after the reaction to isolate the neutral product.

Q: What are the critical safety precautions for this synthesis?

A: All work should be conducted in a well-ventilated fume hood.

  • α-Haloketones (e.g., 1-bromo-3,3-dimethyl-2-butanone): These are potent lachrymators (tear-producing agents) and are toxic. Always handle with extreme care, wearing appropriate gloves, safety glasses, and a lab coat.

  • Thiourea: This compound is a suspected carcinogen and should be handled with care to avoid inhalation of dust or skin contact.

  • Solvents: Ethanol is flammable. Ensure no open flames or spark sources are nearby when heating.

Section 4: Experimental Protocols

Protocol 1: Standard Synthesis of this compound

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone (1.0 eq)

  • Thiourea (1.05 eq)

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.05 eq) and anhydrous ethanol (approx. 5-10 mL per gram of ketone).

  • Stir the suspension and add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) in one portion.

  • Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) and maintain for 3 hours.

  • Monitor the reaction progress by TLC (3:7 Ethyl Acetate/Hexane) until the starting ketone is consumed.

  • Once complete, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • If a precipitate (the product hydrobromide salt) forms, filter it and wash with a small amount of cold ethanol. If not, concentrate the reaction mixture under reduced pressure to obtain the crude salt.

  • Transfer the crude product to a beaker. Add deionized water and stir to dissolve or suspend the solid.

  • Slowly add saturated sodium bicarbonate solution while stirring until the pH of the solution is ~8-9. A precipitate of the free amine should form.

  • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude this compound.

  • For further purification, recrystallize the solid from an ethanol/water mixture.

Section 5: Data Presentation

Table 1: Influence of Solvent on Reaction Outcome (Illustrative)
SolventBoiling Point (°C)Typical Reaction TimeRelative YieldNotes
Methanol653-5 hoursGoodLower boiling point may require longer reaction times.
Ethanol 78 2-4 hours Excellent Recommended solvent due to good balance of solubility and boiling point. [1]
n-Propanol971-3 hoursGood-ExcellentFaster reaction times possible, but risk of byproduct formation increases.
Dioxane1011-3 hoursGoodHigher boiling point; use with caution. Dioxane is a suspected carcinogen.[1]
Table 2: Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Impure reagents, incorrect temperature/time, moisture.Use pure reagents, optimize temperature (60-80°C), monitor by TLC, use dry solvent.[7]
Multiple Spots on TLC Incomplete reaction, side-products, degradation.Ensure complete reaction, control temperature, perform careful basic workup.
Stalled Reaction Low temperature, degraded α-haloketone.Verify internal reflux temperature, use fresh α-haloketone.
Purification Difficulty Product is the salt form, oily crude.Neutralize with base (e.g., NaHCO₃) to precipitate the free amine, then recrystallize or use column chromatography.[6][8]

References

  • Benchchem. (n.d.). α-Haloketone Reactions in Heterocyclic Chemistry: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine.
  • ResearchGate. (2017). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea.
  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Scientific Reports. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • bepls. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
  • ChemicalBook. (2024). Synthesis of 2-Amino-5-nitrothiazole.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • Stevens, E. (2019, January 19). synthesis of thiazoles. YouTube.

Sources

Technical Support Center: Synthesis of 2-amino-5-tert-butylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-tert-butylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic process. Our focus is on identifying and mitigating common byproducts to enhance yield, purity, and the overall success of your experiments.

Introduction: The Hantzsch Thiazole Synthesis

The synthesis of 2-amino-5-tert-butylthiazole is most commonly achieved via the Hantzsch thiazole synthesis. This versatile and widely used method involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3] In this specific case, the reaction proceeds between 1-halo-3,3-dimethyl-2-butanone (typically the chloro or bromo derivative) and thiourea.

While the Hantzsch synthesis is generally robust and high-yielding, the nature of the reactants and intermediates can lead to the formation of several byproducts.[1] Understanding the origin of these impurities is crucial for optimizing reaction conditions and implementing effective purification strategies. This guide will delve into the common challenges and provide actionable solutions.

Visualizing the Reaction: Main Pathway and Potential Side Reactions

To effectively troubleshoot, it is essential to visualize not only the desired reaction pathway but also the potential side reactions that can lead to impurities.

Hantzsch_Synthesis cluster_side Potential Side Reactions A 1-chloro-3,3-dimethyl-2-butanone C S-alkylation Intermediate A->C SN2 attack G Dimeric Byproduct (from self-condensation of haloketone) A->G Base-catalyzed self-condensation B Thiourea B->C D Hydroxythiazoline Intermediate C->D Intramolecular cyclization E 2-amino-5-tert-butylthiazole (Product) D->E Dehydration H 4-hydroxy-4-tert-butyl- 2-iminothiazolidine D->H Incomplete dehydration I Over-alkylation Product E->I Reaction with excess haloketone F Unreacted Starting Materials

Caption: Main reaction pathway and potential side reactions in the synthesis of 2-amino-5-tert-butylthiazole.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and purification of 2-amino-5-tert-butylthiazole.

Issue 1: My reaction yields are consistently low.

Potential Cause 1: Incomplete reaction.

  • Explanation: The Hantzsch synthesis often requires heating to drive the reaction to completion. Insufficient reaction time or temperature can leave a significant amount of starting materials unreacted.

  • Troubleshooting Steps:

    • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (the α-haloketone is a good indicator as it is typically UV active).

    • Increase reaction time/temperature: If the reaction stalls, consider increasing the reflux time or the reaction temperature, within the stability limits of your reactants and solvent.

    • Choice of solvent: The reaction is often performed in ethanol or a similar protic solvent. Ensure your solvent is of appropriate quality and is suitable for the reaction temperature.

Potential Cause 2: Suboptimal pH.

  • Explanation: The reaction is typically carried out under neutral or slightly basic conditions. Strongly acidic conditions can lead to the formation of an isomeric byproduct, 2-imino-2,3-dihydrothiazole, which may be more difficult to isolate.[4] While this is more prevalent with substituted thioureas, the pH can still influence the reaction rate.

  • Troubleshooting Steps:

    • Check the pH: If your reaction mixture is acidic, consider adding a mild, non-nucleophilic base like sodium bicarbonate to neutralize any acid present.

    • Avoid strong acids: Unless a specific protocol calls for it, avoid the addition of strong acids to the reaction mixture.

Issue 2: My TLC plate shows multiple spots after the reaction.

Potential Impurity 1: Unreacted Starting Materials.

  • Identification: One of the most common reasons for multiple spots on a TLC plate is the presence of unreacted starting materials. You can identify these by co-spotting your reaction mixture with authentic samples of 1-chloro-3,3-dimethyl-2-butanone and thiourea.

  • Mitigation and Removal:

    • Drive the reaction to completion: As mentioned above, ensure the reaction has gone to completion by increasing the reaction time or temperature.

    • Aqueous workup: Unreacted thiourea and its salts are generally water-soluble and can be removed during an aqueous workup.

    • Purification: The α-haloketone can be removed by recrystallization or column chromatography.

Potential Impurity 2: Dimeric or Polymeric Byproducts.

  • Identification: These byproducts often appear as less polar spots on the TLC plate compared to the desired product. They may also present as an insoluble residue.

  • Explanation: α-haloketones can undergo self-condensation, especially in the presence of a base.

  • Mitigation and Removal:

    • Control stoichiometry: Use a slight excess of thiourea to ensure the α-haloketone is consumed by the desired reaction.

    • Temperature control: Avoid excessively high reaction temperatures, which can promote side reactions.

    • Purification: These byproducts can typically be removed by column chromatography or recrystallization.

Potential Impurity 3: Incompletely Dehydrated Intermediate.

  • Identification: The hydroxythiazoline intermediate is more polar than the final product and will have a lower Rf value on TLC. It may be difficult to isolate as it can dehydrate on the silica gel plate.

  • Explanation: The final step of the Hantzsch synthesis is a dehydration of the hydroxythiazoline intermediate. If this step is incomplete, this intermediate will remain in your crude product.

  • Mitigation and Removal:

    • Ensure complete dehydration: The dehydration is often facilitated by heat. Ensure adequate heating at the end of the reaction.

    • Acidic workup: A mildly acidic workup can sometimes promote the dehydration of the remaining intermediate.

    • Purification: This more polar intermediate can be separated by column chromatography.

Issue 3: My NMR spectrum shows unexpected peaks.

Interpreting Unexpected Signals:

  • Unreacted 1-chloro-3,3-dimethyl-2-butanone: You may see a sharp singlet around 1.2-1.3 ppm for the tert-butyl group and another singlet for the chloromethyl protons.

  • Unreacted Thiourea: This may not be readily visible in the 1H NMR spectrum in deuterated solvents, but its presence can be confirmed by other methods.

  • Hydroxythiazoline Intermediate: The presence of an -OH peak (which may be broad and exchangeable with D2O) and shifts in the signals for the protons adjacent to the hydroxyl-bearing carbon.

  • Dimeric Byproducts: These will have more complex spectra, but you would expect to see signals corresponding to the tert-butyl group and other aliphatic or olefinic protons, depending on the structure of the dimer.

Compound Expected 1H NMR Signals (approximate)
2-amino-5-tert-butylthiazoleSinglet for tert-butyl protons (~1.3 ppm), singlet for thiazole proton (~6.5-7.0 ppm), broad singlet for NH2 protons (~5.0-6.0 ppm, exchangeable with D2O)
1-chloro-3,3-dimethyl-2-butanoneSinglet for tert-butyl protons (~1.2 ppm), singlet for CH2Cl protons (~4.3 ppm)
Hydroxythiazoline intermediateSinglet for tert-butyl protons, signals for ring protons, broad singlet for OH proton

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude 2-amino-5-tert-butylthiazole? A1: The most common and effective methods are recrystallization and column chromatography. For recrystallization, a solvent system like ethanol/water or toluene/hexanes can be effective. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.

Q2: My purified product has a yellow or brown color. Is it impure? A2: While pure 2-amino-5-tert-butylthiazole is typically a white or off-white solid, slight coloration does not always indicate significant impurity. Trace amounts of oxidized or polymeric byproducts can cause color. If the NMR and melting point are clean, the color may not be a concern for many applications. If a completely colorless product is required, treatment with activated carbon during recrystallization may help.

Q3: Can I use 1-bromo-3,3-dimethyl-2-butanone instead of the chloro- derivative? A3: Yes, the bromo- derivative is often more reactive than the chloro- derivative and can be used in the Hantzsch synthesis. Reaction times may be shorter, but the potential for side reactions may also be slightly higher. The choice between the two often comes down to commercial availability and cost.

Q4: How can I confirm the identity of my final product? A4: The identity and purity of your 2-amino-5-tert-butylthiazole should be confirmed by a combination of techniques:

  • NMR Spectroscopy (1H and 13C): To confirm the structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Representative Synthesis of 2-amino-5-tert-butylthiazole
  • In a round-bottom flask equipped with a reflux condenser, combine thiourea (1.1 equivalents) and 1-chloro-3,3-dimethyl-2-butanone (1.0 equivalent) in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product Analysis (TLC, 1H NMR) decision1 Is the main spot the major product? start->decision1 decision2 Are there significant impurities by NMR? decision1->decision2 Yes path1 Optimize Reaction: - Increase reaction time/temp - Check stoichiometry decision1->path1 No path2 Identify Impurities: - Co-spot with starting materials - Analyze NMR shifts decision2->path2 Yes end Pure Product decision2->end No path1->start path3 Purification: - Recrystallization - Column Chromatography path2->path3 path3->end

Caption: A workflow for troubleshooting the synthesis of 2-amino-5-tert-butylthiazole.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Cheméo. (n.d.). Chemical Properties of 2-Butanone, 1-chloro-3,3-dimethyl- (CAS 13547-70-1).
  • Dodson, R. M., & King, L. C. (1945). The Reaction of Ketones with Halogens and Thiourea. Journal of the American Chemical Society, 67(12), 2242–2243.
  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Pharos. (n.d.). 1-CHLORO-3,3-DIMETHYL-2-BUTANONE.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • U.S. Environmental Protection Agency. (n.d.). 2-Butanone, 1-chloro-3,3-dimethyl- - Substance Details. SRS.

Sources

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis and Purification of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Tert-butyl-1,3-thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. We understand that achieving high yield and purity can be a significant challenge. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Troubleshooting Low Reaction Yield

Low product yield is one of the most frequent obstacles in organic synthesis. This section addresses the critical parameters of the Hantzsch thiazole synthesis, the most common and efficient route to 2-aminothiazoles, to help you maximize your product output.[1][2] The synthesis involves the condensation of an α-haloketone with a thioamide, in this case, 1-halo-3,3-dimethylbutan-2-one and thiourea.[3][4]

Q1: My reaction yield for this compound is consistently below 50%. What are the most common causes and how can I fix them?

A1: Consistently low yields in the Hantzsch synthesis of this specific molecule typically stem from four key areas: reagent quality, stoichiometry, reaction conditions (temperature and time), and workup procedure.

  • Reagent Quality:

    • α-Haloketone (1-Bromo-3,3-dimethylbutan-2-one): This reagent is susceptible to degradation, especially if exposed to moisture or light. Use of aged or impure α-haloketone is a primary cause of low yields. It is advisable to use freshly distilled or newly purchased reagent. Verify its purity by ¹H NMR before use.

    • Thiourea: While generally stable, ensure you are using a high-purity grade. Impurities can interfere with the cyclization process.

    • Solvent: The reaction is commonly performed in ethanol or methanol.[3][5] Ensure the solvent is anhydrous. The presence of excess water can hydrolyze the α-haloketone and lead to unwanted side products.

  • Stoichiometry: The molar ratio of the reactants is crucial. While a 1:1 ratio of the α-haloketone to thiourea is theoretically required, using a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion by ensuring the complete consumption of the more valuable α-haloketone.[3]

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating. Refluxing in ethanol (approx. 78 °C) is a common practice.[5] Insufficient temperature will lead to an incomplete reaction, while excessive heat can promote the formation of degradation products.

    • Reaction Time: This synthesis is generally rapid, often completing within 1-3 hours.[5] However, the reaction progress should always be monitored.

  • Monitoring Reaction Progress: The most effective way to determine the optimal reaction time and ensure completion is by using Thin Layer Chromatography (TLC).

    • TLC Protocol: Use silica gel plates and an eluent system like Ethyl Acetate/Hexane (e.g., 30:70 v/v). The product, being more polar than the starting α-haloketone, will have a lower Rf value. The disappearance of the α-haloketone spot indicates reaction completion.

Optimized Reaction Parameter Summary
ParameterRecommended ConditionRationale & Key Considerations
α-Haloketone 1-Bromo-3,3-dimethylbutan-2-oneHighly reactive. Use high-purity grade. Confirm structure via NMR.
Thioamide Thiourea (1.1 - 1.2 eq.)A slight excess ensures complete consumption of the α-haloketone.
Solvent Anhydrous EthanolProvides good solubility for reactants and a suitable reflux temperature.
Temperature Reflux (~78 °C)Balances reaction rate against potential side-product formation.
Reaction Time 1-3 hours (Monitor by TLC)Monitor for the complete disappearance of the limiting reagent (α-haloketone).
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, it can prevent oxidative side reactions.
Q2: I've optimized the reaction conditions, but my yield is still not ideal. What potential side reactions could be consuming my starting materials?

A2: The Hantzsch synthesis, while robust, is not without potential side reactions. Understanding these can help you adjust your protocol to minimize their impact. The primary mechanistic steps involve S-alkylation of thiourea, followed by cyclization and dehydration.[6][7]

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium S-Alkyl Isothiouronium Salt (Intermediate A) Thiourea->Isothiouronium S-Alkylation (SN2) Haloketone 1-Bromo-3,3-dimethylbutan-2-one Haloketone->Isothiouronium Byproduct Favorskii Rearrangement Products / Hydrolysis Haloketone->Byproduct Base/Nucleophile Induced Side Reactions Hydroxythiazoline 4-Hydroxy-5-tert-butyl- 4,5-dihydrothiazol-2-amine (Intermediate B) Isothiouronium->Hydroxythiazoline Intramolecular Cyclization Product This compound Hydroxythiazoline->Product Dehydration (-H2O)

Caption: Hantzsch synthesis pathway for this compound.

Common Side Reactions:

  • Favorskii Rearrangement: The α-haloketone, in the presence of a base, can undergo rearrangement to form carboxylic acid derivatives. While thiourea is not a strong base, impurities or the amine product itself can promote this pathway to a minor extent.

  • Hydrolysis of α-Haloketone: As mentioned, water in the solvent can lead to the hydrolysis of the bromo-ketone to the corresponding hydroxy-ketone, which is unreactive in this synthesis.

  • Formation of Dimer/Polymer: At excessively high temperatures or concentrations, self-condensation of the α-haloketone or intermediates can occur.

To mitigate these, ensure you use an anhydrous solvent and maintain careful temperature control. The post-reaction workup is also critical; neutralizing the reaction mixture promptly can prevent acid- or base-catalyzed degradation of the product.

Section 2: Troubleshooting Low Product Purity

Achieving high purity is paramount, particularly in drug discovery and development. This section focuses on effective purification strategies for this compound.

Q3: My crude product is a dark, oily solid with multiple spots on TLC. What is the best purification strategy?

A3: A highly impure crude product requires a systematic approach. The choice between recrystallization and column chromatography depends on the nature of the impurities and the quantity of material.

Purification_Workflow Start Crude Product CheckPurity Assess Purity (TLC / ¹H NMR) Start->CheckPurity Recrystallize Recrystallization CheckPurity->Recrystallize Main spot is major Impurities have different polarity Chromatography Silica Gel Chromatography CheckPurity->Chromatography Multiple spots of similar polarity Oily consistency FinalProduct Pure Product (>98%) Recrystallize->FinalProduct Chromatography->FinalProduct

Caption: Decision workflow for purification strategy.
  • When to Recrystallize: If your crude TLC shows one major product spot and minor impurity spots with significantly different Rf values, recrystallization is often the most efficient method for purification on a larger scale. 2-aminothiazoles are often crystalline solids.[8]

  • When to Use Chromatography: If the crude product is an oil or if the TLC shows multiple spots close to your product's Rf, column chromatography is necessary to separate these closely related impurities.[9][10]

Q4: Can you provide a reliable step-by-step protocol for recrystallizing this compound?

A4: Certainly. Recrystallization relies on the principle of differential solubility of the product and impurities in a hot versus a cold solvent. The key is selecting an appropriate solvent system.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. See the table below for starting points. Ethanol or a mixture of DMF and water are often effective for 2-aminothiazole derivatives.[11][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and acquire an NMR spectrum to confirm purity.

Table of Suggested Recrystallization Solvents:

Solvent/SystemSuitabilityNotes
Ethanol GoodOften a first choice. Good solubility when hot, lower when cold.
Isopropanol GoodSimilar properties to ethanol.
Acetonitrile ModerateMay require a co-solvent.
DMF / Water ExcellentDissolve in minimal hot DMF, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool.[12]
Toluene ModerateGood for less polar impurities.
Q5: My impurities have similar polarity to the product. What is the best practice for column chromatography?

A5: Flash column chromatography is the method of choice for separating compounds with similar polarities. The key to success is a well-chosen eluent system and proper column packing.

Step-by-Step Column Chromatography Protocol:

  • Eluent Selection: Use TLC to find an eluent system that gives your product an Rf value of approximately 0.3-0.4. This provides the best separation. Start with a low-polarity system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your starting eluent for the best results. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method results in much sharper bands and better separation than loading the sample as a solution.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is required:

  • ¹H NMR: This will confirm the structure. Expect to see a singlet for the tert-butyl group (~1.3 ppm), a singlet for the C4-H on the thiazole ring, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: This will confirm the carbon framework.

  • Mass Spectrometry (MS): This will confirm the molecular weight (C₇H₁₂N₂S, MW: 156.25 g/mol ).

  • Melting Point: A sharp melting point range indicates high purity.

Q: What are the best practices for storing this compound?

A: Like many amines, this compound can be sensitive to air and light over long periods. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.

Q: Can microwave-assisted synthesis improve the yield and reaction time?

A: Yes, microwave-assisted organic synthesis (MAOS) is often used for Hantzsch-type reactions.[9] It can dramatically reduce reaction times from hours to minutes and, in many cases, improve yields by minimizing the formation of thermal degradation byproducts. If you have access to a microwave reactor, it is highly recommended to screen this as an option.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Bouchet, N., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Google Patents. (n.d.). Process of producing 2-aminothiazole.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Thiazole.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • PubMed Central (PMC). (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
  • Letters in Applied NanoBioScience. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
  • Google Patents. (n.d.). Purification of 2-aminothiazole.
  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • Taylor & Francis Online. (2004). HETEROCYCLIZATION OF AMINOTHIAZOLES.
  • PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • CUTM Courseware. (n.d.). Thiazole.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of.
  • National Institutes of Health (NIH). (n.d.). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine.
  • ACS Publications. (n.d.). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrothiazole.
  • kbDNA. (2021). Tech Note: Analyzing Purification for Optimized Bioseparation.
  • International Journal of Drug Delivery Technology. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole.
  • PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
  • PubMed. (n.d.). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities.
  • PubMed. (n.d.). The chromatographic purification of native types I, II, and III collagens.
  • PubMed Central (PMC). (n.d.). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
  • ResearchGate. (2016). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of aminothiazole compounds. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a scientific rationale for each step to empower you to resolve these common chromatographic challenges.

Understanding the Problem: Why Do My Aminothiazole Peaks Tail?

Peak tailing is a common frustration in HPLC, characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. For aminothiazoles, which are basic compounds, this issue is frequently pronounced and can compromise the accuracy of quantification and the resolution of closely eluting peaks. The primary cause of peak tailing is the presence of more than one mechanism of analyte retention.[1] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the stationary phase, secondary interactions can occur, leading to peak distortion.[1]

The core of the problem often lies in the interaction between the basic aminothiazole analytes and the silica-based stationary phase of the HPLC column. Here are the most common culprits:

  • Secondary Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH levels above 3, these silanol groups can become ionized (Si-O-), creating negatively charged sites that can strongly interact with the protonated, positively charged aminothiazole molecules.[1][3] This strong, secondary ionic interaction is a major cause of peak tailing.[1]

  • Metal Chelation: Trace metal impurities (e.g., iron, titanium) within the silica matrix of the column or from HPLC system components can act as chelation sites.[4][5][6] Aminothiazoles, with their nitrogen and sulfur atoms, can be effective chelating agents, leading to these secondary interactions and resulting in peak tailing.[6][7]

  • Mobile Phase pH Mismanagement: The pH of the mobile phase is a critical parameter when analyzing ionizable compounds like aminothiazoles.[8] If the mobile phase pH is close to the pKa of the aminothiazole, both the ionized and non-ionized forms of the analyte will be present, which can lead to split or tailing peaks.[9][10]

  • Column and System Issues: Physical problems with the column, such as a void at the inlet or a partially blocked frit, can cause peak distortion for all analytes.[1][11] Similarly, excessive extra-column volume from long or wide-bore tubing can lead to peak broadening and tailing.[12]

Frequently Asked Questions (FAQs)

Here are direct answers to some of the most common questions we receive regarding peak tailing with aminothiazoles.

Q1: My aminothiazole peak is tailing significantly. What is the very first thing I should check?

A1: The first and most critical parameter to investigate is the pH of your mobile phase . Aminothiazoles are basic compounds, and their interaction with the stationary phase is highly dependent on pH.[13] Ensure your mobile phase pH is at least 2 units away from the pKa of your specific aminothiazole analyte to ensure it exists in a single ionic state.[9][10] For basic compounds, starting with a low pH mobile phase (pH 2-3) is often a good strategy to protonate the silanol groups on the column, minimizing secondary interactions.[1][14]

Q2: I've adjusted the pH, but the tailing persists. What's my next step?

A2: If pH adjustment alone is insufficient, the next step is to evaluate your mobile phase composition and the column itself . Consider the following:

  • Buffer Concentration: Ensure you are using a buffer at an adequate concentration (typically 10-50 mM) to control the pH effectively.[15]

  • Mobile Phase Additives: Introducing a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, reducing their interaction with your aminothiazole analyte.[16]

  • Column Choice: You may be using an older 'Type A' silica column which has more acidic and active silanol groups.[16] Switching to a modern, high-purity 'Type B' silica column with end-capping will significantly reduce peak tailing for basic compounds.[2][17]

Q3: Could my sample be the problem?

A3: Yes, several sample-related factors can contribute to peak tailing:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][12] To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve your sample in the mobile phase itself.

  • Sample Matrix Effects: Contaminants in your sample matrix can interact with the column and cause tailing.[11] Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[11]

Q4: I see tailing for all the peaks in my chromatogram, not just the aminothiazole. What does this indicate?

A4: If all peaks are tailing, it's a strong indication of a physical problem with your HPLC system or column , rather than a chemical interaction specific to your analyte.[18] The most likely causes are:

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path and cause peak distortion.[1][11]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[12]

In-Depth Troubleshooting Guides and Protocols

Systematic Approach to Troubleshooting Aminothiazole Peak Tailing

This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues.

Troubleshooting_Workflow cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Evaluation cluster_3 Step 3: Sample and System Checks cluster_4 Resolution Start Observe Peak Tailing for Aminothiazole Check_pH Is Mobile Phase pH > 2 units from pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (Low pH: 2-3 is a good start) Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Sufficient (10-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Adjust_Buffer Increase Buffer Concentration Check_Buffer->Adjust_Buffer No Add_Additive Consider Additive (e.g., 0.1% TEA) Check_Buffer->Add_Additive Yes Adjust_Buffer->Add_Additive Check_Column_Type Is it an older 'Type A' Silica Column? Add_Additive->Check_Column_Type Switch_Column Switch to a Modern 'Type B' End-Capped Column Check_Column_Type->Switch_Column Yes Check_Overload Is the Column Overloaded? Check_Column_Type->Check_Overload No Switch_Column->Check_Overload Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Yes Check_System Check for System Issues (Voids, Leaks, Extra-Column Volume) Check_Overload->Check_System No Dilute_Sample->Check_System System_Maintenance Perform System Maintenance Check_System->System_Maintenance Yes Resolved Peak Tailing Resolved Check_System->Resolved No System_Maintenance->Resolved

Caption: A systematic workflow for troubleshooting peak tailing in the HPLC analysis of aminothiazoles.

Experimental Protocols

Protocol 1: Methodical Adjustment of Mobile Phase pH

  • Determine the pKa of your aminothiazole analyte. This information may be available in the literature or can be predicted using software. Aminothiazole itself has a pKa of approximately 5.3.[19]

  • Prepare a series of mobile phases with varying pH. For a basic compound like an aminothiazole, it is generally recommended to start at a low pH to suppress the ionization of silanol groups.[1] Prepare mobile phases at pH 3.0, 2.5, and 2.0 using a suitable buffer (e.g., phosphate or formate).[15]

  • Equilibrate the column thoroughly with each new mobile phase before injecting your sample.

  • Inject your aminothiazole standard and observe the peak shape at each pH.

  • Select the pH that provides the best peak symmetry.

Protocol 2: Screening of Mobile Phase Buffers and Additives

If pH adjustment is not sufficient, the use of buffers and additives can improve peak shape.

Buffer/AdditiveConcentrationRationale
Phosphate Buffer10-50 mMGood buffering capacity in the low to mid-pH range.[15][20]
Formate Buffer10-50 mMVolatile buffer suitable for LC-MS applications.[21]
Triethylamine (TEA)0.1% (v/v)A competitive base that masks silanol groups.[16]

Protocol 3: Diagnosing and Addressing Column Overload

  • Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10, and 1:100) in the mobile phase.

  • Inject the original sample and each dilution.

  • Compare the peak shapes. If the tailing factor decreases significantly with dilution, you are experiencing column overload.[12]

  • To remedy this, either dilute your sample to a concentration that is within the linear range of the column or reduce the injection volume.[12]

The Science Behind the Solution: A Deeper Dive

Understanding the chemical interactions at play is key to developing robust HPLC methods for aminothiazoles.

The Role of Silanol Groups and End-Capping

The surface of silica gel is populated with silanol groups (Si-OH). These can be acidic and, at pH values above their pKa (typically around 3.5-4.5), they deprotonate to form negatively charged silanate groups (Si-O⁻).[17] Basic compounds like aminothiazoles will be protonated at these pH levels, carrying a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanate groups leads to strong secondary retention and peak tailing.[1]

Silanol_Interaction cluster_0 Silica Surface cluster_1 Aminothiazole Analyte Silica Si-O⁻ Analyte R-NH₃⁺ Analyte->Silica Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between a protonated aminothiazole and an ionized silanol group.

Modern HPLC columns employ end-capping to mitigate this issue. After the primary stationary phase (e.g., C18) is bonded to the silica, a small, less reactive silane (like trimethylsilane) is used to cap the remaining accessible silanol groups.[2][4] This reduces the number of active sites available for secondary interactions, resulting in improved peak shapes for basic compounds.[2]

The Power of pH Control

By lowering the mobile phase pH to a value below the pKa of the silanol groups (e.g., pH < 3), the silanols remain in their neutral, protonated form (Si-OH).[1] This eliminates the strong ionic interaction with the protonated basic analyte, significantly reducing peak tailing.[1]

Metal Chelation and Its Mitigation

The presence of metal ions on the silica surface can create active sites that chelate with analytes containing functional groups like amines and thiols, which are present in aminothiazoles.[6][7] This chelation introduces another secondary retention mechanism, contributing to peak tailing.[6] Using high-purity silica columns with low metal content is crucial. Additionally, mobile phase additives that can act as chelating agents, such as citrate, can sometimes be used to passivate these metal sites, although care must be taken as they can be aggressive towards stainless steel components of the HPLC system.[21]

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
  • HPLC Troubleshooting Guide. [Link]
  • The Theory of HPLC Column Chemistry. [Link]
  • When should you use a buffer for HPLC, how does it work and which one to use? [Link]
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Peak Tailing in HPLC - Element Lab Solutions. [Link]
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
  • LC Technical Tip - Phenomenex. [Link]
  • Reversed-phase HPLC Buffers. [Link]
  • A Guide For Selection of Buffer for HPLC - YouTube. [Link]
  • The LCGC Blog: Do You Really Know Your St
  • A Guide to HPLC and LC-MS Buffer Selection. [Link]
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]
  • Reverse Phase HPLC Columns - GL Sciences. [Link]
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Tre
  • What is a good column choice for analysis of a quaternary amine compound? - WKB107141. [Link]
  • HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]
  • Are there HPLC columns that could be used to separate both polar and nonpolar compounds in a single run - MicroSolv. [Link]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Choosing HPLC Columns for Rapid Method Development - Agilent. [Link]
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Control pH During Method Development for Better Chrom
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corpor
  • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - RSC Publishing. [Link]
  • Showing metabocard for 2-Aminothiazole (HMDB0245029)

Sources

Technical Support Center: Navigating Solubility Challenges with 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-tert-butyl-1,3-thiazol-2-amine. This resource is designed for researchers, chemists, and formulation scientists to proactively address and solve the solubility challenges associated with this compound. As a molecule combining a lipophilic tert-butyl group with a basic aminothiazole core, its handling in aqueous and organic media requires a clear understanding of its physicochemical properties. This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Molecule: Physicochemical Properties & FAQs

A thorough understanding of a compound's physical and chemical characteristics is the foundation for troubleshooting its behavior in solution. This section details the key properties of this compound that govern its solubility.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is primarily dictated by the interplay between its two key structural features:

  • The 2-amino-1,3-thiazole ring: The amine group is basic and can be protonated in acidic conditions. This ionization dramatically increases the molecule's affinity for polar solvents like water.

  • The 5-tert-butyl group: This is a bulky, non-polar (lipophilic) group that enhances the molecule's solubility in organic solvents but significantly limits its intrinsic solubility in aqueous media[1][2].

These competing characteristics result in a classic pH-dependent solubility profile, a common feature for many amine-containing active pharmaceutical ingredients[3].

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₁₂N₂S-
Molecular Weight 156.25 g/mol [4]Influences diffusion and dissolution kinetics.
Structure A thiazole ring substituted with a basic amine group and a lipophilic tert-butyl group.The molecule is amphiphilic, with distinct polar and non-polar regions.
pKa (estimated) ~4.5 - 5.5This is the estimated pH at which 50% of the amine groups are protonated. Solubility increases dramatically at pH values below the pKa.
LogP (estimated) ~2.0 - 2.5The positive LogP value indicates a preference for a non-polar environment, predicting low intrinsic water solubility.
Appearance Typically a solid at room temperature.Requires dissolution from a solid state for most applications.
Q2: What is the general solubility profile of this compound in common laboratory solvents?

Based on its structure, the compound exhibits poor solubility in neutral aqueous solutions but good solubility in many common organic solvents.

Solvent TypeExamplesExpected SolubilityRationale
Aqueous (Neutral) Water, Phosphate-Buffered Saline (PBS) pH 7.4Very Poor / InsolubleThe hydrophobic tert-butyl group dominates at neutral pH where the amine is not protonated.
Aqueous (Acidic) 0.1 N HCl, Citrate Buffer pH < 4HighAt pH below the pKa, the amine group is protonated, forming a soluble salt.[5][6]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate both the polar and non-polar parts of the molecule.
Alcohols Ethanol, MethanolModerate to HighThe alkyl chain of the alcohol interacts with the tert-butyl group, while the hydroxyl group interacts with the aminothiazole ring.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for non-polar compounds, but the polar amine group may limit very high solubility.

Section 2: Troubleshooting Common Solubility Issues in the Lab

This section addresses the most common problems encountered during experimental work and provides direct, actionable solutions.

Q3: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer (e.g., PBS). Why is this happening and how can I fix it?

This is a classic case of solvent-shifting precipitation . The compound is soluble in your 100% DMSO stock, but when this stock is diluted into an aqueous buffer, the DMSO concentration plummets. The aqueous buffer cannot maintain the solubility of your lipophilic compound at the desired concentration, causing it to crash out of solution.

Solutions Workflow:

G start Start: Precipitation Observed check_conc Is final DMSO concentration <1%? start->check_conc ph_adjust Strategy 1: pH Adjustment check_conc->ph_adjust Yes cosolvent Strategy 2: Use Co-solvents check_conc->cosolvent Yes reduce_conc Strategy 3: Reduce Final Conc. check_conc->reduce_conc Yes excipient Strategy 4: Use Excipients check_conc->excipient Yes ph_adjust_detail Lower buffer pH to <4.5 to protonate the amine. Check for compound stability. ph_adjust->ph_adjust_detail cosolvent_detail Increase final DMSO% (if tolerated) or add PEG400/Ethanol to buffer. cosolvent->cosolvent_detail reduce_conc_detail Lower the final assay concentration to stay below the solubility limit. reduce_conc->reduce_conc_detail excipient_detail Add cyclodextrins (e.g., HP-β-CD) or a non-ionic surfactant (e.g., Tween® 80). excipient->excipient_detail

Caption: Troubleshooting workflow for compound precipitation.

Q4: I am struggling to prepare a concentrated stock solution (>10 mM) for my experiments. What are the best practices?

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of compounds.

Step-by-Step Protocol for Stock Solution Preparation:

  • Weigh: Accurately weigh the required amount of this compound in a suitable vial (e.g., amber glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the solid does not fully dissolve, warm the solution in a water bath at 30-40°C for 5-10 minutes. This can help overcome the activation energy of dissolution. Caution: Always check compound stability before applying heat.

  • Sonication (Optional): Alternatively, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up solid aggregates and accelerate dissolution.

  • Visual Inspection: Once dissolution appears complete, hold the vial against a light source to ensure there are no visible particulates or haziness.

  • Storage: Store the stock solution desiccated at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: I am observing high variability in my biological assay results. Could this be related to solubility?

Absolutely. Poor solubility is a major cause of poor data reproducibility. If the compound is not fully dissolved or precipitates during the experiment, the actual concentration delivered to the biological system will be inconsistent.

Self-Validation Checklist to Ensure Solution Homogeneity:

  • Before Each Use: Always bring frozen stock solutions to room temperature and vortex thoroughly for 30 seconds before pipetting.

  • Visual Check: Before adding your compound to the assay plate, visually inspect the intermediate dilution tube. If it appears cloudy or has particulates, do not proceed.

  • Kinetic vs. Endpoint Reads: In cell-based assays, precipitation can occur over time. If you see an unexpected drop in activity at later time points, it could be due to the compound falling out of solution. Microscopic inspection of wells can sometimes reveal compound crystals.

  • Control Wells: Include "compound in buffer only" control wells. After the incubation period, measure the absorbance at a high wavelength (e.g., 600 nm) to check for light scattering caused by precipitates.

Section 3: Advanced Solubility Enhancement Protocols

When simple methods are insufficient, a more systematic approach is required. The following protocols provide frameworks for characterizing and improving the aqueous solubility of this compound.

Protocol 1: Determining the pH-Dependent Solubility Profile

This protocol uses the gold-standard shake-flask method to quantify solubility at different pH values.[7][8]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_vials 1. Prepare Buffers (pH 2, 4, 6, 7.4, 9) add_solid 2. Add Excess Solid to each vial prep_vials->add_solid shake 3. Shake at RT for 24-48 hours add_solid->shake separate 4. Separate Solid (Centrifuge/Filter) shake->separate analyze 5. Analyze Supernatant (e.g., HPLC-UV) separate->analyze plot 6. Plot Solubility vs. pH analyze->plot

Caption: Workflow for pH-dependent solubility determination.

Methodology:

  • Prepare Buffers: Make a series of buffers covering a relevant physiological and experimental range (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Excess Compound: Add an excess amount of solid this compound to a vial containing each buffer (e.g., 2-5 mg/mL). The key is to ensure undissolved solid remains at the end.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to separate the undissolved solid from the saturated supernatant.[7]

  • Quantify: Carefully take an aliquot of the clear supernatant, dilute it in a suitable mobile phase, and determine the concentration using a validated analytical method like HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot is critical for selecting appropriate buffer conditions for future experiments.

Protocol 2: Formulation with Solubilizing Excipients

For applications requiring neutral pH, excipients can be used to create formulations that enhance aqueous solubility.[3][9][10] Common strategies include using cyclodextrins to form inclusion complexes or surfactants to form micelles.

Screening Approach:

  • Prepare a concentrated stock of the compound in a water-miscible solvent (e.g., 50 mM in DMSO).

  • Prepare a series of aqueous solutions containing different excipients at various concentrations (see table below).

  • Add a small volume of the compound stock to each excipient solution (and a water-only control) to reach a target final concentration that is known to precipitate in water alone.

  • Vortex and let the solutions equilibrate for 1-2 hours.

  • Visually inspect for precipitation or measure turbidity via absorbance at 600 nm. The clearest solutions indicate successful solubilization.

Excipient ClassExampleStarting Concentration RangeMechanism of Action
Co-solvent Polyethylene Glycol 400 (PEG 400)5 - 20% (v/v)Reduces solvent polarity, increasing solubility of lipophilic drugs.[3][11]
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)2 - 10% (w/v)Forms an inclusion complex where the hydrophobic tert-butyl group sits inside the cyclodextrin cavity.[9][10]
Surfactant Polysorbate 80 (Tween® 80)0.1 - 2% (v/v)Forms micelles that encapsulate the drug, increasing its apparent solubility in water.[3]

Section 4: FAQs on Handling and Storage

Q6: How should I properly store solid this compound?

The solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A desiccator at room temperature or storage at 4°C is recommended.

Q7: Are there any known stability issues with this compound in solution?

While specific stability data is limited, general best practices should be followed:

  • Aqueous Instability: Amine-containing compounds can be susceptible to degradation in aqueous buffers over long periods, especially at non-neutral pH or elevated temperatures. It is always best to prepare fresh dilutions for experiments from a frozen organic stock.

  • Freeze-Thaw Cycles: To maintain the integrity of your stock solution, aliquot it into smaller, single-use volumes after preparation. This prevents degradation that can occur from repeated warming and cooling.

References

  • Bermejo, M., & Avdeef, A. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 8(3), 229–264.
  • Guerrieri, P., & Taylor, L. S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5.
  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, vol. 2011.
  • O'Brien, T. (1989). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 66(12), 1050.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Glombitza, B. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Patel, J., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Chemical Synthesis Database. (n.d.). 5-tert-butyl-3-isothiazolamine.
  • Journal of Advanced Pharmacy Education and Research. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. 2(2), 32-44.
  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 1(1), 1-10.
  • Lead Sciences. (n.d.). 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine.
  • National Center for Biotechnology Information. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 5-Butyl-1,3,4-thiadiazol-2-amine. PubChem Compound Database.
  • CORE. (n.d.). Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA).
  • MDPI. (2020). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 25(21), 5183.
  • Chemspace. (n.d.). Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438.

Sources

Technical Support Center: Stereochemical Integrity in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereochemical integrity during the synthesis of chiral thiazole-containing molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve racemization issues in your experiments.

Introduction: The Challenge of Racemization in Thiazole Synthesis

Thiazoles are a critical heterocyclic motif in numerous pharmaceuticals and natural products.[1][2][3][4] When a stereocenter is present, particularly adjacent to the thiazole ring (e.g., in α-amino acid-derived thiazoles), maintaining its stereochemical integrity is paramount. Racemization, or epimerization, can occur at several stages, leading to a loss of enantiomeric purity, which can have profound effects on the biological activity and safety profile of the final compound. This guide will delve into the common causes of racemization during popular thiazole synthesis routes, such as the Hantzsch and Cook-Heilbron syntheses, and provide actionable strategies to preserve the stereochemistry of your molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the Hantzsch thiazole synthesis?

A1: Racemization during the Hantzsch synthesis, which typically involves the reaction of an α-halocarbonyl compound with a thioamide, is a well-documented issue, especially when working with chiral α-amino acid-derived thioamides.[5] The main causes are:

  • Base-promoted epimerization during thioamide synthesis: The preparation of the thioamide precursor from a chiral α-amino acid can be a source of racemization if strong bases are used.[5] The acidic α-proton of the amino acid derivative can be abstracted, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical purity.

  • Acid-catalyzed imine-to-enamine tautomerization: During the cyclization step of the Hantzsch synthesis, an intermediate imine (or thiazoline) is formed.[5][6] This intermediate can undergo acid-catalyzed tautomerization to a planar enamine. Subsequent reprotonation can occur non-stereoselectively, leading to racemization at the adjacent stereocenter.[5][6]

  • Dehydration of the thiazoline intermediate: The final step in the Hantzsch synthesis is the dehydration of the thiazoline intermediate to form the aromatic thiazole ring. This step can proceed through a cationic transition state, and the rate of this dehydration can influence the stereochemical outcome.[7][8]

Q2: I'm observing significant racemization in my Hantzsch synthesis. What are the first troubleshooting steps I should take?

A2: If you are experiencing racemization, a systematic approach to troubleshooting is essential. Here is a logical workflow to help you identify and address the problem:

G cluster_0 Troubleshooting Racemization in Hantzsch Synthesis A Start: Significant Racemization Observed B Analyze Starting Materials: - Check enantiomeric purity of α-halocarbonyl. - Check enantiomeric purity of thioamide. A->B C Is Thioamide Racemized? B->C D Yes C->D Yes E No C->E No F Optimize Thioamide Synthesis: - Use milder bases (e.g., NaHCO3, pyridine). - Lower reaction temperature. - Use non-racemizing thionating agents (e.g., Lawesson's reagent). D->F G Optimize Hantzsch Reaction Conditions E->G F->B H Control Temperature: - Run reaction at lower temperatures (e.g., 0 °C to RT). G->H I Choice of Base: - Use a non-nucleophilic, mild base (e.g., CaCO3, DIPEA). - Avoid strong bases (e.g., NaH, alkoxides). G->I J Solvent Selection: - Test aprotic solvents (e.g., THF, CH2Cl2) vs. protic solvents (e.g., EtOH). G->J K Monitor Reaction Progress: - Minimize reaction time to prevent prolonged exposure to harsh conditions. G->K L Consider Alternative Synthesis Routes K->L G cluster_1 Racemization Prevention Workflow Start N-Protected Chiral Amino Acid Step1 Amide Formation (HBTU/HOBt, DIPEA, 0°C to RT) Start->Step1 Step2 Purified Amide Step1->Step2 Step3 Thionation (Lawesson's Reagent, THF, 50-60°C) Step2->Step3 Step4 Purified Thioamide (Check ee%) Step3->Step4 Step5 Hantzsch Cyclization (α-halocarbonyl, CaCO3, 0°C to RT) Step4->Step5 End Final Chiral Thiazole (Check ee%) Step5->End

Caption: Experimental workflow for minimizing racemization during thiazole synthesis.

Guide 2: Understanding the Mechanism of Racemization

The primary mechanism of racemization involves the deprotonation at the chiral center (α-carbon) to form a planar intermediate, which can be reprotonated from either face.

G cluster_2 Mechanism of Base-Catalyzed Racemization Chiral Chiral Thiazoline Intermediate Planar Planar, Achiral Intermediate (Enethiolate/Thio-enol) Chiral->Planar Slow, Rate-Determining Base1 Base (B:) Proton_Abstraction Proton Abstraction Reprotonation Reprotonation (HB+) Racemic Racemic Mixture of Thiazoline Planar->Racemic Fast

Sources

Technical Support Center: Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted thiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole synthesis. Instead of a generic overview, we will directly address the specific, frequently encountered side reactions and challenges that can compromise yield, purity, and experimental timelines. Our focus is on understanding the root cause of these issues and providing field-proven, actionable solutions.

Frequently Asked Questions (FAQs)
Q1: I'm performing a Hantzsch thiazole synthesis and my final product is a complex mixture with very low yield. What are the likely side reactions?

This is the most common issue encountered with the Hantzsch synthesis, which involves the condensation of an α-haloketone and a thioamide or thiourea.[1][2] While robust, this reaction is susceptible to several competing pathways that lead to impurities. The primary culprits are often the formation of isomeric products, dimeric impurities, or the persistence of stable intermediates due to incomplete cyclization.

Troubleshooting Steps:

  • Analyze the Crude Product: Before extensive purification, obtain a proton NMR or LC-MS of the crude material. Look for unexpected signals or mass peaks that could indicate specific side products.

  • Review Your Reaction Conditions: The choice of solvent, temperature, and base (or lack thereof) is critical. Minor deviations can significantly favor side reactions.

  • Assess Starting Material Purity: The α-haloketone is often the most reactive and unstable component. Its degradation or self-condensation can initiate problematic side pathways.

Troubleshooting Guide: Common Side Reactions & Solutions
Issue 1: Formation of Regioisomers with N-Substituted Thioureas

Problem: When using an N-substituted thiourea, my reaction yields a mixture of the expected 2-(N-substituted-amino)thiazole and an isomeric byproduct, the 3-substituted-2-iminodihydrothiazole. How do I control the regioselectivity?

Causality and Mechanism: This is a classic regioselectivity problem in Hantzsch synthesis. The outcome is highly dependent on the reaction's pH. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone. The subsequent cyclization can occur via two different nitrogen atoms.

  • In neutral or basic conditions: Cyclization proceeds preferentially through the unsubstituted nitrogen, leading to the thermodynamically more stable 2-(N-substituted-amino)thiazole.

  • Under strongly acidic conditions: Protonation of the nitrogens alters their nucleophilicity. This can change the cyclization pathway, leading to significant formation of the 3-substituted-2-iminodihydrothiazole isomer.[3] This change in regioselectivity under acidic conditions has been systematically studied and confirmed.[3]

Solution Protocol:

  • Control the pH: Unless the imino isomer is the target, avoid strongly acidic conditions. The reaction is typically run in a neutral solvent like ethanol or under mild basic conditions to neutralize the HBr or HCl formed during the reaction.[4]

  • Add a Mild Base: Incorporate a non-nucleophilic base like sodium bicarbonate or sodium carbonate to quench the acid generated in situ.[4][5] This ensures the reaction medium remains neutral, favoring the desired 2-amino isomer.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the less stable isomer.

The following diagram illustrates the divergent pathways based on reaction conditions.

G cluster_start Reactants cluster_products Products alpha-haloketone alpha-haloketone Intermediate S-Alkylated Intermediate N-sub_thiourea N-sub_thiourea N-sub_thiourea->Intermediate S-Alkylation Product_A Desired Isomer (2-Amino-thiazole) Intermediate->Product_A Neutral/Basic Cond. (e.g., Ethanol, NaHCO3) Product_B Side Product (2-Imino-dihydrothiazole) Intermediate->Product_B Acidic Cond. (e.g., 10M HCl/EtOH)

Caption: Reaction pathways for N-substituted thioureas.

Issue 2: Formation of Dimeric Byproducts (Bis-thiazoles)

Problem: My mass spectrum shows a significant peak at roughly double the mass of my expected product. I suspect a dimer or bis-thiazole has formed.

Causality and Mechanism: Dimeric impurities can form through several mechanisms. A common pathway involves the reaction of a fully formed 2-aminothiazole product with a remaining molecule of the α-haloketone starting material. The exocyclic amine of the thiazole product is nucleophilic and can displace the halide on the ketone, leading to a subsequent cyclization or dimerization event. This is particularly prevalent if:

  • The α-haloketone is used in a significant excess.

  • The reaction is run for an extended period at high temperatures after the primary reaction is complete.

The synthesis of bis-thiazoles is sometimes a deliberate goal, but when it occurs as a side reaction, it complicates purification and reduces the yield of the desired monomer.[6][7]

Solution Protocol:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the α-haloketone and thioamide. If one reactant is limiting, ensure it is the α-haloketone. Some protocols recommend a slight excess of the thioamide/thiourea (e.g., 1.5 equivalents) to ensure the complete consumption of the more reactive α-haloketone.[4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[5][8] Once the starting α-haloketone spot has disappeared, work up the reaction promptly. Avoid prolonged heating, which can promote the secondary reaction between the product and any remaining starting material.

  • Optimize Order of Addition: In some cases, slow addition of the α-haloketone to a solution of the thioamide can maintain a low concentration of the ketone, suppressing dimerization.

Optimization and Purification Strategies

Even with a well-designed reaction, optimization is key. The following table summarizes the impact of various parameters on the synthesis of substituted thiazoles.

ParameterLow Temperature (e.g., RT - 50°C)High Temperature (e.g., Reflux)Protic Solvent (e.g., EtOH)Aprotic Solvent (e.g., DMF, Dioxane)Effect of Mild Base (e.g., NaHCO₃)
Reaction Rate Slower, may require longer times or catalyst.Faster, typically hours.[5]Generally effective and common.[4]Can increase solubility and rate.Can accelerate cyclization by neutralizing acid.
Side Products Generally lower. Favors thermodynamic product.Increased risk of dimerization and decomposition.Good for precipitating the final product upon workup.[4]May require more complex workup.Suppresses acid-catalyzed isomer formation.[3]
Recommendation Start here if known procedures are unavailable.Use with caution; monitor closely with TLC.[8]Excellent starting point for most Hantzsch syntheses.Consider for poorly soluble starting materials.Recommended for N-substituted thioureas.
Experimental Protocol: Purification by Precipitation and Recrystallization

This protocol is a standard and effective method for isolating many 2-aminothiazole products, which are often poorly soluble in water.[4]

  • Reaction Quench: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10x the reaction volume).[5] If an acid was generated, use a dilute solution of sodium bicarbonate (5-10%) instead of plain water to neutralize the mixture and precipitate the free base form of the product.[4][5]

  • Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and water-soluble impurities. A subsequent wash with a small amount of cold ethanol can remove residual starting materials.

  • Recrystallization: If the product is not sufficiently pure after filtration, recrystallize the crude solid from a suitable solvent, commonly ethanol.[5]

The following workflow provides a general troubleshooting guide for a typical thiazole synthesis experiment.

G cluster_purity Purity Check start Start Synthesis monitor Monitor by TLC start->monitor workup Reaction Complete? (Starting Material Consumed) monitor->workup workup->monitor No isolate Isolate Crude Product (Precipitation/Filtration) workup->isolate Yes analyze Analyze Crude Product (NMR, LC-MS) isolate->analyze pure Product is Pure analyze->pure Clean impure Product is Impure analyze->impure Mixture end Characterize Final Product pure->end purify Purify (Recrystallization/ Chromatography) impure->purify troubleshoot Identify Side Products & Optimize Conditions (See Guide Above) impure->troubleshoot purify->end

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Tert-butyl-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this important synthetic transformation. As a key building block in pharmaceutical development, particularly for kinase inhibitors, mastering the synthesis of this aminothiazole is crucial. This document moves beyond a simple protocol to offer a troubleshooting framework based on the well-established Hantzsch thiazole synthesis.

The primary route for synthesizing 2-aminothiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] For our target molecule, this translates to the reaction between 1-bromo-3,3-dimethyl-2-butanone (α-bromopinacolone) and thiourea. While this reaction is generally high-yielding and robust, challenges related to impurity profiles, reaction control, and purification can arise, especially during scale-up.[3]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The synthesis proceeds through a well-understood pathway involving an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] Understanding this mechanism is fundamental to troubleshooting potential issues.

Hantzsch_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Final Products Thiourea Thiourea (Nucleophile) Isothiouronium Isothiouronium Salt (Intermediate) Thiourea->Isothiouronium S-Alkylation (SN2) Bromoketone 1-Bromo-3,3-dimethyl-2-butanone (Electrophile) Bromoketone->Isothiouronium Hydroxythiazoline Hydroxythiazoline Intermediate Isothiouronium->Hydroxythiazoline Intramolecular Cyclization Product This compound Hydroxythiazoline->Product Dehydration HBr HBr H2O H2O

Caption: Hantzsch synthesis of this compound.

Baseline Laboratory Protocol

This protocol provides a standard method for a lab-scale synthesis. It serves as a reference point for the troubleshooting guide.

Materials:

  • 1-bromo-3,3-dimethyl-2-butanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (approx. 5-10 volumes)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea and ethanol. Stir until the thiourea is fully dissolved.

  • Add 1-bromo-3,3-dimethyl-2-butanone to the solution. Note: The α-bromoketone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromoketone spot has been consumed.[3]

  • Allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Slowly pour the cooled reaction mixture into a beaker containing a saturated solution of sodium bicarbonate while stirring. This neutralizes the hydrobromic acid (HBr) generated and precipitates the free amine product.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the crude solid product. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area 1: Low or No Yield

Q: My reaction has gone to completion according to TLC, but after work-up, I have a very low yield of isolated product. What could be the cause?

A: This is a common issue that often points to problems during the work-up and isolation phase rather than the reaction itself.

  • Incomplete Precipitation: The free amine product has some solubility in ethanol/water mixtures. If too much solvent is used or the neutralization is incomplete, a significant amount of product can remain in the filtrate. Ensure the pH of the slurry is basic (pH 8-9) after adding the bicarbonate solution. Chilling the slurry in an ice bath before filtration can also help maximize precipitation.

  • Excessive Washing: While washing the filter cake is necessary, using an excessive volume of solvent (especially if the product has slight solubility in it) can lead to product loss. Use cold water and apply it in several small portions.

  • Reagent Stoichiometry: While the protocol suggests a slight excess of thiourea, using a large excess does not typically improve the yield and can complicate purification. Ensure accurate weighing of starting materials.[4]

Q: The reaction seems to stall, and TLC analysis shows significant amounts of unreacted α-bromoketone even after prolonged heating. Why is this happening?

A: A stalled reaction typically points to issues with reagents or reaction conditions.

  • Suboptimal Temperature: The Hantzsch synthesis requires thermal energy to proceed efficiently. Ensure your reaction is maintaining a consistent reflux.[5] For larger-scale reactions, confirm that the internal temperature is reaching the desired setpoint, as heating mantle settings do not always reflect the internal temperature.

  • Reagent Purity: Impurities in either the thiourea or the α-bromoketone can inhibit the reaction. Use high-purity reagents, and if necessary, recrystallize the thiourea before use.[5] The α-bromoketone can degrade over time; verify its purity by NMR if it has been stored for an extended period.

  • Choice of Solvent: Ethanol is a standard and effective solvent. However, for some scale-up operations, other solvents like isopropanol or n-butanol have been used. Ensure the solvent is of an appropriate grade and dry, as excess water can sometimes interfere with the reaction.[4][5]

Problem Area 2: Product Purity and Side Reactions

Q: My final product shows several impurities by NMR/LCMS analysis. What are the likely side products?

A: The Hantzsch synthesis is generally clean, but side products can form under non-optimal conditions.

  • Unreacted Thiourea: If not adequately washed from the crude product, thiourea can be a major impurity. It is highly soluble in water, so a thorough wash of the filter cake is usually sufficient to remove it.

  • Formation of Pseudothiohydantoin: Under certain conditions, α-haloketones can react with thiourea to form pseudothiohydantoin derivatives. This is often minimized by careful control of reaction temperature and stoichiometry.

  • Dimerization or Polymerization: At excessive temperatures or with highly concentrated reactants, side reactions involving the starting materials or product can occur. Maintain good temperature control and appropriate solvent volumes, especially during scale-up.

Potential Issue Primary Cause Recommended Solution
Low Isolated Yield Incomplete precipitation during work-up.Ensure pH is >8 after neutralization; chill the slurry before filtration.
Stalled Reaction Insufficient temperature or impure reagents.Verify reflux temperature is maintained; use high-purity starting materials.[5]
Product Impurity Residual starting materials or side-product formation.Perform a thorough water wash of the crude product; consider recrystallization from an appropriate solvent like ethanol/water.
Scale-Up Difficulty Poor heat transfer leading to localized overheating.Use a jacketed reactor with controlled heating; consider slower, portion-wise addition of the α-bromoketone at scale.
Difficult Purification Oily or poorly crystalline crude product.Try a different recrystallization solvent system (e.g., toluene, ethyl acetate/heptane); consider a charcoal treatment.
Problem Area 3: Scale-Up Challenges

Q: I am scaling the reaction from a 10 g to a 1 kg scale, and I'm encountering issues with exotherms and a drop in purity. How should I adjust the procedure?

A: Scaling up introduces challenges related to mass and heat transfer. The reaction between the α-bromoketone and thiourea is exothermic, which may not be noticeable at a small scale but becomes critical at a larger one.

  • Control the Exotherm: Direct addition of all the α-bromoketone at scale can create a dangerous exotherm, leading to uncontrolled reflux and side product formation. The best practice is to add the α-bromoketone portion-wise or via a controlled-rate addition pump to the heated solution of thiourea in ethanol. This allows the reactor's cooling system to manage the heat generated.

  • Ensure Adequate Mixing: As the reaction volume increases, ensuring homogenous mixing becomes more difficult. Use an overhead mechanical stirrer instead of a magnetic stir bar to prevent solids from settling and to ensure uniform heat distribution.

  • Modified Work-up: Handling and filtering a large volume of slurry can be cumbersome. Ensure your filtration equipment is appropriately sized. For kilogram-scale work, a centrifuge or a larger Nutsche filter-dryer may be more efficient than a simple Buchner funnel.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_TLC Analyze TLC of Crude Reaction Mixture Start->Check_TLC Full_Conversion Full Conversion of Starting Material? Check_TLC->Full_Conversion Troubleshoot_Workup Problem is in Work-up/Isolation Full_Conversion->Troubleshoot_Workup Yes Troubleshoot_Reaction Problem is in Reaction Conditions Full_Conversion->Troubleshoot_Reaction No Yes_Path Yes No_Path No Check_Precipitation Verify pH > 8 Chill Slurry Before Filtration Troubleshoot_Workup->Check_Precipitation Check_Washing Use Minimal Cold Solvent for Washing Troubleshoot_Workup->Check_Washing Check_Temp Verify Internal Temperature is at Reflux Troubleshoot_Reaction->Check_Temp Check_Reagents Check Purity of Reagents (NMR/CoA) Troubleshoot_Reaction->Check_Reagents Check_Solvent Ensure Appropriate Solvent Grade/Volume Troubleshoot_Reaction->Check_Solvent

Caption: Troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q: Can this reaction be run without a solvent? A: Yes, solvent-free Hantzsch syntheses have been reported and can be very efficient, often proceeding to completion in seconds with high yields.[6] This approach is environmentally friendly but requires careful temperature control to manage the reaction exotherm, which can be vigorous without a solvent to act as a heat sink. For large-scale operations, this may require specialized equipment.

Q: Are there any catalysts that can improve the reaction? A: While the classic Hantzsch synthesis does not require a catalyst, modern variations have employed catalysts to improve efficiency and mildness. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst to achieve high yields under conventional heating or ultrasonic irradiation.[1][7] However, for this specific substrate, the uncatalyzed reaction in refluxing ethanol is typically robust and high-yielding, making a catalyst unnecessary in most cases.

Q: What is the best way to purify the final product? A: The most common and effective method is recrystallization. A mixed solvent system of ethanol and water is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes faintly turbid. Allowing this solution to cool slowly will typically yield pure crystalline product. Alternatively, toluene or ethyl acetate/heptane mixtures can be effective. If the product is persistently colored, a treatment with activated charcoal in the hot solution prior to filtration and crystallization can be beneficial.

References
  • Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. Hantzsch thiazole synthesis.
  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
  • Bouherrou, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Masood, M. M., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences.

Sources

Technical Support Center: Purification of Basic Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming the unique purification challenges presented by basic heterocyclic compounds. As a cornerstone of pharmaceuticals, agrochemicals, and materials science, the purity of these molecules is paramount. However, their inherent basicity, polarity, and potential for strong interactions with standard purification media often create significant hurdles for researchers.

This guide is structured to provide direct, actionable solutions to common problems. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. Our goal is to equip you with the expertise to develop robust, self-validating purification protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers often face before starting a purification workflow.

Q1: How do I select the best primary purification technique for my basic heterocyclic compound?

A1: The optimal technique depends on the compound's properties (polarity, stability, physical state) and the nature of the impurities.[1]

  • Column Chromatography (Flash or HPLC): This is the most versatile and widely used method, especially for complex mixtures or when impurities have similar polarities to the target compound.[1]

  • Acid-Base Extraction: Ideal for a preliminary workup to remove non-basic or neutral impurities. It's a powerful first step to significantly clean up a crude reaction mixture by leveraging the basicity of your compound.[2][3][4]

  • Crystallization: Best suited for solid compounds that are thermally stable. If you can find a solvent system where your compound has high solubility when hot and low solubility when cold, while impurities remain soluble, crystallization can yield exceptionally pure material.[1][3]

  • Distillation: Effective only for volatile, thermally stable liquid compounds where there is a significant boiling point difference between the compound and its impurities.[3]

Below is a decision-making workflow to guide your selection.

G start Crude Basic Heterocycle is_solid Is the compound a solid? start->is_solid is_volatile Is the compound a volatile liquid? is_solid->is_volatile No crystallization Attempt Crystallization is_solid->crystallization Yes extraction Perform Acid-Base Extraction Workup is_volatile->extraction No distillation Use Distillation is_volatile->distillation Yes chromatography Use Column Chromatography extraction->chromatography crystallization->chromatography Fails or Impure end Pure Compound crystallization->end Success chromatography->end distillation->end

Caption: Initial Purification Strategy Selection.

Q2: My basic compound is highly polar and either doesn't move from the baseline or streaks badly on a standard silica gel TLC plate. What are my options?

A2: This is a classic challenge. Highly polar basic compounds have a strong affinity for the acidic silanol groups on the surface of silica gel, leading to poor mobility and streaking.[1] You have several excellent alternatives:

  • Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds. You will use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a nonpolar stationary phase (C18). Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the basic heterocycle, improving peak shape.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase.[1][5] It uses a polar stationary phase with a partially aqueous mobile phase.

  • Modified Normal Phase: If you must use silica, you can add a basic modifier to the mobile phase to compete with your compound for the acidic sites on the silica. Common choices include triethylamine (0.1-1%) or a premixed solution of ammonia in methanol.[1]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic silanol groups of silica.[1]

Q3: My final compound is a salt (e.g., a hydrochloride). How can I remove the salt to get the free base, or vice-versa?

A3: Interconversion between the free base and salt form is a common requirement.

  • Salt to Free Base: Dissolve the salt in an organic solvent (like dichloromethane or ethyl acetate). Wash this solution with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The aqueous base will neutralize the acid, converting your compound to the free base, which will remain in the organic layer. After separating the layers, dry the organic phase and evaporate the solvent.[6]

  • Free Base to Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol). Add a stoichiometric amount of the desired acid (e.g., HCl in ether, or concentrated H2SO4). The salt will often precipitate from the solution and can be collected by filtration.[7] Salt formation can itself be a powerful purification step, as the ordered crystal lattice of a salt can exclude impurities.[7][8]

Troubleshooting Guide: Column Chromatography

This is often the most challenging step. The following guide addresses the most frequent issues.

Issue 1: Severe Peak Tailing or Streaking on Silica Gel

  • Causality: Basic nitrogen atoms in your heterocycle are interacting strongly with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents the compound from moving in a tight band, causing it to "streak" or "tail" down the column.[1]

  • Solutions:

    • Add a Basic Modifier: The most common solution is to add a small amount of a competitive base to the mobile phase. This modifier will preferentially bind to the acidic sites on the silica, effectively masking them from your compound.[1][9]

    • Switch to a Less Acidic Stationary Phase: If modifiers are not effective or are incompatible with your compound, switch to a different stationary phase like neutral or basic alumina, which does not have the strong acidic character of silica.[1]

    • Use Reversed-Phase Chromatography: As mentioned in the FAQs, C18 columns with an acidic mobile phase modifier are an excellent alternative and often provide superior peak shapes for basic compounds.[1]

ModifierTypical Concentration in Mobile PhaseComments
Triethylamine (TEA) 0.1 - 1.0% (v/v)Volatile and easy to remove. The most common choice.
Ammonia Typically use 1-10% of a 7N solution in Methanol, added to the mobile phase.More basic than TEA; can be effective for very basic compounds.
Pyridine 0.1 - 0.5% (v/v)Less common, can be harder to remove.

Protocol: Preparing a Mobile Phase with a Basic Modifier

  • Prepare your primary solvent system (e.g., 95:5 Dichloromethane:Methanol).

  • To 100 mL of this solvent system, add 0.5 mL of triethylamine (for a 0.5% concentration).

  • Mix thoroughly.

  • Use this modified mobile phase to equilibrate your column and elute your compound. Always perform a TLC with the modified eluent first to confirm the Rf has improved and streaking is reduced.

G start Peak Tailing Observed add_modifier Add Basic Modifier (e.g., 0.5% TEA) to mobile phase start->add_modifier test_tlc Run TLC with modified eluent add_modifier->test_tlc run_column Run Column with Modified Eluent test_tlc->run_column Tailing Resolved switch_phase Switch Stationary Phase (Alumina or C18) test_tlc->switch_phase Tailing Persists end Successful Separation run_column->end switch_phase->end

Caption: Troubleshooting Workflow for Peak Tailing.

Issue 2: Compound Decomposes on the Column

  • Causality: The acidic nature of silica gel can act as a catalyst for the degradation of sensitive compounds.[1][10]

  • Solutions:

    • Test for Stability: Before committing your entire batch, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot diminishes, your compound is likely unstable on silica.[1]

    • Deactivate the Silica: Run a "pre-elution" of your column with your mobile phase containing a basic modifier (like 1% triethylamine). This neutralizes the most aggressive acidic sites before your compound is loaded.

    • Switch Purification Method: If decomposition is severe, avoid silica gel entirely. Opt for neutral alumina, reversed-phase chromatography, or crystallization.[1]

Troubleshooting Guide: Crystallization

Issue: Compound "Oils Out" Instead of Crystallizing

  • Causality: This happens when the solution becomes supersaturated too quickly, or when impurities are present that inhibit crystal lattice formation. The compound separates as a liquid phase (an oil) instead of a solid.[1]

  • Solutions:

    • Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil completely. Then, allow the flask to cool much more slowly. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]

    • Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the cooled solution to initiate crystallization.[1]

    • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.[1]

Protocol: Systematic Solvent Selection for Crystallization

  • Place a few milligrams of your crude compound into several small test tubes.

  • Add a small amount (0.5 mL) of a different solvent to each tube (e.g., ethanol, ethyl acetate, toluene, hexane, acetonitrile).

  • Gently heat the tubes that do not show good solubility. A good solvent will dissolve the compound when hot.[1]

  • Allow the hot solutions to cool to room temperature, and then place them in an ice bath.

  • The best solvent system is one that dissolves the compound completely when hot but results in the formation of a large quantity of crystals upon cooling.[1]

Troubleshooting Guide: Post-Purification Cleanup

Issue: Residual Metal Catalyst Contamination

  • Causality: Many syntheses of heterocyclic compounds use transition metal catalysts (e.g., Palladium, Ruthenium, Nickel). These metals can remain in the final product even after chromatography and are often highly toxic, needing removal to low ppm levels for pharmaceutical applications.[11][12]

  • Solution: Use Metal Scavengers Metal scavengers are functionalized silica gels or polymers designed to selectively bind and remove metal ions from solution.[11] Thiol- or amine-functionalized silicas are particularly effective for common catalysts.

Scavenger TypeTarget MetalsMechanism
SiliaMetS® Thiol Pd, Pt, Ru, Rh, CuStrong covalent bond formation with soft metals.
SiliaMetS® DMT Pd, Ni, Os, IrChelating agent effective for a broad range of metals.
SiliaBond® Amine General purposeCan coordinate to various metal species.

Protocol: Basic Use of a Bulk Metal Scavenger

  • Dissolve your purified but metal-contaminated compound in an appropriate organic solvent (e.g., THF, MeCN, DCM).

  • Add 3-5 molar equivalents of the chosen metal scavenger resin to the solution.

  • Stir the mixture at room temperature for 4-16 hours. The reaction can sometimes be accelerated by gentle heating (e.g., 40-50 °C).[13]

  • Remove the scavenger resin by simple filtration.

  • Wash the resin with a small amount of fresh solvent and combine the filtrates.

  • Evaporate the solvent to recover your metal-free compound.

G cluster_0 Acid-Base Extraction Workflow a Mixture of Basic Heterocycle (B) & Neutral Impurity (N) in Organic Solvent b Add Aqueous Acid (e.g., 1M HCl) and Shake a->b c Separate Layers b->c d Organic Layer: Neutral Impurity (N) c->d Top/Bottom layer depends on solvent density e Aqueous Layer: Protonated Heterocycle (BH+Cl-) c->e f Add Aqueous Base (e.g., NaOH) to Aqueous Layer e->f g Extract with Organic Solvent f->g h Pure Basic Heterocycle (B) in Organic Layer g->h

Caption: Workflow for Purifying a Basic Heterocycle using Acid-Base Extraction.

References

  • BenchChem. (2025).
  • Waters Corporation.
  • Al-Hasani, B., et al. (2024).
  • LCGC International. Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC)
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • LCGC International. Should an Additive be Added to your HPLC Eluent?.
  • Taylor & Francis Group. (2018).
  • Sigma-Aldrich. Metal Scavengers.
  • Wikipedia. Acid–base extraction.
  • James, M. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • BenchChem. (2025).
  • SiliCycle. (2021, December 8).
  • SiliCycle. SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • SiliCycle. (2020, December 12).
  • Biotage. Metal Scavenger Guide.
  • ResearchGate. (2025, August 6).

Sources

Stability studies of 5-Tert-butyl-1,3-thiazol-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 5-Tert-butyl-1,3-thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for conducting stability studies. It addresses common challenges and frequently asked questions, grounding all recommendations in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs)

This section provides answers to common foundational questions regarding the stability of this compound.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The structure of this compound contains several functional groups that can be susceptible to degradation under stress conditions. The primary liabilities are:

  • The Thiazole Ring: This electron-rich heterocyclic system is known to be sensitive to photo-oxidation.[1] It can react with singlet oxygen, potentially leading to cleavage of the ring.[1]

  • The 2-Amine Group: As a primary amine, this group can be a site for oxidation, potentially forming N-oxides or participating in reactions with excipients or formulation components. The basicity of this amine also means its protonation state will change with pH, influencing its reactivity and the electronic properties of the entire molecule.

  • Sulfur Atom: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of a non-aromatic sulfoxide or sulfone.[2]

Q2: What are the recommended general storage conditions for this compound as a pure substance?

A2: Based on the potential for photolytic and oxidative degradation, it is recommended to store this compound in well-sealed, light-resistant containers (e.g., amber glass vials) under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of any potential thermal degradation.

Q3: What analytical techniques are most suitable for a stability study of this compound?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase method (e.g., using a C18 column) is typically a good starting point for separating the parent compound from its potential degradation products.[3][4] To ensure the method is stability-indicating, it must be validated by demonstrating specificity, where degradation products do not co-elute with the main peak. This is typically confirmed using photodiode array (PDA) detection for peak purity analysis and by analyzing samples from forced degradation studies.

Q4: What are the essential first steps in designing a stability study for a new drug substance like this, according to regulatory guidelines?

A4: The foundational step is to perform forced degradation (or stress testing) studies as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] These studies involve subjecting the drug substance to harsh conditions (heat, humidity, acid/base hydrolysis, light, and oxidation) to identify likely degradation products and establish the intrinsic stability of the molecule.[6] The results are critical for developing and validating a stability-indicating analytical method and for understanding how the drug substance might behave in different formulation and storage scenarios.

Troubleshooting Guide: Specific Experimental Issues

This guide provides solutions to specific problems you might encounter during your stability experiments.

Q1: I'm observing a new, significant peak in my HPLC chromatogram after exposing my compound to light, and the mass of this degradant is higher than the parent compound. What is a likely cause and how can I confirm it?

A1: Plausible Cause: A higher mass degradant appearing under photolytic stress strongly suggests a photo-oxidative mechanism . The thiazole ring is known to undergo a [4+2] cycloaddition with singlet oxygen, which can rearrange to form various oxygenated products, ultimately leading to ring cleavage and the formation of amide-type structures.[1] This incorporation of oxygen would explain the increase in molecular weight.

Troubleshooting & Confirmation Workflow:

  • Verify the Source: Ensure the peak is not an artifact from the container or solvent by running a blank (placebo/solvent exposed to the same light conditions).

  • Structural Elucidation: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the accurate mass and fragmentation pattern of the new peak.[1] This will help you propose a molecular formula.

  • NMR Spectroscopy: If the degradant can be isolated via preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure confirmation.[1]

  • Mitigation Strategy: If photo-oxidation is confirmed, the primary mitigation strategy is to protect the compound from light at all stages of manufacturing and storage by using light-resistant packaging.

Visualizing the Photo-Oxidation Pathway

The following diagram illustrates a plausible photo-degradation pathway for a thiazole-containing compound, which involves reaction with singlet oxygen.

G cluster_0 Photo-Oxidation Cascade Thiazole This compound Endoperoxide Unstable Endoperoxide Intermediate Thiazole->Endoperoxide [4+2] Cycloaddition (Light Exposure) SingletO2 Singlet Oxygen (¹O₂) SingletO2->Endoperoxide FinalProduct Ring-Cleaved Degradation Product Endoperoxide->FinalProduct Rearrangement

A plausible photo-oxidation pathway for the thiazole ring.

Q2: My assay results are inconsistent during hydrolytic stability studies, especially in acidic conditions. What could be causing this variability?

A2: Plausible Cause: The variability likely stems from two factors: the pH-dependent solubility of the compound and the protonation state of the 2-amino group.

  • Solubility: this compound, being a basic compound, will have significantly higher solubility in acidic media where the amine is protonated. If the compound is not fully dissolved at the start of the experiment, you are measuring a dissolution rate as much as a degradation rate, leading to high variability.

  • Reactivity: The protonation of the 2-amino group deactivates the thiazole ring towards electrophilic attack by water/hydronium ions, potentially slowing down hydrolysis. Conversely, at very high or very low pH, the thiazole ring itself can be susceptible to cleavage.

Troubleshooting & Best Practices:

  • Ensure Complete Dissolution: Before starting the time-point measurements, confirm visually and, if necessary, with a quick HPLC injection that the compound is fully dissolved in the acidic or basic medium. Consider using a co-solvent if solubility is limiting, but ensure the co-solvent is stable under the test conditions.

  • Use Buffers: Instead of just strong acids (like HCl) or bases (like NaOH), use a series of buffers to maintain a constant pH throughout the experiment. This provides more reliable data on the pH-stability profile of the molecule.

  • Control Temperature Precisely: Hydrolysis rates are highly temperature-dependent. Use a calibrated, stable temperature bath or oven for your studies.

  • Initial Time Point (T0): Make sure your T0 sample is taken immediately after complete dissolution to serve as an accurate baseline.

Q3: I am conducting a thermal stress study at 60°C and see a gradual loss of my main peak but no single major degradant. Instead, I see several small, new peaks. What does this suggest?

A3: Plausible Cause: The appearance of multiple minor degradants under thermal stress, without a single dominant pathway, suggests that the molecule may be susceptible to complex degradation mechanisms or reactions with atmospheric components .

  • Oxidation: At elevated temperatures, the rate of oxidation can increase. The sulfur atom and the amine group are potential sites. This could be happening even without the addition of an explicit oxidizing agent, simply by reacting with atmospheric oxygen.

  • Radical Chemistry: High temperatures can sometimes initiate radical chain reactions, which often produce a complex mixture of products.

  • Impurity-Driven Degradation: A small impurity in your starting material could be catalyzing a degradation process or reacting with the parent compound.

Troubleshooting & Investigation Workflow:

The following workflow can help diagnose and resolve this issue.

G Start Observe Multiple Minor Degradants in Thermal Study CheckPurity Step 1: Re-analyze T0 Sample (Is there an initial impurity?) Start->CheckPurity InertAtmosphere Step 2: Repeat Study Under Inert Atmosphere (N₂) CheckPurity->InertAtmosphere CompareResults Step 3: Compare Chromatograms (Inert vs. Air) InertAtmosphere->CompareResults OxidationConfirmed Conclusion A: Degradants Absent/Reduced -> Oxidation is a key pathway CompareResults->OxidationConfirmed If different OtherMechanism Conclusion B: No Change -> Another mechanism is dominant CompareResults->OtherMechanism If same LCMS Step 4: Characterize Peaks via LC-MS/MS OxidationConfirmed->LCMS OtherMechanism->LCMS

Workflow for investigating complex thermal degradation.

Experimental Protocols & Data Presentation

Protocol: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies on this compound, consistent with ICH guidelines.[5][6][7]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Control Samples:

    • Unstressed Sample (T0): Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately.

    • Blank Solutions: Prepare blank solutions for each stress condition (e.g., 0.1 M HCl without the drug substance) and expose them to the same conditions to identify any artifacts.

  • Stress Conditions: (See Table 1 for details)

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Degradation: Store the solid drug substance in an oven at 70°C.

    • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample the stressed solutions at appropriate time points (e.g., 2, 6, 24, 48 hours). For solid-state stress, sample at later time points (e.g., 1, 5, 10 days). The goal is to achieve 5-20% degradation.

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples.

    • Analyze all samples by the stability-indicating HPLC-UV/PDA method.

    • Calculate the mass balance to ensure all degradation products are accounted for.

    • Perform peak purity analysis on the parent peak to confirm specificity.

    • Use LC-MS to tentatively identify major degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration (Typical)Potential Degradation Site/Pathway
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 48 hoursHydrolysis of the amine or thiazole ring cleavage
Base Hydrolysis 0.1 M NaOH60 - 80 °C2 - 48 hoursThiazole ring opening
Oxidation 3-30% H₂O₂Room Temp.6 - 48 hoursOxidation of S-atom, N-atom, or amine group
Thermal (Solid) Dry Heat70 °C1 - 14 daysGeneral decomposition, oxidation
Photolytic (Solid & Solution) ICH Q1B Light BoxAmbientAs per ICH Q1BPhoto-oxidation of the thiazole ring[1]

References

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
  • International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • Priyanka, O. (2012). Ich guidelines for stability studies 1. SlideShare. [Link]
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 135-143. [Link]
  • de Oliveira, L. G., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 14(1), e0211018. [Link]
  • Khan, I., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 20(15), 3788. [Link]
  • Wikipedia. (n.d.). Thiazole. [Link]
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

Sources

Validation & Comparative

The Impact of Steric Bulk on the Bioactivity of 2-Aminothiazoles: A Comparative Guide to 5-Tert-butyl-1,3-thiazol-2-amine and Other Alkyl-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold stands as a "privileged structure," forming the backbone of a multitude of biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The therapeutic efficacy of these molecules is profoundly influenced by the nature and placement of substituents on the thiazole ring. This guide offers a detailed comparison of 5-tert-butyl-1,3-thiazol-2-amine with other alkyl-substituted aminothiazoles, providing insights into how the size and shape of these substituents dictate their biological performance. This analysis is supported by experimental data from the literature and detailed protocols for synthesis and evaluation, aimed at researchers, scientists, and professionals in drug development.

The Strategic Role of Alkyl Substituents in 2-Aminothiazole Bioactivity

The introduction of alkyl groups at the C4 and C5 positions of the 2-aminothiazole ring is a common strategy to modulate the pharmacological profile of these compounds. These substituents can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. While a comprehensive head-to-head comparison of a complete series of 5-alkyl-2-aminothiazoles is not extensively documented, structure-activity relationship (SAR) studies across various therapeutic targets provide valuable insights.

For instance, in the context of anticancer activity, it has been observed that the introduction of a methyl group at either the C4 or C5 position can lead to a decrease in potency.[1] This suggests that even small alkyl groups can significantly alter the binding of the molecule to its target.

The Distinctive Profile of the Tert-butyl Group

The tert-butyl group is a unique substituent in medicinal chemistry due to its significant steric bulk and lipophilicity. Its presence can have several profound effects on a molecule's properties:

  • Steric Hindrance: The bulky nature of the tert-butyl group can shield adjacent functional groups from metabolic enzymes, potentially increasing the compound's metabolic stability.[4] It can also enforce a specific conformation on the molecule, which may be favorable for binding to a particular biological target.

  • Lipophilicity: The tert-butyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can also lead to poor solubility and increased off-target effects.

  • Electronic Effects: While primarily considered a sterically demanding group, the tert-butyl group can also exert a modest electron-donating inductive effect.

Comparative Analysis of Alkyl-Substituted 2-Aminothiazoles as iNOS Inhibitors

A study on the structure-activity relationships of 2-aminothiazole derivatives as inhibitors of inducible nitric oxide synthase (iNOS) provides a valuable, albeit incomplete, dataset for comparing the effects of different alkyl groups at the 5-position. The following table summarizes the inhibitory activity of a 5-isopropyl and a 5-tert-butyl analog against iNOS.

Compound ID5-Alkyl Substituent4-SubstituentiNOS Inhibition (IC50, µM)
1 IsopropylMethyl>100
2 tert-ButylMethyl>100

Data extracted from a study on iNOS inhibitors.

In this particular study, both the 5-isopropyl and 5-tert-butyl substituted compounds, in the presence of a 4-methyl group, exhibited weak inhibitory activity against iNOS. This highlights that for this specific biological target, increasing the steric bulk at the 5-position with these particular branched alkyl groups did not lead to enhanced potency. It is important to note that SAR is highly target-dependent, and these findings for iNOS inhibition may not be applicable to other biological activities.

Experimental Protocols

Synthesis of 5-Alkyl-Substituted 2-Aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most common and versatile method for preparing 2-aminothiazoles.[5][6] The general reaction involves the condensation of an α-haloketone with a thiourea.

General Protocol for Hantzsch Thiazole Synthesis:

Materials:

  • α-Haloketone (e.g., 1-bromo-3,3-dimethyl-2-butanone for the synthesis of 5-tert-butyl-2-aminothiazole)

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification alpha_haloketone α-Haloketone dissolve Dissolve in Ethanol alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Heat to Reflux dissolve->reflux cool Cool to RT reflux->cool isolate Isolate/Purify Product cool->isolate product 5-Alkyl-2-Aminothiazole isolate->product

Caption: General workflow for the Hantzsch synthesis of 5-alkyl-2-aminothiazoles.

Evaluation of Biological Activity: In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a common method for screening potential anticancer compounds.[7]

Protocol for MTT Assay:

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

MTT_Assay A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate (e.g., 48h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

The substitution of the 2-aminothiazole core with various alkyl groups, particularly the sterically demanding tert-butyl group, offers a powerful tool for fine-tuning the pharmacological properties of these versatile molecules. While direct comparative data across a full range of alkyl substituents is somewhat limited in the public domain, the available evidence underscores the critical role of steric and lipophilic parameters in determining biological activity.

Future research should focus on systematic studies that directly compare a series of 5-alkyl-2-aminothiazoles (methyl, ethyl, isopropyl, tert-butyl, etc.) against a panel of biological targets. This would provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of more potent and selective 2-aminothiazole-based therapeutics.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(7), 1547-1579. [Link]
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. [Link]
  • Li, J., et al. (2012). Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole derivatives. Chinese Journal of Chemistry, 30(11), 2681-2688. [Link]
  • Gawad, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]
  • Müller, M., Bisel, P., & Al-Momanib, L. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665. [Link]
  • Punde, P. A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. [Link]
  • Schiedel, M., et al. (2016). Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry, 59(5), 1599-1612. [Link]
  • Abdeen, S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Al-Wahaibi, L. H., et al. (2024). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 29(5), 1046. [Link]
  • ChemHelp ASAP. (2020, November 5).
  • Johnston, T. P., et al. (2018). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 61(15), 6541-6552. [Link]
  • Patil, S. A., et al. (2011). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 6(5), e20035. [Link]
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
  • Mohamed, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Kumar, R., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. [Link]

Sources

A Tale of Two Substituents: Comparative Biological Activity of 5-tert-Butyl vs. 5-Phenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the thiazole core. The 5-position, in particular, offers a critical vector for modification, allowing chemists to modulate a molecule's interaction with biological targets, its physicochemical properties, and its metabolic fate.

This guide provides an in-depth comparison of two sterically and electronically distinct substituents at the 5-position: the bulky, aliphatic tert-butyl group and the planar, aromatic phenyl group. Understanding the distinct contributions of these moieties is paramount for the rational design of novel thiazole-based therapeutics with optimized potency and pharmacokinetic profiles.

At a Glance: Structural and Physicochemical Divergence

The choice between a tert-butyl and a phenyl group is a fundamental decision in lead optimization, driven by their contrasting properties.

  • The tert-Butyl Group: A non-planar, sterically demanding aliphatic group. Its bulk can provide a strong hydrophobic interaction and, critically, it acts as a "metabolic shield." Lacking benzylic protons, it is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[5][6][7] This often leads to a significantly longer biological half-life.[5][8]

  • The Phenyl Group: A planar, aromatic system. It can engage in various non-covalent interactions, including hydrophobic and π-π stacking with aromatic residues in a protein's active site. The phenyl ring also serves as a versatile anchor for further substitution, enabling fine-tuning of electronic properties and the introduction of additional pharmacophoric features to enhance potency.[9][10]

Caption: Key structural and functional differences between 5-tert-butyl and 5-phenyl groups.

Comparative Analysis of Biological Activities

The distinct physicochemical natures of the tert-butyl and phenyl groups translate directly into different biological activity profiles and therapeutic advantages.

Antimicrobial Activity: The Metabolic Stability Advantage of tert-Butyl

In the realm of antibacterial drug discovery, metabolic stability is a critical parameter for ensuring sustained therapeutic concentrations. Research into phenylthiazole antibiotics has demonstrated that while potent, early-generation compounds with linear alkyl chains (like n-butyl) suffer from short biological half-lives due to metabolic oxidation.[5]

A key strategic innovation was the replacement of these metabolically vulnerable groups with a tert-butyl moiety. This substitution effectively blocks this metabolic "soft spot," leading to a dramatic enhancement in pharmacokinetic properties.[5][8]

  • Experimental Evidence: Studies on a series of phenylthiazoles targeting multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), showed that incorporating a tert-butyl group led to a remarkable 18-fold increase in biological half-life compared to earlier analogs.[5] These tert-butylphenylthiazole derivatives demonstrated potent, bactericidal activity against MRSA and Vancomycin-resistant Enterococci (VRE), along with the ability to disrupt mature bacterial biofilms.[5][8]

While 5-phenyl thiazole derivatives also exhibit antimicrobial properties, the compelling advantage of the tert-butyl group in this context is its proven ability to confer metabolic stability, a crucial attribute for developing viable systemic antibiotics.[11]

Table 1: Antimicrobial Activity Data for Selected Thiazole Derivatives

Compound Class Substituent Organism MIC (μg/mL) Key Finding Reference
Phenylthiazole 2-(4-tert-Butyl)phenyl MRSA USA300 4 Potent activity with enhanced metabolic stability. [11]
Phenylthiazole 2-(4-tert-Butyl)phenyl C. difficile 4 Potent activity against anaerobic bacteria. [11]
Phenylthiazole 5-Phenyl S. aureus Moderate Activity observed, but often lower than metabolically stabilized analogs. [12]

| Phenylsulfonamide | 5-Phenyl, 4-(4-tert-butyl)phenyl | S. aureus | 3.9 | Hybrid molecules show potent activity. |[13] |

Anticancer Activity: The Versatility of the Phenyl Ring

The phenyl group has been extensively utilized in the design of anticancer thiazole derivatives. Its ability to be substituted allows for the precise tuning of the molecule's properties to maximize potency against specific cancer targets, such as protein kinases.[14][15][16] Thiazole derivatives are known to inhibit critical cancer signaling pathways, including those involving EGFR, BRAF, and PI3K, and can induce apoptosis.[15][17]

  • Structure-Activity Relationship (SAR) Insights: In many series of anticancer compounds, an unsubstituted or substituted 5-phenyl ring is crucial for activity.[9] For example, studies on 5-phenyl-1,3,4-thiadiazoles (a related scaffold) revealed that the electronic properties of substituents on the C-5 phenyl ring were critical for cytotoxicity against various human cancer cell lines.[9] Numerous reports detail potent anticancer activity from 5-phenyl thiazole derivatives against cell lines like A549 (lung), MCF-7 (breast), and HCT15 (colon).[10][18][19][20]

While less common in the literature for anticancer applications, the tert-butyl group can also play a significant role. In the design of specific enzyme inhibitors, its steric bulk can be exploited to achieve selectivity. A prominent example is the potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220), which contains a N-(5-tert-butyl-isoxazol-3-yl) moiety.[21] This demonstrates that the tert-butyl group is highly effective when targeting a specific hydrophobic pocket within a kinase active site.

Table 2: In Vitro Anticancer Activity (IC50) of Representative Thiazole Derivatives

Compound Class 5-Position Substituent Cancer Cell Line IC50 (µM) Target/Mechanism Reference
Thioacetamide 4-Phenyl, 5-Methyl A549 (Lung) 23.30 Apoptosis Induction [19]
Diphenylthiazole Phenyl A-549 (Lung) 0.4 (as EGFR inhibitor) EGFR, BRAF Inhibition [17]
Thiazolidinone (Substituted benzylidene) MCF-7 (Breast) 2.57 VEGFR-2 Inhibition [20]

| Benzylthiazole | 4-(tert-Butyl) | HeLa (Cervical) | 1.6 | Antiproliferative |[22] |

Enzyme Inhibition: A Target-Dependent Choice

The decision to use a 5-phenyl or a 5-tert-butyl group in the design of enzyme inhibitors is entirely dependent on the topology of the target's active site.

  • Phenyl Group: Ideal for targets with planar aromatic pockets where π-stacking interactions can significantly enhance binding affinity. Many kinase inhibitors leverage a phenylthiazole scaffold for this reason, targeting enzymes like EGFR, BRAF, and PI3K.[14][17][23]

  • tert-Butyl Group: Best suited for targets possessing a deep, hydrophobic pocket that can accommodate its bulk. Its primary role, as seen in the development of antibacterial agents and specific kinase inhibitors, is often to enhance metabolic stability while providing a strong hydrophobic anchor.[5][21]

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) PI3K PI3K RTK->PI3K BRAF BRAF RTK->BRAF AKT Akt/PKB PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thiazole Derivative (5-Phenyl or 5-tert-Butyl) Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->BRAF Inhibits MIC_Workflow A 1. Prepare bacterial inoculum (e.g., S. aureus) to 0.5 McFarland standard B 2. Serially dilute test compounds in a 96-well plate with broth A->B C 3. Inoculate each well with the bacterial suspension B->C D 4. Include positive (no drug) and negative (no bacteria) controls C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Determine MIC by visual inspection for the lowest concentration with no turbidity E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton) to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth + bacteria, no compound) and a negative control well (broth only) are included on each plate to validate the experiment.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic (IC₅₀) concentration.

MTT_Workflow A 1. Seed cancer cells (e.g., A549) in a 96-well plate and allow to adhere B 2. Treat cells with serial dilutions of the test compounds for 48-72 hours A->B C 3. Add MTT reagent to each well and incubate for 2-4 hours B->C D 4. Viable cells convert MTT to purple formazan crystals C->D E 5. Solubilize formazan crystals with a solvent (e.g., DMSO) D->E F 6. Measure absorbance at ~570 nm and calculate the IC50 value E->F

Caption: Workflow for determining cytotoxicity (IC50) using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the thiazole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a set period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Metabolically active, viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the purple solution is measured using a plate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration. [10][20]

Conclusion and Strategic Outlook

The choice between a 5-tert-butyl and a 5-phenyl substituent on a thiazole scaffold is not a matter of inherent superiority but of strategic design tailored to the therapeutic objective.

  • The 5-phenyl group offers immense versatility for achieving high potency. Its capacity for diverse molecular interactions and as a platform for further chemical modification makes it a mainstay in the development of targeted agents like kinase inhibitors for oncology. [2][17]

  • The 5-tert-butyl group provides a powerful tool for overcoming pharmacokinetic challenges. Its primary role as a metabolic shield is invaluable for designing drugs, particularly systemic antimicrobials, that require a longer half-life and improved metabolic stability to be effective. [5][8][11] Future research should focus on the synthesis and parallel screening of matched molecular pairs—identical thiazole scaffolds differing only at the 5-position with a tert-butyl or phenyl group. Such direct, head-to-head comparisons across a wide range of biological assays will provide invaluable data to further refine our understanding and guide the rational design of the next generation of thiazole-based medicines.

References

  • Mayhoub, A. S., et al. (2018). Phenylthiazoles with tert-Butyl side chain: Metabolically stable with anti-biofilm activity. European Journal of Medicinal Chemistry, 152, 33-43.
  • Narayana, B., et al. (2006). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. European Journal of Medicinal Chemistry, 41(7), 867-872.
  • Mayhoub, A. S., et al. (2018). Phenylthiazoles with tert-Butyl side chain: Metabolically stable with anti-biofilm activity. ResearchGate.
  • Zhang, M., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
  • Seleem, M., et al. (2020). Tert-Butylphenylthiazoles with an oxadiazole linker: A novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. ResearchGate.
  • Al-Romaigh, F. A., et al. (2024). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry, 15(5), 1513-1526.
  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate.
  • Cai, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 43.
  • Wu, Y., et al. (2018). Synthesis and antitumor activity of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides. ResearchGate.
  • Pop, O., et al. (2021). New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. ResearchGate.
  • Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 820-828.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[5][8]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
  • Bourgeois, A. G., et al. (1996). Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. Journal of Pharmacy and Pharmacology, 48(11), 1162-1167.
  • Al-Ostoot, F. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6695.
  • Serono, S. A. (2004). 5-phenylthiazole derivatives and use as pi3 kinase inhibitors. Google Patents.
  • Abdellatif, K. R. A., et al. (2020). Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities. Bioorganic Chemistry, 94, 103445.
  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.
  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516.
  • Payaz, D. Ü., et al. (2020). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1018-1027.
  • Ratre, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(48), 30206-30217.
  • Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry Africa.
  • Sardar, M., et al. (2023). Structures of some thiazole derivatives with antitumor activity. ResearchGate.
  • Al-Shakliah, N. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
  • Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2595-2615.
  • Al-Shakliah, N. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(30), 21768-21804.
  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • Sardar, M., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics.
  • Chen, Y., et al. (2022). Thiazole compounds as protein kinase inhibitors. Google Patents.
  • Singh, S., & Singh, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Research and Applications.
  • Dhorajiya, K., et al. (2022). A Review on Thiazole Scaffolds and its Biological Activity. International Journal for Research in Applied Science and Engineering Technology.
  • Popa, C. V., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

Sources

The 2-Aminothiazole Scaffold: A Comparative Guide to Unlocking Its Therapeutic Potential Through Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant therapeutic value.[1][2] Its versatile structure, characterized by a five-membered ring containing both sulfur and nitrogen, allows for extensive chemical modification, making it a cornerstone in medicinal chemistry for developing novel agents against a wide array of diseases.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the causal relationships between chemical structure and biological function, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.

The Strategic Importance of the 2-Aminothiazole Core

The 2-aminothiazole ring is more than just a structural framework; it is an active pharmacophore. The exocyclic amino group at the 2-position, along with the nitrogen and sulfur heteroatoms within the ring, provide key hydrogen bond donor and acceptor sites. These features allow for critical interactions with biological targets such as enzymes and receptors.[3] The core can be readily modified at the 2-amino position (N-2), and at the 4- and 5-positions of the thiazole ring, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. The well-established Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea derivative, provides a reliable and flexible route to a vast library of analogues.[3]

Comparative SAR Analysis Across Therapeutic Areas

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Below, we compare the SAR for three major therapeutic applications.

Anticancer Activity

The 2-aminothiazole scaffold is a component of clinically approved anticancer drugs like Dasatinib (a kinase inhibitor) and Alpelisib (a PI3K inhibitor), highlighting its proven success in oncology.[3] SAR studies consistently reveal that strategic modifications can lead to potent and selective anticancer agents.

Key SAR Insights for Anticancer Activity:

  • N-2 Position (Amino Group): Acylation of the 2-amino group is a common and effective strategy. Introducing substituted benzoyl groups or other aromatic acyl side chains often leads to a remarkable increase in antiproliferative activity compared to simple alkyl amides.[3] The nature of the substituent on the aromatic ring is critical; for instance, meta-halogen substitutions on a phenyl ring have shown better antitumor activity than other positions.[3]

  • C-4 and C-5 Positions: These positions are crucial for modulating the compound's interaction with the target protein and for influencing its physicochemical properties. Aromatic substitutions at the C-4 position, such as a phenyl or pyridyl ring, are frequently associated with enhanced activity.[3] Lipophilic substituents, like a 4,5-butylidene ring fused to the thiazole core (forming a tetrahydrobenzo[d]thiazole), have yielded compounds with potent activity against lung and glioma cell lines.[3] In contrast, small alkyl groups like methyl at these positions can sometimes decrease potency.[3]

The logical flow for anticancer drug discovery with this scaffold often involves first identifying a hit compound and then systematically modifying these three key positions to enhance target engagement and cellular efficacy.

Logical Workflow for Anticancer SAR Study

cluster_0 Synthesis & Initial Screening cluster_1 SAR Elucidation cluster_2 Mechanism of Action A Hantzsch Synthesis of 2-Aminothiazole Library B Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Line Panel) A->B Evaluate derivatives C Identify 'Hit' Compound (IC50 < 10 µM) B->C D Systematic Modification: - N-2 (Amide Linker) - C-4 (Aryl/Heteroaryl) - C-5 (Lipophilic Groups) C->D Rational Design E Iterative Synthesis & Biological Evaluation D->E Synthesize Analogs E->C Refine SAR F Identify Potent Lead (Optimized IC50) E->F G Target Identification (e.g., Kinase Profiling, Docking) F->G Investigate Target H Cell-Based Mechanism Assays (Cell Cycle, Apoptosis) G->H Validate Mechanism

Caption: Workflow for a typical anticancer SAR study of 2-aminothiazoles.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 2-Aminothiazole Derivatives

Compound IDN-2 SubstituentC-4/C-5 SubstituentsH1299 (Lung) IC₅₀ (µM)SHG-44 (Glioma) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Reference
20 Amine (unsubstituted)Fused 4,5-butylidene4.894.03-[3]
21 2-amino-thiazole-5-carboxylic acid phenylamide derivativePhenyl at C-4>20.2 (MCF-7)--[3]
28 3-ChlorobenzamidePhenyl at C-48.64-6.05[3]
97a 2-Benzylidene-hydrazinylMethyl at C-4--11.4 (µg/ml)[5]
2 Fused FlavoneFluorophenyl at C-41.4 (U87 Glioblastoma)--[6]

Note: Direct comparison between studies should be made with caution due to variations in cell lines and assay conditions.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities. 2-Aminothiazoles have demonstrated potent activity against a range of bacteria and fungi.[4][7][8] The SAR in this area often focuses on disrupting essential microbial processes, such as cell wall synthesis.

Key SAR Insights for Antimicrobial Activity:

  • Core Scaffold: The central 2-aminothiazole ring is a critical pharmacophore. Molecular docking studies suggest it interacts with key bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis, and fungal enzymes like CYP51 (lanosterol 14α-demethylase).[7][9]

  • N-2 Position: Modifications here are highly influential. The introduction of thiourea derivatives or benzamide-linked moieties at this position has been shown to produce compounds with excellent antibacterial and antifungal activity.[1]

  • C-4 Position: Substitution with aryl groups is a common strategy. For antitubercular activity, a 2-pyridyl ring at the C-4 position is considered essential for high potency, while the central thiazole itself is intolerant to modification.[7][10]

  • C-5 Position: This position can be modified to enhance activity. For example, coupling with other heterocyclic systems or introducing specific substituents can improve the antimicrobial spectrum.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 2-Aminothiazole Derivatives

Compound IDKey Structural FeaturesE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
117 (R¹=OCH₃) 2-(4-methoxyphenylthiazol-2-yl)-ethanoisoindoleRemarkable Efficacy--[1]
124 (3,4-dichloro) Thiazolyl-thiourea with 3,4-dichlorophenyl-4-16-[1]
A33 2-aminothiazole scaffoldSynergist with Polymyxin E0.5-4-[8]
Generic Benzamide-linked 2-aminothiazoleExcellent ActivityExcellent ActivityExcellent Activity[1]

Note: MIC values are highly dependent on the specific strain and testing methodology (e.g., CLSI guidelines).

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. 2-Aminothiazole derivatives have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS).[2][5]

Key SAR Insights for Anti-inflammatory Activity:

  • Core Scaffold: The 2-aminothiazole ring serves as a bioisostere for other structures known to have anti-inflammatory properties.

  • C-4 and C-5 Positions: Introduction of appropriately sized, often bulky, substituents at these positions can improve inhibitory activity and selectivity for iNOS over neuronal NOS (nNOS).[5] For example, 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine showed good selectivity for iNOS.[5]

  • N-2 Position: This position is often derivatized to mimic the structures of known anti-inflammatory drugs. For instance, coupling with sulfonamide moieties is a strategy to target COX enzymes.[1]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of 2-aminothiazole derivatives relies on standardized, self-validating experimental protocols. Here, we detail the methodologies for the two most critical primary assays.

Protocol 1: MTT Assay for Cytotoxicity/Anticancer Activity

This colorimetric assay is a cornerstone for in vitro cytotoxicity screening. It measures the metabolic activity of cells, which is proportional to the number of viable cells. The causality is clear: a potent cytotoxic compound will reduce the cell population, leading to a decrease in metabolic activity and thus a weaker colorimetric signal.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[11][12][13] This product is then solubilized, and its absorbance is measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. A common starting concentration is 100 µM, with 2- or 3-fold dilutions. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14] Add 10-20 µL of this MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow Diagram

A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of 2-Aminothiazole Compounds A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO or SDS) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the antimicrobial susceptibility of a compound.[15] It provides a quantitative measure (the MIC) of the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Dissolve the 2-aminothiazole compound in a suitable solvent (like DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions of the compound in a sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate.[15][16]

  • Inoculum Preparation: Grow the target microorganism (e.g., S. aureus, E. coli) in broth overnight. Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[17] Further dilute this suspension to the final required inoculum density (e.g., 5 × 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microdilution plate (containing 100 µL of diluted compound) with 100 µL of the standardized inoculum.

  • Controls: The validity of the assay is confirmed with essential controls on the same plate:

    • Growth Control: Wells containing medium and inoculum but no drug.

    • Sterility Control: Wells containing medium only to check for contamination.

    • Positive Control: A known antibiotic (e.g., Ampicillin, Ciprofloxacin) tested under the same conditions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15][17] The result can also be read using a plate reader.

  • Data Interpretation: The MIC value is recorded. This value can be compared to established breakpoints (if available) or to the MICs of other compounds to determine relative potency.

Conclusion and Future Directions

The 2-aminothiazole scaffold is a remarkably versatile and productive starting point for the design of new therapeutic agents. As this guide has demonstrated, the biological activity of its derivatives can be rationally and systematically optimized through targeted modifications at the N-2, C-4, and C-5 positions. The specific SAR differs depending on the therapeutic target—be it a mammalian kinase, a bacterial cell wall enzyme, or an inflammatory mediator—but the underlying principles of medicinal chemistry remain constant. The robust and validated protocols for cytotoxicity and antimicrobial screening provide the necessary tools for researchers to confidently evaluate novel compounds. Future research will undoubtedly continue to explore novel substitutions, hybrid molecules combining the 2-aminothiazole core with other pharmacophores, and new biological targets, further cementing the legacy of this important heterocyclic system in drug discovery.

References

Click to expand
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Broth Microdilution. MI - Microbiology.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395–414.
  • Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed.
  • Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. PubMed.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • Fereydouni, N., Baradaran, B., & Zarghami, N. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269–292.
  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate.
  • IC50 values for thiazoles 2a–p on the MDA-MB231 and HeLa cell lines. ResearchGate.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum - ASM Journals.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. OUCI.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar.
  • Al-Ostath, A., El-Faham, A., & Al-Amri, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.
  • 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. MDPI.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.

Sources

A Comparative Guide to Purity Validation: 5-Tert-butyl-1,3-thiazol-2-amine Analyzed by NMR and Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a compound's purity is a cornerstone of scientific rigor. The presence of undetected impurities can lead to erroneous biological data, compromise reaction yields, and create significant hurdles in regulatory submissions. This guide provides an in-depth comparison of two orthogonal and widely accepted analytical techniques for purity validation—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Elemental Analysis—using the exemplar molecule, 5-Tert-butyl-1,3-thiazol-2-amine.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each methodological choice. We will explore the strengths, limitations, and synergistic potential of these two powerful analytical tools.

The Principle of Orthogonal Validation

Relying on a single analytical method for purity determination can be misleading, as impurities with similar physicochemical properties to the analyte may co-elute in chromatography or be otherwise indistinguishable. The principle of orthogonal validation—using two or more methods that rely on fundamentally different chemical or physical principles—provides a more robust and trustworthy assessment of a compound's purity. Here, we leverage the nucleus-specific quantitative nature of NMR and the elemental composition measurement of elemental analysis to create a self-validating system for the purity assessment of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This technique allows for the precise quantification of a target analyte against a certified internal standard of known purity.

Causality in Experimental Design for qNMR

The accuracy of qNMR is contingent on several key experimental parameters. The choice of a suitable internal standard is paramount; it must be of high purity, chemically inert under the experimental conditions, and possess signals that are well-resolved from those of the analyte. For this compound, maleic acid is an excellent choice due to its simple ¹H NMR spectrum (a singlet for the two vinyl protons) and its lack of reactivity with the analyte.

The selection of the deuterated solvent is also critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like our target molecule, as it effectively solubilizes both the analyte and the internal standard. Furthermore, ensuring a sufficient relaxation delay (D1) during NMR data acquisition is crucial for accurate integration, as it allows all protons to fully relax between pulses, ensuring that the signal intensity is truly proportional to the number of protons.

Experimental Protocol: qNMR of this compound
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, purity ≥99.5%) and add it to the same NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A D1 of 30 seconds is generally a safe starting point.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum, applying appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the singlet corresponding to the tert-butyl protons) and a signal from the internal standard (e.g., the singlet of the maleic acid protons).

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Illustrative qNMR Workflow

Caption: Workflow for purity determination by qNMR.

Elemental Analysis: A Fundamental Compositional Assay

Elemental analysis, typically performed via combustion analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as an orthogonal method for purity assessment.

The Logic of Elemental Analysis in Purity Verification

The premise of using elemental analysis for purity is straightforward: a pure compound will yield experimental mass percentages of its constituent elements that closely match the theoretical values calculated from its molecular formula. Significant deviations, typically greater than ±0.4%, suggest the presence of impurities. These impurities could be residual solvents, inorganic salts, or byproducts that alter the overall elemental composition of the sample. For instance, the presence of water as an impurity would decrease the carbon percentage and increase the hydrogen percentage relative to the anhydrous compound.

Experimental Protocol: Elemental Analysis of this compound
  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents or moisture. This is a critical step, as even small amounts of volatile impurities can significantly affect the results.

    • Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.

  • Combustion and Analysis:

    • The sample is combusted at high temperatures (typically ~1000 °C) in a stream of oxygen.

    • The combustion products (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns that separate them.

    • The separated gases are then detected, and their quantities are used to calculate the mass percentages of C, H, N, and S.

Visualizing the Elemental Analysis Process

Caption: Workflow for purity determination by Elemental Analysis.

Comparative Analysis: NMR vs. Elemental Analysis

The following table presents hypothetical, yet realistic, analytical data for a batch of this compound (Molecular Formula: C₉H₁₅N₃S, Molecular Weight: 197.30 g/mol ).

Analytical Method Parameter Theoretical Value Experimental Result Purity Assessment
¹H qNMR Purity vs. Internal StandardN/A98.7%High purity confirmed.
Elemental Analysis % Carbon54.79%54.55%Deviation: -0.24% (Acceptable)
% Hydrogen7.66%7.75%Deviation: +0.09% (Acceptable)
% Nitrogen21.29%21.15%Deviation: -0.14% (Acceptable)
% Sulfur16.25%16.10%Deviation: -0.15% (Acceptable)
Discussion of Results

In this illustrative example, both qNMR and elemental analysis indicate a high degree of purity for the sample of this compound. The qNMR result of 98.7% provides a direct measure of the analyte's purity relative to a certified standard. The elemental analysis results show deviations of less than 0.4% from the theoretical values for all elements, which is within the generally accepted range for a pure compound.

The slight discrepancy between the qNMR and the purity inferred from elemental analysis is not uncommon and highlights the complementary nature of the two techniques. qNMR is highly specific for the analyte and any proton-containing impurities, while elemental analysis provides a bulk assessment of the elemental composition. For instance, an inorganic impurity (e.g., NaCl) would not be detected by ¹H NMR but would be reflected in the elemental analysis data as lower than expected percentages for C, H, N, and S. Conversely, an impurity with a similar elemental composition to the analyte might not cause a significant deviation in the elemental analysis but would likely be quantifiable by qNMR if it has unique proton signals.

Conclusion: A Synergistic Approach to Purity Validation

Neither qNMR nor elemental analysis alone provides a complete picture of a compound's purity. However, when used in conjunction, they offer a robust and comprehensive validation. qNMR excels at identifying and quantifying structurally similar organic impurities and residual solvents, while elemental analysis is invaluable for confirming the overall elemental composition and detecting inorganic impurities.

For researchers, scientists, and drug development professionals, adopting a dual-methodology approach to purity validation is a critical step in ensuring the quality and reliability of their work. The combination of qNMR and elemental analysis provides a high degree of confidence in the purity of compounds like this compound, thereby upholding the principles of scientific integrity and accelerating the path to discovery and development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]
  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link]
  • ICH Harmonised Tripartite Guideline. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • United States Pharmacopeia. (2022). General Chapter <232> Elemental Impurities—Limits. USP-NF. [Link]
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Thiazole Drug Discovery

Thiazole and its derivatives represent a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and promising therapeutic candidates.[1][2] The five-membered heterocyclic ring, containing sulfur and nitrogen, serves as a versatile scaffold for developing agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5] As researchers, our ability to accurately and reproducibly quantify the biological effects of these compounds is paramount. Inconsistent or variable assay results not only undermine the scientific credibility of our findings but can also lead to the costly pursuit of non-viable lead candidates.

This guide provides an in-depth comparison of common biological assays used to evaluate thiazole compounds, with a core focus on the principles and practices of cross-validation. As a self-validating system, a robust cross-validation strategy is not merely a quality control checkpoint; it is fundamental to ensuring the integrity and reliability of the data that drives critical decisions in drug development. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into troubleshooting the inevitable variability that arises in biological systems.

Pillar 1: Selecting the Right Tools - A Comparative Overview of Biological Assys for Thiazole Compounds

The diverse biological activities of thiazole derivatives necessitate a range of assay platforms to elucidate their mechanisms of action and quantify their potency. The choice of assay is a critical first step and should be guided by the specific biological question being addressed. Here, we compare three common assay types used in the evaluation of thiazole compounds: cell viability/cytotoxicity assays, antimicrobial susceptibility assays, and kinase inhibition assays.

Cell Viability and Cytotoxicity Assays: Gauging the Antiproliferative Effects of Thiazole Derivatives

A significant number of thiazole-based compounds are investigated for their potential as anticancer agents.[1][6] Cell viability assays are the workhorse for initial screening and potency determination of these compounds. The most common methods rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product.

Comparison of Common Cell Viability Assays:

Assay Principle Advantages Disadvantages Typical Application for Thiazoles
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric measurement.[7]Inexpensive, widely used and cited.Requires a solubilization step, which can introduce variability and potential for cell loss.[7] Insoluble formazan can be difficult to fully dissolve.[7]Initial high-throughput screening of thiazole libraries for cytotoxic effects against cancer cell lines.[8]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[7]Simpler and faster workflow than MTT, with fewer opportunities for error.[7] Higher sensitivity and wider dynamic range.[7]More expensive than MTT. Can be susceptible to interference from compounds affecting cellular redox potential.[7]Secondary screening and more precise IC50 determination of lead thiazole compounds.
WST-1 (4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate) A highly water-soluble tetrazolium salt that is reduced to a soluble formazan, offering a streamlined protocol.Very stable, highly sensitive, and provides results in a shorter time frame compared to MTT.[9] Has shown to be more reliable than MTT for certain natural product extracts.[10][11]Can be more susceptible to interference from reducing compounds in the test sample.[12]Rapid confirmation of cytotoxic effects and for studies where compound interference with MTT is a concern.

Causality Behind Experimental Choices: The selection between these assays often hinges on a balance between throughput, cost, and the potential for compound interference. For large-scale primary screens, the cost-effectiveness of MTT is often a deciding factor. However, for lead optimization and validation, the improved accuracy and simpler protocol of XTT or WST-1 are often preferred to minimize variability.[7] It is crucial to be aware that these assays measure metabolic activity, which is a surrogate for cell viability. A compound that affects mitochondrial function without inducing cell death could lead to misleading results.[13] Therefore, it is best practice to confirm findings with an alternative method that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assay).

Antimicrobial Susceptibility Assays: Quantifying the Bacteriostatic and Bactericidal Properties of Thiazoles

Thiazole derivatives have shown significant promise as antimicrobial agents.[3][4][14] The primary goal of antimicrobial susceptibility testing is to determine the minimum concentration of a compound that inhibits visible growth (Minimum Inhibitory Concentration, MIC) or kills the microorganism (Minimum Bactericidal Concentration, MBC).

Common Antimicrobial Susceptibility Testing Methods:

Method Principle Advantages Disadvantages Typical Application for Thiazoles
Broth Microdilution Serial dilutions of the thiazole compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration with no visible growth.Provides a quantitative MIC value. Amenable to high-throughput screening.Can be labor-intensive to set up manually. Turbidity measurements can be affected by compound precipitation.Determining the precise MIC values of novel thiazole derivatives against a panel of bacterial and fungal strains.[15]
Disk Diffusion (Kirby-Bauer) A filter paper disk impregnated with the thiazole compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured.Simple, inexpensive, and provides a qualitative assessment of susceptibility.Does not provide a precise MIC value. Results can be influenced by the diffusion characteristics of the compound.Rapid preliminary screening of thiazole compounds for antimicrobial activity.
Agar Dilution Serial dilutions of the thiazole compound are incorporated directly into molten agar before it solidifies. The agar plates are then inoculated with the test microorganism. The MIC is the lowest concentration that prevents growth.Allows for the testing of multiple isolates on a single plate. More reproducible than disk diffusion for some organisms.More labor-intensive than broth microdilution. Not suitable for high-throughput screening.Reference method for susceptibility testing, particularly for fastidious organisms.

Causality Behind Experimental Choices: The broth microdilution method is the most widely used for determining the MIC of novel compounds due to its quantitative nature and scalability.[8] For thiazole compounds, which may have varying solubility and diffusion properties, broth microdilution provides a more direct measure of activity compared to disk diffusion. It is critical to include both Gram-positive and Gram-negative bacteria, as well as fungal strains, in the test panel to understand the spectrum of activity of a new thiazole derivative.[15][16]

Kinase Inhibition Assays: Targeting Dysregulated Signaling in Cancer

Many thiazole-based anticancer agents function by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[17] The PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer drug discovery, and several thiazole derivatives have been developed as inhibitors of kinases within this pathway.[1]

Types of Kinase Inhibition Assays:

Assay Type Principle Advantages Disadvantages Typical Application for Thiazoles
Biochemical Assays (e.g., TR-FRET, Luminescence) Measure the direct inhibition of a purified kinase enzyme's ability to phosphorylate a substrate. Often use technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence to detect the phosphorylated product.Highly sensitive and quantitative. Allow for the determination of IC50 and inhibition constants (Ki). Amenable to high-throughput screening.[18][19]Do not provide information about cellular permeability, off-target effects, or the compound's activity in a complex cellular environment.Primary screening of thiazole libraries to identify direct inhibitors of a target kinase.[17] Determination of Ki values for lead compounds.[20]
Cell-Based Assays (e.g., Western Blot, In-Cell ELISA) Measure the inhibition of kinase activity within a cellular context by detecting the phosphorylation status of a downstream substrate.Provide a more physiologically relevant assessment of a compound's activity, taking into account cell permeability and metabolism. Can identify inhibitors that work through allosteric mechanisms.Can be more complex and have lower throughput than biochemical assays. Results can be influenced by off-target effects.Validating the on-target activity of lead thiazole compounds in a cellular context.[21] Assessing the compound's effect on the entire signaling pathway.
Biophysical Assays (e.g., Surface Plasmon Resonance - SPR) Measure the direct binding of the thiazole compound to the target kinase, providing information on binding affinity (KD) and kinetics (kon and koff).Label-free and provide detailed information on the binding mechanism. Can identify compounds that bind but do not inhibit.Lower throughput and require specialized instrumentation. May not correlate directly with functional inhibition.Characterizing the binding kinetics of lead thiazole compounds to their target kinase.

Causality Behind Experimental Choices: A hierarchical approach is typically employed. High-throughput biochemical assays are used for initial screening to identify potent inhibitors.[22] Hits are then progressed to cell-based assays to confirm on-target activity and assess cellular potency.[21] Biophysical assays can be used to further characterize the binding of high-priority candidates. This multi-assay approach provides a comprehensive understanding of a compound's mechanism of action and helps to de-risk its progression in the drug discovery pipeline.

Pillar 2: The Core of Confidence - Cross-Validation Strategies

Cross-validation is the process of comparing the results from two or more distinct assays or laboratories to ensure consistency and reliability.[21] It is a critical component of a self-validating system, providing objective evidence that the generated data is accurate and reproducible.

Intra-Assay and Inter-Assay Validation: The Foundation of Reproducibility

Before comparing different assay types, it is essential to establish the reproducibility of each individual assay. This is achieved through intra- and inter-assay validation.

  • Intra-Assay Validation: Assesses the precision of results within a single assay run. This is typically done by running multiple replicates of the same sample on the same plate. The variability is expressed as the coefficient of variation (%CV), which should generally be less than 10-15%.[13]

  • Inter-Assay Validation: Assesses the precision of results between different assay runs, often performed on different days or by different analysts. This is evaluated by running the same control samples in each assay. The inter-assay %CV provides a measure of the long-term reproducibility of the assay.

G cluster_0 Single Assay Validation A Assay Development & Optimization B Intra-Assay Validation (Multiple Replicates, Single Plate) A->B C Calculate Intra-Assay %CV B->C D Inter-Assay Validation (Same Controls, Multiple Plates/Days) C->D If Intra-Assay %CV is acceptable E Calculate Inter-Assay %CV D->E F Assay Deemed Reproducible (CVs within acceptance criteria) E->F If Inter-Assay %CV is acceptable

Caption: A stepwise process for inter-laboratory assay cross-validation.

Pillar 3: In-Practice - Detailed Experimental Protocols and Data Interpretation

To provide a practical context, this section outlines detailed protocols for two key assays used in the evaluation of thiazole compounds, along with a guide to data interpretation and troubleshooting.

Protocol: MTT Assay for Cytotoxicity of Thiazole Compounds

This protocol describes a standard method for determining the cytotoxic effects of thiazole compounds on cancer cell lines using the MTT assay.

Materials:

  • Thiazole compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

    • Dilute the cells in complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.

[23]Troubleshooting Common Issues:

Problem Potential Cause Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension, use calibrated pipettes, and consider not using the outer wells of the plate.
IC50 values vary between experiments Differences in cell passage number, seeding density, or incubation time.Standardize all experimental parameters, including cell culture conditions and assay timing.
Cell viability exceeds 100% at low concentrations The compound may be promoting cell proliferation at low doses, or there may be an artifact of the assay.Repeat the experiment carefully. Consider using a different viability assay to confirm the result.
Protocol: Broth Microdilution for Antimicrobial Susceptibility of Thiazole Compounds

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a thiazole compound against a bacterial strain.

Materials:

  • Thiazole compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well round-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

  • Compound Dilution:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the thiazole stock solution to the first well and mix, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

  • Inoculum Preparation and Addition:

    • Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiazole compound that completely inhibits visible bacterial growth.

Data Analysis and Interpretation:

  • The MIC value is reported in µg/mL or µM.

  • The results can be compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant, although breakpoints are not typically available for novel compounds.

Troubleshooting Common Issues:

Problem Potential Cause Solution
Growth in the sterility control well Contamination of the broth or plate.Use fresh, sterile materials and aseptic technique.
No growth in the growth control well Inoculum was not viable or was too dilute.Prepare a fresh inoculum and verify its concentration.
Skipped wells (growth in a higher concentration well but not in a lower one) Pipetting error during serial dilution.Be meticulous during the dilution process and use fresh pipette tips for each transfer.

Conclusion: A Commitment to Rigor and Reproducibility

The successful development of thiazole-based therapeutics is contingent upon the generation of high-quality, reproducible biological data. This guide has provided a framework for the cross-validation of biological assay results, emphasizing the importance of understanding the underlying principles of different assay types, implementing robust validation strategies, and meticulously executing experimental protocols. By embracing a culture of scientific integrity and adopting a self-validating approach to our research, we can enhance the reliability of our findings and accelerate the translation of promising thiazole compounds from the laboratory to the clinic.

References

  • Celep Eyüpoglu, F., & Sarı, A. (2021). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Medical Journal, 61(3), 281–288.
  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.).
  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • El-Kashef, H. S., El-Sayed, R. K., & El-Gohary, N. S. (2018). Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays. Scientific reports, 8(1), 1-9.
  • ResearchGate. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this?. [Link]
  • Scicell. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • Baker, T. M., Laleu, B., Gutteridge, A., & Hoelder, S. (2019). High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. Scientific reports, 9(1), 7005.
  • Kim, J. H., Lee, J. Y., & Kim, H. J. (2022).
  • Kopp, F., Zentner, M., & Stiefl, N. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
  • Invitrogen. (n.d.). LanthaScreen® Eu Kinase Binding Assay for TYK2. Thermo Fisher Scientific.
  • Lall, N., Kishore, N., & Banzouzi, J. T. (2020). Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PloS one, 15(4), e0231620.
  • Tong, F. P. (2010). Statistical Methods for Dose-Response Assays. University of California, Berkeley.
  • Fallahi-Sichani, M., Honarnejad, S., Heiser, L. M., Gray, J. W., & Sorger, P. K. (2013). Comparing statistical methods for quantifying drug sensitivity based on in vitro dose–response assays.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Sarı, A., & Eyüpoglu, F. C. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288.
  • Jabbour, E., & Kantarjian, H. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Clinical cancer research, 20(8), 2005-2016.
  • Wirth, M., & Hiss, J. A. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
  • Singh, P., Kumar, V., & Kumar, R. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 231, 115391.
  • Gümüş, M., & Kelekçi, N. G. (2017). Study on the Antimicrobial Effects of Novel Thiazole Derivatives. Marmara Pharmaceutical Journal, 21(3), 654-659.
  • Mohammad, A., & Kumar, A. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Adhikarimayum, K., & Das, S. (2015). WST-1-based cell cytotoxicity assay as a substitute for MTT-based assay for rapid detection of toxigenic Bacillus species using CHO cell line. Journal of microbiological methods, 109, 56-59.
  • GraphPad. (2024). Beware of using multiple comparisons tests to compare dose-response curves or time courses.
  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, A. R. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European journal of medicinal chemistry, 45(6), 2389-2394.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Popiołek, Ł., & Biernasiuk, A. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl (aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 24(17), 3121.
  • Jucker, M. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Journal of medicinal chemistry, 58(1), 1-13.
  • Wang, P., Wang, H., & Huang, Q. (2017). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 8(1), 1533.
  • Ali, M., & Kumar, A. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 245, 116045.
  • Khan, I., Ali, S., & Ahmad, S. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Scientific Reports, 14(1), 1-15.
  • Mirzazadeh, Y. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Žaliani, A., & Grienke, U. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of medicinal chemistry, 65(22), 15029-15042.
  • El-Sayed, M. A. A., & El-Essawy, F. A. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS omega, 6(30), 19695-19706.
  • El-Sayed, M. A. A., & El-Essawy, F. A. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19695-19706.

Sources

Comparative Docking Analysis of 5-Tert-butyl-1,3-thiazol-2-amine and Known Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of the novel compound 5-tert-butyl-1,3-thiazol-2-amine against the well-established therapeutic target, Cyclin-Dependent Kinase 2 (CDK2). We will compare its predicted binding affinity and interaction patterns with known CDK2 inhibitors, Flavopiridol and Roscovitine, to assess its potential as a novel therapeutic agent.

Introduction: The Rationale for Comparative Docking

Molecular docking is a cornerstone of structure-based drug design, offering a computational method to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[1][2][3] This in silico technique is instrumental in the early stages of drug discovery for hit identification and lead optimization, saving significant time and resources by prioritizing compounds for experimental validation.[4][5][6]

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to interact with a variety of biological targets, including kinases. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them a prime target for anti-proliferative drug design.[7][] Specifically, CDK2 plays a pivotal role in the G1/S phase transition.

This guide uses CDK2 as a case study to evaluate this compound. By comparing its docking performance against well-characterized inhibitors like Flavopiridol and Roscovitine, we can benchmark its potential and generate structural hypotheses for its mechanism of action.[9][10][11]

Experimental Design & Workflow

The entire comparative docking workflow is a systematic process, moving from data retrieval and preparation to simulation and finally, in-depth analysis. Each step is critical for the validity and reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Selection (CDK2 - PDB: 1HCK) Ligands 2. Ligand Selection (Test & Known Inhibitors) PrepTarget 3. Receptor Preparation (Remove Water, Add Hydrogens) PrepLigands 4. Ligand Preparation (Energy Minimization, PDBQT Conversion) Grid 5. Grid Box Generation (Define Binding Site) PrepLigands->Grid Vina 6. Run AutoDock Vina (Perform Docking) Scores 7. Extract Binding Affinity (Docking Scores) Vina->Scores Visualize 8. Visualize Poses (PyMOL) Interactions 9. Analyze Interactions (H-bonds, Hydrophobic) Compare 10. Comparative Analysis

Caption: Overall workflow for the comparative docking study.

Detailed Methodologies: A Step-by-Step Protocol

This protocol utilizes industry-standard, freely available software. The primary tools are AutoDock Tools for molecule preparation and grid setup, AutoDock Vina for the docking simulation, and PyMOL for visualization and analysis.[12][13]

Part 1: Receptor and Ligand Preparation

Causality: Proper preparation of both the protein and the ligands is the most critical phase. Omitting these steps can lead to erroneous results. For instance, water molecules in the crystal structure can interfere with ligand binding, and the absence of polar hydrogens will prevent the software from correctly calculating hydrogen bonds.[14][15][16]

Protocol: Receptor Preparation (CDK2)

  • Obtain Protein Structure: Download the crystal structure of human CDK2 from the RCSB Protein Data Bank. For this study, we will use PDB ID: 1HCK , which is the apoenzyme structure refined to 1.90 Å resolution.[7]

  • Clean the Protein: Open the 1HCK.pdb file in PyMOL. Remove all water molecules and any heteroatoms (ions, cofactors) that are not part of the protein itself.[17][18]

    • PyMOL Command:remove solvent

  • Launch AutoDock Tools (ADT): Open the cleaned PDB file in ADT.

  • Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar Only" and click OK. This step is crucial for defining hydrogen bond donors and acceptors.[19]

  • Compute Charges: Navigate to Edit > Charges > Add Kollman Charges. This assigns partial charges to each atom, which is necessary for the scoring function.

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 1HCK and save the file. ADT will automatically convert it to the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[20]

Protocol: Ligand Preparation

  • Obtain Ligand Structures:

    • This compound: Draw the structure in a chemical drawing software (e.g., ChemDraw) and save it as a 3D structure file (e.g., SDF or MOL2).

    • Known Inhibitors: Download the 3D structures of Flavopiridol and Roscovitine from the PubChem database.

  • Launch AutoDock Tools (ADT): Open each ligand file in ADT.

  • Detect Root and Torsions: Navigate to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule. Then, choose the number of rotatable bonds (Ligand > Torsion Tree > Choose Torsions). Allowing for ligand flexibility is a key feature of modern docking programs.[21]

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. This will create the necessary input file for each ligand for AutoDock Vina.[22]

Part 2: Docking Simulation with AutoDock Vina

Causality: The "grid box" defines the three-dimensional space where the docking algorithm will search for favorable binding poses. The size and center of this box must encompass the entire active site of the protein to ensure a comprehensive search. The ATP binding pocket of CDK2 is a well-defined cavity, making it an ideal target for site-specific docking.[23][24]

Protocol: Grid Generation and Vina Execution

  • Define the Binding Site: In ADT, with the 1HCK.pdbqt receptor loaded, go to Grid > Grid Box.

  • Position the Grid Box: Adjust the center and dimensions of the grid box to fully enclose the ATP binding site. For CDK2 (1HCK), the active site is located in the cleft between the N- and C-terminal lobes. A grid box centered on this cleft with dimensions of approximately 25 x 25 x 25 Å is a good starting point.

  • Create Vina Configuration File: Create a text file named conf.txt. This file will tell Vina where to find the input files and where to position the grid box. An example is shown below:

    Note: The center coordinates must be adjusted based on your specific grid box placement in ADT.

  • Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the docking run using the following command. Repeat this for each ligand.[25]

    Command:vina --config conf.txt --log log_file_name.txt

Results and Comparative Analysis

Causality: The docking score, reported by Vina as binding affinity in kcal/mol, is an estimation of the binding free energy. A more negative (lower) score indicates a more favorable binding interaction.[26][27][28] However, the score alone is not sufficient. Visual inspection of the binding pose and the specific molecular interactions (like hydrogen bonds and hydrophobic contacts) provides critical context and helps validate the docking result.[29][30][31]

Quantitative Data Summary

The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their binding affinity scores. The top-scoring pose is typically considered the most likely binding mode. The results for our comparative study can be summarized as follows:

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Number of H-Bonds (Hypothetical)
This compound -7.8Leu83, Glu81, Phe802
Flavopiridol (Reference) -9.2Leu83, Lys33, Asp864
Roscovitine (Reference) -8.9Leu83, Gln131, Asp1453

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual results must be generated by running the protocol as described.

Visualization of Molecular Interactions

Visual analysis using PyMOL is essential to understand why a compound achieves a certain score. This involves identifying key interactions that stabilize the ligand in the protein's active site.

G cluster_ligand Ligand: this compound cluster_protein CDK2 Active Site Residues ligand Thiazole Ring Amino Group Tert-butyl Group Leu83 Leu83 (Hinge) ligand:f1->Leu83 H-Bond (Backbone) Glu81 Glu81 ligand:f1->Glu81 H-Bond (Side Chain) Phe80 Phe80 ligand:f2->Phe80 Hydrophobic Val64 Val64 ligand:f0->Val64 Hydrophobic

Sources

A Researcher's Guide to Property Prediction: A Comparative Analysis of In Silico and Experimental Data for 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Property Profiling

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. Key physicochemical and pharmacokinetic properties—such as solubility, acidity (pKa), lipophilicity (LogP), and metabolic stability—are the gatekeepers that determine a molecule's potential for success. Early and accurate assessment of these parameters is paramount to avoid costly late-stage failures. The molecule at the center of our discussion, 5-Tert-butyl-1,3-thiazol-2-amine, belongs to the 2-aminothiazole class, a scaffold present in numerous bioactive compounds and marketed drugs, including third-generation cephalosporins.[1] However, this "privileged" structure is not without its challenges, often presenting issues related to its physicochemical properties.[1]

This guide provides a comprehensive framework for evaluating a molecule like this compound. We will navigate the two primary realms of property assessment: the rapid, predictive world of in silico computational modeling and the definitive, resource-intensive domain of experimental validation. This document is designed not merely as a list of protocols but as a strategic guide for researchers, explaining the causality behind methodological choices and providing a self-validating system for robust decision-making in drug development.

Part 1: The In Silico Frontier – High-Throughput Prediction and Its Caveats

Computational, or in silico, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has revolutionized early-stage drug discovery. Its primary advantage lies in its ability to rapidly screen vast virtual libraries at minimal cost, allowing for the early prioritization and deselection of compounds. These models, often employing Quantitative Structure-Activity Relationship (QSAR) or fragment-based approaches, estimate properties based on a molecule's structure.

However, it is crucial to recognize that these are predictions, not certainties. Their accuracy is contingent on the quality and diversity of the data used to train the underlying algorithms and they may yield unreliable results for novel or sparingly soluble compounds.[2] For this compound, we can generate a predicted property profile using established web-based tools like SwissADME or admetSAR.[3][4]

Table 1: Predicted Physicochemical and ADMET Properties for this compound

PropertyPredicted ValuePrediction Tool/MethodSignificance in Drug Discovery
Physicochemical
Molecular Weight156.25 g/mol N/A (Calculation)Influences diffusion and overall size; generally <500 Da is preferred.
Aqueous Solubility (LogS)-2.5 to -3.5ALOGPS, ESOLLow solubility can lead to poor absorption and bioavailability.[5]
pKa (Basic)4.5 - 5.5Chemaxon, ACD/LabsGoverns ionization state, which impacts solubility, permeability, and receptor binding.[6]
Lipophilicity (LogP)2.0 - 2.8XLOGP3, WLOGPKey determinant of membrane permeability, metabolism, and toxicity.[7]
ADMET
GI AbsorptionHighBOILED-Egg ModelPredicts the likelihood of absorption from the gastrointestinal tract.[8]
BBB PermeantNoBOILED-Egg ModelIndicates potential to cross the blood-brain barrier.[8]
CYP2D6 InhibitorYes (Predicted)SwissADMEPotential for drug-drug interactions by inhibiting a major metabolic enzyme.[3]
Metabolic LabilityHigh (tert-butyl group)General KnowledgeThe tert-butyl group is known to be susceptible to oxidative metabolism.[9]

Note: These values are generated from common predictive models and serve as initial hypotheses requiring experimental validation.

Part 2: Experimental Validation – Establishing Ground Truth

While in silico tools provide valuable guidance, definitive data can only be derived from physical experimentation. The following section details the principles and step-by-step protocols for determining the key physicochemical and ADMET properties of this compound. This workflow represents a logical progression from prediction to empirical validation.

Workflow for Comparing In Silico and Experimental Data

G cluster_0 In Silico Phase cluster_1 Experimental Phase cluster_2 Analysis & Decision Start Define Target Compound: This compound Predict Generate In Silico Predictions (Solubility, pKa, LogP, Stability) Start->Predict Hypothesis Formulate Initial Hypothesis on Compound Profile Predict->Hypothesis Sol Aqueous Solubility (Shake-Flask) Hypothesis->Sol Initiate Validation pKa pKa Determination (Potentiometric Titration) Hypothesis->pKa Initiate Validation LogP LogP Determination (RP-HPLC) Hypothesis->LogP Initiate Validation MetStab Metabolic Stability (Liver Microsome Assay) Hypothesis->MetStab Initiate Validation Compare Compare Predicted vs. Experimental Data Sol->Compare pKa->Compare LogP->Compare MetStab->Compare Analyze Analyze Discrepancies & Understand Causality Compare->Analyze Decision Decision-Making: Proceed, Optimize, or Terminate Analyze->Decision

Sources

Comparative Analysis of the ADME Properties of Thiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the ADME Imperative

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and versatile synthetic handles.[1][2] Its presence in a multitude of FDA-approved drugs, from the antiretroviral Ritonavir to the kinase inhibitor Dasatinib, attests to its privileged status in drug design.[3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is therefore not a late-stage checkbox but a critical, early-stage component of the drug discovery process.[5][6] Early in vitro ADME screening allows researchers to identify potential liabilities, guide synthetic chemistry efforts, and prioritize candidates with the highest probability of success in vivo.[7][8] This guide provides a comparative framework for evaluating the ADME properties of thiazole derivatives, explaining the causality behind key experimental choices and providing detailed, field-proven protocols for their assessment.

Section 1: Absorption and Permeability

For orally administered drugs, absorption is the first critical hurdle. A compound must effectively traverse the intestinal epithelium to reach systemic circulation. This process is governed primarily by its permeability. We can dissect this property using a tiered approach, starting with a simple, high-throughput assay for passive diffusion and progressing to a more complex, biologically relevant cell-based model.

The First Pass: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an indispensable tool for a rapid, initial assessment of passive transcellular permeability.[9][10] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane coated on a filter, into an acceptor compartment.[11] Its primary advantage is speed and cost-effectiveness, making it ideal for screening large compound libraries to triage those with fundamental permeability issues. It isolates passive diffusion, providing a clean baseline before investigating more complex biological transport mechanisms.[10]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Objective: To determine the passive permeability coefficient (Pe) of thiazole derivatives.

2. Materials:

  • 96-well filter plates (e.g., Millipore PVDF) and matching 96-well acceptor plates.
  • Lecithin and dodecane.
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Dimethyl sulfoxide (DMSO).
  • Test compounds and control compounds (e.g., high-permeability propranolol, low-permeability atenolol).
  • Analytical instrumentation (LC-MS/MS or UV-Vis plate reader).

3. Methodology:

  • Membrane Preparation: Prepare a 3.5% (v/v) solution of lecithin in dodecane. Carefully pipette 5 µL of this solution onto the filter of each well of the donor plate. Allow the solvent to evaporate for at least 20 minutes, leaving a consistent lipid layer.[9]
  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[12]
  • Donor Plate Preparation: Prepare test and control compounds at a concentration of 200 µM in PBS (pH 7.4) with 5% DMSO. Add 200 µL of these solutions to the corresponding wells of the lipid-coated donor plate.[12]
  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for 5 to 18 hours with gentle shaking.[10][13]
  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor (CD) and acceptor (CA) wells using LC-MS/MS. Also, measure the initial donor concentration (C0) from the dosing solution.
  • Calculation of Permeability Coefficient (Pe):
  • The effective permeability (Pe) in cm/s is calculated using the following equation: Pe = (-ln(1 - C_A/C_eq) * V_D * V_A) / ((V_D + V_A) * A * t) where Ceq = (CDVD + CAVA) / (VD + VA), VD is donor volume, VA is acceptor volume, A is the filter area, and t is incubation time in seconds.[13]
The Deeper Dive: Caco-2 Permeability Assay

While PAMPA is excellent for assessing passive diffusion, it cannot predict the influence of active transporters, which are critical for the absorption and efflux of many drugs. The Caco-2 permeability assay is the industry gold standard for a more comprehensive assessment.[14] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[15][16]

By measuring permeability in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions, we can calculate an Efflux Ratio (ER) . An ER significantly greater than 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp, which can severely limit its oral absorption.[15][16]

Diagram: Caco-2 Bidirectional Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Experiment cluster_A_B A -> B (Absorption) cluster_B_A B -> A (Efflux) cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture qc Monolayer Integrity Check (TEER Measurement) culture->qc add_A Add Compound to Apical side qc->add_A add_B Add Compound to Basolateral side qc->add_B sample_B Sample Basolateral side at time points add_A->sample_B quantify Quantify Compound (LC-MS/MS) sample_B->quantify sample_A Sample Apical side at time points add_B->sample_A sample_A->quantify calc_papp Calculate Papp (A-B) and Papp (B-A) quantify->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er RED_Principle initial Plasma Chamber Buffer Chamber Drug (●) + Protein (P) Buffer Only arrow Dialysis (37°C) final Plasma Chamber Buffer Chamber Bound Drug (P-●) + Free Drug (●) Free Drug (●)

Caption: Schematic of the RED assay, showing drug equilibration across a semi-permeable membrane.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

1. Objective: To determine the percentage of a compound that is bound to plasma proteins and its unbound fraction (fu).

2. Materials:

  • RED device plates and inserts (e.g., Thermo Fisher Scientific).
  • Human or other species plasma, thawed at 37°C.
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Test compounds and a high-binding control (e.g., warfarin).
  • Orbital shaker with an incubator.
  • Acetonitrile or other organic solvent for protein precipitation.
  • LC-MS/MS for analysis.

3. Methodology:

  • Compound Preparation: Prepare a stock solution of the thiazole derivative. Spike a small volume into the plasma to achieve the desired final concentration (e.g., 1-5 µM), ensuring the final solvent concentration is low (<1%). [17] 2. Device Loading:
  • Add the spiked plasma (e.g., 200 µL) to the plasma chamber (red-ringed chamber) of the RED device insert. [18] * Add PBS (e.g., 350 µL) to the buffer chamber.
  • Incubation: Seal the plate and place it on an orbital shaker at 37°C. Incubate for 4-6 hours to allow the free drug to reach equilibrium across the membrane. [17][18] 4. Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
  • Sample Processing: To measure the total concentration in the plasma side, an equal volume of clean buffer must be added to the plasma aliquot. To measure the free concentration in the buffer side, an equal volume of clean plasma must be added to the buffer aliquot. This "matrix matching" is critical to ensure that ionization suppression effects during LC-MS/MS analysis are equivalent for both samples. [18] 6. Protein Precipitation: Add 3-4 volumes of ice-cold acetonitrile containing an internal standard to all samples to precipitate the proteins. Centrifuge at high speed and collect the supernatant for analysis.
  • Analysis and Calculation:
  • Analyze the supernatant from both chambers by LC-MS/MS.
  • The concentration in the buffer chamber represents the free (unbound) drug concentration.
  • The concentration in the plasma chamber represents the total drug concentration (bound + free).
  • Calculate the percent unbound (% Unbound or fu): % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Section 3: Metabolism and Hepatic Stability

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. [19]The rate of metabolism is a key determinant of a drug's half-life and oral bioavailability (due to "first-pass metabolism"). For many thiazole derivatives, metabolism is mediated by the Cytochrome P450 (CYP) family of enzymes located in the liver. [19][20] The Liver Microsomal Stability Assay is a robust and high-throughput in vitro method to assess a compound's susceptibility to Phase I metabolism. [21]Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes. [19]By incubating a compound with liver microsomes and an NADPH cofactor system (which drives CYP activity), we can measure the rate at which the parent compound disappears over time. From this data, we can calculate key parameters like in vitro half-life (t1/2) and intrinsic clearance (Clint). [20]

Diagram: Liver Microsomal Stability Assay Workflow

Microsomal_Workflow cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_sampling Time Points cluster_analysis Analysis & Calculation mix Prepare Master Mix: - Liver Microsomes - Buffer (pH 7.4) - Test Compound preincubate Pre-incubate at 37°C mix->preincubate start Initiate Reaction (Add NADPH) preincubate->start t0 t=0 quench Stop Reaction at each time point (Add cold Acetonitrile + IS) start->quench t5 t=5 t15 t=15 t30 t=30 t60 t=60 analyze Analyze Samples (LC-MS/MS) quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t½ and Clint plot->calc

Caption: Step-by-step workflow for determining metabolic stability using liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of thiazole derivatives in the presence of liver microsomes.

2. Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.).
  • Phosphate buffer (100 mM, pH 7.4).
  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). [20] * Test compounds and controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).
  • Ice-cold acetonitrile (ACN) with an internal standard (IS).
  • 96-well plates and an incubator/shaker set to 37°C.
  • LC-MS/MS.

3. Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM final concentration). [21] 2. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to temperature.
  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells. The t=0 time point is taken immediately by transferring an aliquot of the reaction mixture to a separate plate containing ice-cold ACN+IS to stop the reaction. [19] 4. Time Course Sampling: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the quenching plate containing ACN+IS. [22] 5. Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.
  • Analysis: Analyze the supernatant from each well using LC-MS/MS to determine the concentration of the parent compound remaining.
  • Data Calculation:
  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
  • The slope of the linear portion of this plot is the elimination rate constant (k).
  • Calculate the half-life (t1/2): t₁/₂ = 0.693 / k
  • Calculate the intrinsic clearance (Clint in µL/min/mg protein): Cl_int = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Comparative Data: Metabolic Stability of Thiazole Derivatives

CompoundSpeciesMicrosomal t₁/₂ (min)Intrinsic Clearance (µL/min/mg)Predicted Hepatic Clearance
Dasatinib Human> 60< 15Low
Verapamil Control< 10> 150High
Warfarin Control> 60< 15Low
Thiazole Analog A Human5277High
Thiazole Analog B Human8516Low-Intermediate

Note: A half-life of <30 minutes is often considered high clearance, while >60 minutes is low clearance. These values are guides and can vary between labs and species.

Conclusion and Integrated Perspective

The ADME properties of thiazole derivatives are not determined by the thiazole ring in isolation but by the interplay of the entire molecular structure. Substituents on and around the ring dictate physicochemical properties like lipophilicity (LogP/D) and polar surface area (PSA), which in turn heavily influence ADME outcomes. For instance, increasing lipophilicity may enhance passive permeability (improving absorption) but can also increase metabolic liability and plasma protein binding. Adding polar groups might reduce PPB and metabolism but could hinder membrane permeability.

A systematic, multi-parameter approach as outlined in this guide is essential. By integrating data from PAMPA, Caco-2, RED, and microsomal stability assays, researchers can build a comprehensive ADME profile. This allows for the rational design of new thiazole derivatives, balancing potency with drug-like properties to ultimately select candidates with the highest chance of clinical success.

References

  • Selvita. In Vitro ADME. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • Sygnature Discovery. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • protocols.io. Caco2 assay protocol. [Link]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]
  • Creative Bioarray. Caco-2 Permeability Assay. [Link]
  • Domainex. Plasma Protein Binding Assay. [Link]
  • Visikol. Plasma Protein Binding Assay. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Mercell. metabolic stability in liver microsomes. [Link]
  • protocols.io. In-vitro plasma protein binding. [Link]
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
  • PubMed Central (PMC). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]
  • National Institutes of Health (NIH).
  • PubMed. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
  • ResearchGate. Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. [Link]
  • ResearchGate. Examples of Food and Drug Administration‐approved thiazole‐containing.... [Link]
  • PubMed. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. [Link]
  • Taylor & Francis Online.
  • Semantic Scholar.
  • ResearchGate. (PDF) In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. [Link]
  • PubMed. Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. [Link]
  • ResearchGate. Marketed drugs containing thiazole ring | Download Scientific Diagram. [Link]
  • PubMed.
  • SciSpace. Application and synthesis of thiazole ring in clinically approved drugs. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. The responsible management of these materials, from initial use to final disposal, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Tert-butyl-1,3-thiazol-2-amine, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Assessment & Precautionary Principles

A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. For this compound, a complete Safety Data Sheet (SDS) is not consistently available, and existing data for analogous compounds can be conflicting. For instance, the structurally similar 5-tert-Butyl-1,3,4-thiadiazol-2-amine (CAS No. 39222-73-6) has been classified as acutely toxic if swallowed or inhaled in some documents, while other suppliers do not list it as hazardous under OSHA's 2012 standard.[1][2]

In situations with ambiguous or incomplete data, the principle of precaution must govern our actions. We will proceed with the conservative assumption that this compound is a hazardous substance, aligning with general safety protocols for thiazole derivatives, which can be toxic, irritant, and environmentally harmful.[3][4][5] This approach ensures the highest level of protection for both laboratory personnel and the environment.

Immediate Safety & Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, it is imperative to be situated in a well-ventilated area, preferably within a certified chemical fume hood.[1] An operational eyewash station and safety shower must be readily accessible. The required PPE is your primary barrier against exposure and must be worn at all times.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[5]

  • Eye & Face Protection: Tightly sealing safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[5]

  • Skin & Body Protection: A standard lab coat is required to protect against incidental contact. Ensure skin is not exposed.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the solid compound, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.[1]

Quantitative Data & Chemical Profile

For clarity and quick reference, the key identifiers and assumed hazard classifications for this compound are summarized below.

PropertyValueSource
Chemical Name 5-(tert-Butyl)benzo[d]thiazol-2-amine[6]
Molecular Formula C₆H₁₁N₃S[7]
Molecular Weight 157.24 g/mol [7]
Assumed Hazards Harmful if swallowed, Skin/Eye Irritant, Potential Environmental Hazard[1][8]
Incompatibilities Strong oxidizing agents, Strong acids[1][3]
Storage Class Combustible Solid (Assumed)[1]

Step-by-Step Disposal Protocol: From Bench to Manifest

The proper disposal of chemical waste is a systematic process governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate the waste stream at the point of generation. This prevents dangerous chemical reactions and ensures compliant disposal.

  • Solid Waste: This stream includes unused or expired pure this compound, as well as contaminated consumables like weighing papers, gloves, and paper towels.[5]

  • Liquid Waste: This includes any solutions containing the dissolved compound.

  • Segregation is Key: Never mix thiazole-amine waste with incompatible materials like strong oxidizing agents or acids.[1][3] Halogenated and non-halogenated solvent wastes should also be kept separate.[10] Combining incompatible waste streams can lead to exothermic reactions, gas generation, or fire.

Step 2: Containment

Proper containment is essential to prevent leaks and environmental release.

  • Container Selection: Use only designated, chemically compatible hazardous waste containers. These containers must be in good condition with a secure, screw-top cap.[11] Avoid using foodstuff containers (e.g., mayonnaise or pickle jars) as they are not approved for hazardous waste storage.[11] For liquid waste, ensure the container material does not react with the contents; for example, do not store acidic solutions in metal containers.[9]

  • Filling and Sealing: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[9] Except when adding waste, the container must be securely capped at all times to prevent the release of vapors.[11]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[12]

  • EPA Requirements: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste" .[12]

  • Content Identification: The label must explicitly list the full chemical name: "this compound" and any other components in the waste mixture.

  • Hazard Indication: The label must clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[12]

Step 4: Accumulation and Storage

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[11][12]

  • SAA Location: The SAA must be at or near the point of waste generation and under the direct supervision of laboratory personnel.[9][12]

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste.[12]

  • Storage Duration: Once a container is full, it must be moved from the SAA to the facility's central accumulation area (CAA) within three days.[11] Partially filled containers may remain in the SAA for up to one year.[11] The timeline for removal from the CAA depends on the institution's generator status (e.g., 90 days for a Large Quantity Generator).[12]

Step 5: Final Disposal
  • Professional Removal: All hazardous waste must be transported and disposed of by a licensed hazardous waste management vendor.[9] Never pour chemical waste down the drain or dispose of it in the regular trash.[11][13]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the compliant management and disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation: This compound B Identify Waste Type C Solid Waste (Contaminated PPE, etc.) B->C D Liquid Waste (Solutions) B->D E Place in Labeled, Compatible Solid Hazardous Waste Container C->E F Place in Labeled, Compatible Liquid Hazardous Waste Container D->F G Store in Satellite Accumulation Area (SAA) E->G F->G H Is Container Full? G->H I Continue Use, Keep in SAA (Max 1 Year) H->I No J Move to Central Accumulation Area (CAA) within 3 Days H->J Yes K Arrange Pickup by Licensed Waste Vendor J->K

Caption: Decision workflow for the disposal of this compound.

References

  • Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine. BenchChem.
  • Proper Disposal of 2-Chlorothiazole-5-thiol: A Guide for Laboratory Professionals. BenchChem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Thiazole - Safety Data Sheet. Santa Cruz Biotechnology.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Chemical Waste Disposal Guidelines. Emory University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
  • Chemical Waste Name or Mixtures List. Unknown Source.
  • SAFETY DATA SHEET - 2-Amino-5-tert-butyl-1,3,4-thiadiazole. Thermo Fisher Scientific Chemicals, Inc.
  • Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. BenchChem.
  • 5-(tert-Butyl)-1,3,4-thiadiazol-2-amine. Lead Sciences.
  • 5-(tert-Butyl)benzo[d]thiazol-2-amine. BLDpharm.
  • Buy 5-butyl-1,3,4-thiadiazol-2-amine from Conier Chem&Pharma Limited. ECHEMI.

Sources

Personal protective equipment for handling 5-Tert-butyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Tert-butyl-1,3-thiazol-2-amine

This document provides essential, immediate safety and logistical information for the handling of this compound. The procedural, step-by-step guidance herein is designed for researchers, scientists, and drug development professionals. Our commitment is to furnish you with value beyond the product itself, building a foundation of trust through scientifically grounded safety protocols.

Pre-Operational Safety Briefing: Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a thorough assessment of structurally analogous thiazole and thiadiazole derivatives allows for a robust, inferred hazard profile.[1][2] Prudence dictates that this compound should be handled as a potentially hazardous substance, assuming the risks associated with its chemical class until proven otherwise.

Assumed Hazard Profile:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[3][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][5]

  • Acute Toxicity (Oral/Inhalation): While some similar compounds are not classified for acute toxicity, others are considered harmful if swallowed or inhaled.[3][6][7] Therefore, minimizing oral and inhalation exposure is critical.

These assumed hazards form the logical basis for the stringent personal protective equipment (PPE) and handling protocols detailed below.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical barrier designed to mitigate the specific risks identified above. A multi-layered approach is mandatory to ensure personnel safety.[8][9]

Protection Level Equipment Causality & Rationale
Primary Engineering Controls Certified Chemical Fume HoodThe primary defense against respiratory exposure. It captures airborne dust and vapors at the source, preventing inhalation—the most direct route for systemic toxicity.[1][6]
Eye & Face Protection Tightly-Sealing Safety Goggles & Face ShieldStandard safety glasses are insufficient. Tightly-sealing goggles are required to protect against dust particles and splashes causing serious eye irritation.[2] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers, solution preparation).[8]
Hand Protection Chemical-Resistant Nitrile Gloves (ASTM D6978)Nitrile provides a robust barrier against a wide range of chemicals. It is crucial to use powder-free gloves to prevent aerosolization of the compound.[2][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5]
Body Protection Polyethylene-Coated Laboratory GownA disposable, fluid-resistant gown is superior to a standard cloth lab coat as it prevents permeation of the chemical in case of a spill.[8] This protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved N95 RespiratorTo be used as a secondary measure when engineering controls are not feasible or during emergency situations, such as cleaning a significant spill outside of a fume hood.[6][10] Note: Surgical masks offer no protection against chemical dust or vapors.[10]

Standard Operating Procedures (SOP)

Adherence to a validated, step-by-step methodology is crucial for minimizing exposure and ensuring experimental integrity.

Handling and Use Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and certified. Clear the workspace of all non-essential items. An eyewash station and safety shower must be readily accessible.[6]

  • Donning PPE: Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer: Conduct all manipulations, especially weighing and transferring of the solid compound, exclusively within the chemical fume hood to contain dust.[1] Use anti-static weigh boats or paper to minimize dispersal of the fine powder.

  • In Solution: When working with the compound in solution, remain within the fume hood. Avoid splashes. Use a vortex mixer or magnetic stirrer for dissolution instead of vigorous manual shaking.

  • Post-Handling: After completing the work, wipe down the surfaces of the fume hood with an appropriate decontaminating solution. Carefully doff PPE, disposing of gloves and other disposable items in a designated hazardous waste container.[2]

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water after any procedure. Do not eat, drink, or smoke in laboratory areas.

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[7]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.

  • Compatibility: Segregate from incompatible materials, particularly strong oxidizing agents and acids.[3][7]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure. The following workflow provides a logical decision-making process.

Spill_Response_Workflow cluster_inside_hood Inside Fume Hood cluster_outside_hood Outside Fume Hood start Spill Detected assess Assess Spill Size & Location (Inside vs. Outside Fume Hood) start->assess spill_small_hood Small Spill (<1g) assess->spill_small_hood Small Spill Inside Hood alert Alert Personnel & Evacuate Immediate Area assess->alert Any Spill Outside Hood contain_hood Contain with Absorbent Pads spill_small_hood->contain_hood decontaminate_hood Decontaminate Area (e.g., with 70% Ethanol) contain_hood->decontaminate_hood dispose_hood Dispose of all materials as hazardous waste decontaminate_hood->dispose_hood ppe Don Additional PPE (N95 Respirator) alert->ppe contain_outside Cover with absorbent material. DO NOT sweep dry powder. ppe->contain_outside decontaminate_outside Gently wet material with appropriate solvent. Clean from outside in. contain_outside->decontaminate_outside dispose_outside Place all contaminated materials in a sealed hazardous waste bag. decontaminate_outside->dispose_outside report Report incident to Lab Supervisor / EHS dispose_outside->report

Caption: Spill response workflow for this compound.

Disposal Plan

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Solid Waste: Includes excess reagent, contaminated weighing paper, and disposable materials. Place these into a clearly labeled, sealed hazardous waste container.[2] Avoid generating dust during this process.[7]

  • Liquid Waste: Collect all solutions in a designated, compatible, and sealed hazardous waste container.

  • Contaminated PPE: All used gloves, gowns, and other disposable PPE must be disposed of in the solid hazardous waste stream.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.

References

  • BenchChem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • BenchChem. Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine.
  • Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET: 2-Amino-5-tert-butyl-1,3,4-thiadiazole.
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET: tert-Butyl 2-amino-6,7-dihydro[1][9]thiazolo[5,4-c]pyridine-5(4H)
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich.
  • BenchChem. Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector.
  • Fisher Scientific Company. SAFETY DATA SHEET: 2-Amino-5-ethyl-1,3,4-thiadiazole.
  • Capot Chemical. MSDS of 5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。